molecular formula C9H8BrFO3 B1530390 Methyl 2-bromo-4-fluoro-5-methoxybenzoate CAS No. 1007455-22-2

Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Cat. No.: B1530390
CAS No.: 1007455-22-2
M. Wt: 263.06 g/mol
InChI Key: KDJBAOOGTMLSCK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a high-purity benzoate ester derivative engineered for advanced organic synthesis and drug discovery . Its molecular structure, which features bromo and fluoro substituents on an aromatic ring alongside methoxy and methyl ester functional groups, makes it a highly versatile and valuable synthetic building block . Researchers primarily utilize this compound as a key precursor in the synthesis of complex, bioactive molecules. Its specific reactivity allows for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel aromatic systems for screening . Scientific literature demonstrates the application of closely related bromo-methoxy benzoate esters in the synthesis of pharmacologically active compounds, including a class of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives that were screened for analgesic, antifungal, and antibacterial activities . This highlights its potential in developing new therapeutic agents. Beyond pharmaceuticals, this intermediate also finds application in the development of agrochemicals, such as herbicides and pesticides, and in materials science for the creation of specialty polymers and coatings . The compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment (PPE).

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBAOOGTMLSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735165
Record name Methyl 2-bromo-4-fluoro-5-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007455-22-2
Record name Benzoic acid, 2-bromo-4-fluoro-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007455-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-4-fluoro-5-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and drug development. Its multifaceted structure, incorporating a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, provides a unique scaffold for the synthesis of novel pharmaceutical compounds. The strategic placement of these functional groups allows for diverse chemical modifications, making it a valuable building block in the design of targeted therapeutics. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical characteristics of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and outlines the established methodologies for their experimental determination.

Core Physical and Chemical Identifiers

A solid foundation in the fundamental identifiers of a chemical entity is crucial for any scientific investigation. The following table summarizes the key molecular and registry information for Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

IdentifierValue
Chemical Name Methyl 2-bromo-4-fluoro-5-methoxybenzoate
CAS Number 1007455-22-2
Molecular Formula C₉H₈BrFO₃[1]
Molecular Weight 263.06 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 36 - 38 °C

Experimental Determination of Physical Properties

The precise measurement of physical properties is a cornerstone of chemical characterization, providing insights into purity, stability, and potential applications. This section details the standardized experimental protocols for determining the key physical parameters of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

  • Sample Preparation: A small amount of the crystalline Methyl 2-bromo-4-fluoro-5-methoxybenzoate is finely crushed into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for the determination of a compound's melting point.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Crush Crystalline Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat at Controlled Rate C->D E Observe Melting D->E F Record Melting Range E->F G Assess Purity F->G

Boiling Point Determination
  • Sample Preparation: A small amount of the liquid sample (if the compound is melted) is placed in a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Assembly: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

  • Heating and Observation: The bath is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Experimental setup for boiling point determination.

BoilingPoint_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Recording A Place Sample in Fusion Tube B Invert Sealed Capillary A->B C Attach to Thermometer B->C D Heat in Bath C->D E Observe Bubble Stream D->E F Cool and Observe Liquid Entry E->F G Record Boiling Point F->G

Solubility Analysis

The solubility of a compound in various solvents is a critical parameter, influencing reaction conditions, purification methods, and formulation development. Methyl 2-bromo-4-fluoro-5-methoxybenzoate is generally soluble in organic solvents.[1] A systematic approach is necessary to quantify its solubility.

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations should note if the compound is fully soluble, partially soluble, or insoluble.

  • Heating: If the compound is not soluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Caption: A logical flow for assessing compound solubility.

Solubility_Workflow A Select Solvents B Add Solute to Solvent A->B C Agitate and Observe at RT B->C D Fully Soluble? C->D E Partially Soluble? D->E No G Record as 'Soluble' D->G Yes F Insoluble? E->F No J Record as 'Sparingly Soluble' E->J Yes H Gently Heat F->H Yes I Soluble upon Heating? H->I L Record as 'Soluble on Heating' I->L Yes M Record as 'Insoluble' I->M No K Record as 'Insoluble'

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and purity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The aromatic region of the ¹H NMR spectrum would show distinct signals for the protons on the benzene ring, with coupling patterns revealing their relative positions. The chemical shifts of the methoxy and methyl ester protons would also be characteristic. In ¹³C NMR, the number of signals in the aromatic region (typically 120-150 ppm) can help confirm the substitution pattern.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks would include the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching bands. The presence of the C-Br and C-F bonds would also give rise to absorptions in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic M+2 isotopic peak with an intensity almost equal to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a key intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical properties, as outlined in this guide, is essential for its successful utilization in research and development. The experimental protocols provided offer a robust framework for the in-house determination of these properties, ensuring data integrity and facilitating the advancement of scientific discovery.

References

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.a.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Academia.edu. (2021). experiment (1) determination of melting points. Retrieved from [Link]_

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

A Technical Guide to Methyl 2-bromo-4-fluoro-5-methoxybenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring four distinct functional groups—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these groups allows for a range of selective chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the bromo position. This guide provides an in-depth analysis of the compound's chemical properties, a validated synthetic protocol, spectroscopic characterization, and a discussion of its strategic application in modern drug discovery, particularly in the development of kinase inhibitors.

Core Chemical Identity and Physicochemical Properties

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a polysubstituted benzene derivative that serves as a pivotal intermediate in multi-step organic synthesis. The interplay of its electron-donating (methoxy) and electron-withdrawing (fluoro, bromo, ester) substituents creates a unique electronic and steric environment, dictating its reactivity.

Caption: Chemical structure of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1007455-22-2
Molecular Formula C₉H₈BrFO₃[1]
Molecular Weight 263.06 g/mol [1]
IUPAC Name methyl 2-bromo-4-fluoro-5-methoxybenzoate
SMILES COC(=O)C1=C(Br)C=C(F)C(OC)=C1[1]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Low Melting Solid / Solid
Melting Point 36 - 38 °C
Storage Sealed in dry, room temperature[1]

Synthesis and Mechanistic Insights

The synthesis of highly substituted aromatic rings requires a robust and regioselective strategy. A common and effective method for introducing a bromine atom ortho to an activating group is via the Sandmeyer reaction, starting from a corresponding aniline derivative. This approach offers high yields and excellent positional control.

The causality for this choice is rooted in the reliability of diazotization chemistry. The transformation of a stable amino group into a highly reactive diazonium salt provides an outstanding leaving group (N₂ gas), facilitating substitution reactions that are otherwise challenging.

G A Precursor: Methyl 2-amino-4-fluoro-5-methoxybenzoate B Diazonium Salt Intermediate A->B  NaNO₂, aq. HBr  0 - 5 °C C Product: Methyl 2-bromo-4-fluoro-5-methoxybenzoate B->C  Cu(I)Br  0 °C to RT

Caption: Synthetic workflow via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for similar substrates.[2]

  • Reagents & Equipment:

    • Methyl 2-amino-4-fluoro-5-methoxybenzoate (1.0 eq)

    • 48% Hydrobromic acid (HBr)

    • Sodium nitrite (NaNO₂) (1.0 eq)

    • Copper(I) bromide (CuBr) (1.0 eq)

    • Ethyl acetate, Water (deionized), Sodium sulfate (anhydrous)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Step-by-Step Methodology:

    • Diazotization: Suspend Methyl 2-amino-4-fluoro-5-methoxybenzoate in 48% HBr in a round-bottom flask. Cool the suspension to 0 °C in an ice bath with vigorous stirring.

      • Causality: The low temperature is critical to maintain the stability of the diazonium salt intermediate formed in the next step, preventing its premature decomposition to phenols or other side products.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution at 0 °C for 30 minutes. The formation of the diazonium salt is typically indicated by a change in color and the complete dissolution of the starting material.

    • Sandmeyer Reaction: To this solution, add Copper(I) bromide portion-wise at 0 °C.

      • Causality: Cu(I)Br catalyzes the substitution of the diazonium group with bromide via a single-electron transfer mechanism, leading to the formation of the desired aryl bromide, nitrogen gas, and regenerating the Cu(II) species.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of N₂ gas ceases.

    • Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the synthesized product is a cornerstone of a self-validating protocol. A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural elucidation.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / BandsRationale
¹H NMR (CDCl₃)~7.5-7.8 ppm (d, 1H), ~7.1-7.4 ppm (d, 1H), ~3.9 ppm (s, 3H), ~3.8 ppm (s, 3H)Two aromatic protons exhibiting doublet splitting due to coupling with the ¹⁹F atom. Two distinct singlets for the non-equivalent methoxy and methyl ester protons.
¹³C NMR (CDCl₃)~165 ppm (C=O), ~150-160 ppm (C-F, C-O), ~110-125 ppm (Aromatic C-H, C-Br), ~60 ppm (O-CH₃), ~52 ppm (Ester O-CH₃)Characteristic peaks for the ester carbonyl, aromatic carbons with strong influence from F and O substituents, and the two aliphatic methyl carbons.
IR (KBr/ATR)~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1050 cm⁻¹ (C-F stretch)Strong carbonyl absorption from the ester is the most prominent feature. Asymmetric C-O-C stretching from the ether and ester, and a C-F bond vibration are also expected.[3]
Mass Spec. (EI)Isotopic cluster at m/z 262 and 264 (approx. 1:1 ratio)The presence of a single bromine atom results in a characteristic M⁺ and M⁺+2 isotopic pattern with nearly equal intensity, confirming the incorporation of bromine.

Chemical Reactivity and Strategic Applications

The primary value of Methyl 2-bromo-4-fluoro-5-methoxybenzoate lies in its capacity as a versatile synthetic hub. The carbon-bromine bond is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-nitrogen bonds, which is fundamental to building the complex scaffolds required for modern pharmaceuticals.

cluster_main Key Transformations cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Compound Methyl 2-bromo-4-fluoro- 5-methoxybenzoate Product_Suzuki Biaryl Compound Compound->Product_Suzuki  Ar-B(OH)₂  Pd Catalyst, Base Product_Buchwald Aryl Amine Compound->Product_Buchwald  R₂NH  Pd Catalyst, Base Product_Sonogashira Aryl Alkyne Compound->Product_Sonogashira  R-C≡CH  Pd/Cu Catalysts, Base

Caption: Role as a versatile hub in cross-coupling reactions.

Protocol: Representative Suzuki-Miyaura Cross-Coupling
  • Objective: To demonstrate the formation of a C-C bond by coupling the title compound with an arylboronic acid.

  • Methodology:

    • To a reaction vessel, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

      • Causality: The choice of a specific palladium catalyst and ligand system is crucial and depends on the steric and electronic nature of the coupling partners. Buchwald or Fu ligands are often superior for sterically hindered or deactivated substrates. The base is required to activate the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.

    • Heat the reaction mixture (typically 80-100 °C) with stirring for 4-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the biaryl product.

Relevance in Medicinal Chemistry

This building block is frequently employed in the synthesis of small-molecule kinase inhibitors.[4] The substituents are not merely passive handles; they actively contribute to the pharmacokinetic and pharmacodynamic profile of the final drug candidate.

  • Fluorine Atom: Often used as a bioisostere for a hydrogen atom. Its high electronegativity can modulate the pKa of nearby functional groups, improve binding affinity through hydrogen bonding or dipole interactions, and block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[5]

  • Methoxy Group: A common feature in drug molecules that can act as a hydrogen bond acceptor and fill hydrophobic pockets in protein targets. Its position can be fine-tuned to optimize binding and selectivity.

  • Scaffold Rigidity: The aromatic core provides a rigid framework to orient other functional groups precisely for optimal interaction with a biological target. The synthetic accessibility from this intermediate allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.[5]

Safety, Handling, and Storage

As with all halogenated organic compounds, proper laboratory safety protocols must be strictly followed.

  • Handling: Use in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][8]

Table 4: GHS Hazard Information (based on similar compounds)

Hazard ClassStatementSource
Acute Toxicity, OralHarmful if swallowed[7][9]
Skin Corrosion/IrritationCauses skin irritation[7][9]
Eye Damage/IrritationCauses serious eye irritation[7][9]
STOT-SEMay cause respiratory irritation[7][9]

References

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-fluoro-4-methylbenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, makes it a valuable intermediate for introducing these functionalities into larger, more complex molecules. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, starting from the commercially available 3-fluoro-4-methoxybenzoic acid. The synthesis involves the regioselective bromination of the starting material followed by a classic Fischer esterification. This document will detail the reaction mechanisms, experimental protocols, and characterization data, providing researchers with the necessary information to successfully synthesize this important compound.

Introduction: The Strategic Importance of Methyl 2-bromo-4-fluoro-5-methoxybenzoate in Medicinal Chemistry

Substituted benzoic acid derivatives are fundamental scaffolds in the design and synthesis of new therapeutic agents. The title compound, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, is of particular interest due to the presence of multiple functional groups that can be readily modified. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the methoxy group can influence its solubility and electronic properties. Consequently, this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.

Proposed Synthetic Pathway

The synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate can be efficiently achieved in two sequential steps, as illustrated in the workflow diagram below. The synthesis commences with the commercially available 3-fluoro-4-methoxybenzoic acid.

Synthesis_Workflow cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Fischer Esterification 3-fluoro-4-methoxybenzoic_acid 3-Fluoro-4-methoxybenzoic acid 2-bromo-4-fluoro-5-methoxybenzoic_acid 2-Bromo-4-fluoro-5-methoxybenzoic acid 3-fluoro-4-methoxybenzoic_acid->2-bromo-4-fluoro-5-methoxybenzoic_acid  [H+], Solvent Brominating_Agent Bromine (Br2) or N-Bromosuccinimide (NBS) Brominating_Agent->2-bromo-4-fluoro-5-methoxybenzoic_acid Final_Product Methyl 2-bromo-4-fluoro-5-methoxybenzoate 2-bromo-4-fluoro-5-methoxybenzoic_acid->Final_Product  H2SO4 (cat.) Methanol Methanol (CH3OH) Methanol->Final_Product

Caption: Overall synthetic workflow for Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Step 1: Regioselective Bromination of 3-fluoro-4-methoxybenzoic acid

The initial and most critical step is the regioselective bromination of 3-fluoro-4-methoxybenzoic acid to introduce a bromine atom at the C-2 position. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzene ring: the methoxy group (-OCH₃), the fluorine atom (-F), and the carboxylic acid group (-COOH).

The methoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. The carboxylic acid group is a deactivating group and a meta-director. The position ortho to the powerful activating methoxy group (C-2 and C-6) is highly favored for electrophilic attack. The C-2 position is further activated by the para-directing effect of the fluorine atom. Conversely, the C-6 position is sterically hindered by the adjacent carboxylic acid group. Therefore, the bromination is expected to occur predominantly at the C-2 position.

Bromination_Mechanism Reactant 3-Fluoro-4-methoxybenzoic acid Intermediate Wheland Intermediate (Sigma Complex) Reactant->Intermediate + Br+ Product 2-Bromo-4-fluoro-5-methoxybenzoic acid Intermediate->Product - H+

Caption: Simplified mechanism of electrophilic bromination.

Step 2: Fischer Esterification of 2-bromo-4-fluoro-5-methoxybenzoic acid

The second step involves the conversion of the synthesized 2-bromo-4-fluoro-5-methoxybenzoic acid to its corresponding methyl ester. This is achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, typically sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Experimental Protocols

Materials and Instrumentation
Material/InstrumentSupplier/Model
3-Fluoro-4-methoxybenzoic acidCommercially available
Bromine (Br₂)Analytical grade
N-Bromosuccinimide (NBS)Reagent grade
Acetic Acid (Glacial)Analytical grade
Methanol (Anhydrous)HPLC grade
Sulfuric Acid (Concentrated)Analytical grade
Sodium Bicarbonate (NaHCO₃)Reagent grade
Sodium Sulfite (Na₂SO₃)Reagent grade
Magnesium Sulfate (Anhydrous)Reagent grade
Rotary EvaporatorStandard laboratory model
Magnetic Stirrer with HotplateStandard laboratory model
NMR Spectrometer400 MHz or higher
FT-IR SpectrometerStandard laboratory model
Mass SpectrometerESI or GC-MS
Step-by-Step Synthesis

Step 1: Synthesis of 2-bromo-4-fluoro-5-methoxybenzoic acid

  • In a well-ventilated fume hood, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add bromine (1.1 eq) dropwise to the stirred solution at room temperature. Alternatively, N-bromosuccinimide (1.1 eq) can be used as the brominating agent.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • The crude product will precipitate out of the solution. If bromine was used, quench any excess by adding a small amount of sodium sulfite solution until the orange color disappears.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure 2-bromo-4-fluoro-5-methoxybenzoic acid.

Step 2:

  • To a solution of 2-bromo-4-fluoro-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight) dropwise with cooling in an ice bath.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Characterization Data

The identity and purity of the synthesized Methyl 2-bromo-4-fluoro-5-methoxybenzoate should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₈BrFO₃[1]
Molecular Weight 263.06 g/mol [1]
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.8 (d, 1H), ~7.0-7.3 (d, 1H), ~3.9 (s, 3H), ~3.9 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~165, ~155 (d), ~150, ~120 (d), ~115, ~110 (d), ~60, ~55
FT-IR (KBr, cm⁻¹) ~1730 (C=O stretch), ~1250 (C-O stretch), ~1050 (C-F stretch)
Mass Spectrum (ESI-MS) m/z: 263.0, 265.0 [M+H]⁺

Note: The exact chemical shifts and coupling constants in the NMR spectra may vary slightly depending on the solvent and instrument used.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Bromine: Highly corrosive and toxic. Handle with extreme care.

    • N-Bromosuccinimide: Irritant. Avoid inhalation and contact with skin.

    • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns.

  • Product Hazards: The target compound, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, and its intermediates should be handled with care. While specific toxicity data is limited, related bromo-fluoro-aromatic compounds are known to be irritants.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for Methyl 2-bromo-4-fluoro-5-methoxybenzoate. The proposed pathway, involving a regioselective bromination followed by Fischer esterification, is based on well-established chemical principles and analogous transformations reported in the literature. By following the detailed experimental protocols and safety guidelines provided, researchers in the fields of medicinal chemistry and drug development can reliably synthesize this valuable building block for their research endeavors.

References

  • Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

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Spectroscopic Analysis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in established principles of organic spectroscopy and supported by data from analogous compounds.

Introduction

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a polysubstituted aromatic ester with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of bromo, fluoro, and methoxy substituents on the benzene ring, along with the methyl ester group, gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for reaction monitoring, quality control, and the characterization of novel derivatives. This guide will walk through the predicted and expected spectral data for this compound, explaining the rationale behind the interpretation of each spectroscopic technique.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms in Methyl 2-bromo-4-fluoro-5-methoxybenzoate are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-bromo-4-fluoro-5-methoxybenzoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation:

  • A sample of approximately 5-10 mg of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumental Parameters:

  • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

The choice of CDCl₃ as the solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that does not interfere with the analyte's signals.[2] TMS is the universally accepted internal standard for ¹H and ¹³C NMR.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is expected to show four distinct signals corresponding to the two aromatic protons and the two methoxy groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5d1HH-3
~ 6.9 - 7.1d1HH-6
~ 3.9s3HC8-H (Ester OCH₃)
~ 3.8s3HC9-H (Methoxy OCH₃)

Interpretation:

  • The aromatic region will display two doublets, each integrating to one proton. The proton at the C-3 position (H-3) is expected to be downfield due to the deshielding effects of the adjacent bromine and the ester group. It will appear as a doublet due to coupling with the fluorine atom at C-4.

  • The proton at the C-6 position (H-6) will be upfield compared to H-3 and will also appear as a doublet due to coupling with the fluorine atom.

  • The two methoxy groups will each appear as a sharp singlet, integrating to three protons each. The ester methoxy protons (C8-H) are typically slightly downfield compared to the aromatic methoxy protons (C9-H).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 164 - 166C-7 (C=O)
~ 150 - 155 (d)C-4 (C-F)
~ 145 - 150C-5 (C-O)
~ 125 - 130 (d)C-3
~ 115 - 120C-1
~ 110 - 115 (d)C-6
~ 105 - 110C-2 (C-Br)
~ 55 - 60C-9 (Methoxy OCH₃)
~ 52 - 55C-8 (Ester OCH₃)

Interpretation:

  • The carbonyl carbon (C-7) of the ester group is expected to be the most downfield signal.

  • The carbon atom attached to the fluorine (C-4) will appear as a doublet due to one-bond C-F coupling, which is typically large (around 240-260 Hz).

  • The carbons of the aromatic ring will appear in the range of 105-155 ppm. Their specific chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to bromine (C-2) will be relatively upfield for a substituted aromatic carbon.

  • The two methoxy carbons (C-8 and C-9) will appear in the upfield region of the spectrum.

cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3 with TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Integration) Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol for IR Spectroscopy

The IR spectrum of a solid sample like Methyl 2-bromo-4-fluoro-5-methoxybenzoate can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[3][4]

KBr Pellet Method:

  • A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the IR spectrometer for analysis.

ATR Method:

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The spectrum is then recorded.

The choice of method depends on the sample amount and the desired speed of analysis. ATR is generally faster and requires less sample preparation.

Predicted IR Spectral Data

The IR spectrum of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is expected to show characteristic absorption bands for the ester, aromatic, and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (OCH₃)
~ 1730 - 1715StrongC=O stretch (Ester)
~ 1600, 1500Medium-StrongC=C stretch (Aromatic ring)
~ 1250 - 1200StrongAsymmetric C-O-C stretch (Ester)
~ 1100 - 1000StrongSymmetric C-O-C stretch (Ester and Ether)
~ 1200 - 1150StrongC-F stretch
~ 700 - 500Medium-StrongC-Br stretch

Interpretation:

  • A strong, sharp peak around 1720 cm⁻¹ is the most characteristic absorption and is indicative of the carbonyl group (C=O) of the ester.[5]

  • The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1500 cm⁻¹.

  • The strong absorptions in the 1250-1000 cm⁻¹ region are due to the C-O stretching vibrations of the ester and the methoxy ether group.

  • A strong band in the 1200-1150 cm⁻¹ region is expected for the C-F stretching vibration.

  • The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[6][7]

Instrumental Parameters:

  • A small amount of the sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes the molecule to ionize and fragment.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The high energy of the electron beam in EI-MS leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural analysis.[8]

Predicted Mass Spectral Data

The mass spectrum of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is expected to show a characteristic molecular ion peak and several fragment ions.

m/zInterpretation
262/264Molecular ion ([M]⁺) and its isotope ([M+2]⁺)
231/233[M - OCH₃]⁺
203/205[M - COOCH₃]⁺
183[M - Br]⁺
155[M - Br - CO]⁺

Interpretation:

  • The molecular ion peak is expected at m/z 262 and 264, with a relative intensity of approximately 1:1. This characteristic isotopic pattern is due to the presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[9][10]

  • Loss of the methoxy radical from the ester group would result in a fragment ion at m/z 231/233.

  • Loss of the entire methoxycarbonyl radical would give a fragment at m/z 203/205.

  • Loss of the bromine atom would lead to a fragment at m/z 183.

  • Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment would result in an ion at m/z 155.

cluster_fragmentation Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ m/z 262/264 M_minus_OCH3 [M - OCH₃]⁺ m/z 231/233 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 203/205 M->M_minus_COOCH3 - COOCH₃ M_minus_Br [M - Br]⁺ m/z 183 M->M_minus_Br - Br M_minus_Br_minus_CO [M - Br - CO]⁺ m/z 155 M_minus_Br->M_minus_Br_minus_CO - CO

Caption: A simplified predicted fragmentation pathway for Methyl 2-bromo-4-fluoro-5-methoxybenzoate in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of Methyl 2-bromo-4-fluoro-5-methoxybenzoate. The predicted spectral data, based on the known effects of the various functional groups and substituents, offer a clear and consistent picture of the molecule's structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently characterize their materials and advance their research and development efforts.

References

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

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  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 45(5), 441. [Link]

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  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

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  • Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(21), 3743-3751. [Link]

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  • Michalska, D., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. [Link]

  • Talanta. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

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A Comprehensive Technical Guide to the Safe Handling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a substituted aromatic carboxylate that serves as a valuable building block in modern organic synthesis. Its poly-functionalized structure, featuring bromo, fluoro, and methoxy groups, makes it an important intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The strategic placement of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.[1][2]

However, the same structural features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and safety. As with many halogenated aromatic compounds, there are potential toxicological concerns that must be addressed through robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with Methyl 2-bromo-4-fluoro-5-methoxybenzoate, drawing upon data from structurally analogous compounds to establish best practices for its safe handling, storage, and disposal. This document is intended for researchers, chemists, and drug development professionals who may work with this or similar reagents.

Section 1: Compound Profile & Physicochemical Properties

While specific, experimentally verified data for Methyl 2-bromo-4-fluoro-5-methoxybenzoate is not widely published, its properties can be reliably inferred from its chemical structure and data available for closely related analogs.

PropertyValue / DescriptionSource / Rationale
IUPAC Name Methyl 2-bromo-4-fluoro-5-methoxybenzoateIUPAC Nomenclature
Molecular Formula C₉H₈BrFO₃---
Molecular Weight 263.06 g/mol ---
Appearance Likely a colorless to light yellow liquid or a low-melting solid.Based on analogs like Methyl 2-bromo-4-fluorobenzoate (liquid) and Methyl 4-bromo-2-methoxybenzoate (low-melting solid).[3]
Solubility Expected to be slightly soluble in water and soluble in common organic solvents (e.g., ethanol, methanol, ethers).Based on Methyl 2-bromo-4-fluorobenzoate.[3]
Stability Stable under recommended storage conditions. May decompose in the presence of strong acids or bases.Based on Methyl 2-bromo-4-fluorobenzoate.[3]
Reactivity The C-Br bond is a primary site for reactivity, particularly in metal-catalyzed cross-coupling reactions. The ester can be hydrolyzed under acidic or basic conditions.General chemical principles and use as a synthetic intermediate.[1][2]

Section 2: Hazard Identification and GHS Classification

Hazard Class & CategoryGHS Hazard StatementRationale based on Analogous Compounds
Acute Toxicity, Oral (Category 3/4) H301: Toxic if swallowed H302: Harmful if swallowedSeveral analogs, including Methyl 2-bromo-4-fluorobenzoate and Methyl 4-bromo-2-methoxybenzoate, are classified as H301 (Toxic if swallowed).[4][5] Others, like Methyl 2-bromo-4,5-difluorobenzoate, are classified as H302 (Harmful if swallowed).[6]
Skin Corrosion / Irritation (Category 2) H315: Causes skin irritationAnalogs such as Methyl 2-bromo-4,5-difluorobenzoate and Methyl 4-bromo-5-fluoro-2-nitrobenzoate are known skin irritants.[6][7]
Serious Eye Damage / Eye Irritation (Category 2A) H319: Causes serious eye irritationThis is a common classification for related compounds, including Methyl 2-bromo-4,5-difluorobenzoate.[6][7]
Specific Target Organ Toxicity — Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract, a known hazard for similar aryl halides.[4][6][7]

Hazard Pictograms:




Signal Word: Danger

Section 3: Core Principles of Risk Mitigation

A proactive approach to safety is paramount. The foundation of safe laboratory practice rests on the "Hierarchy of Controls," which prioritizes the most effective measures. For a chemical like Methyl 2-bromo-4-fluoro-5-methoxybenzoate, this hierarchy is applied as follows:

  • Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous reagent should be considered if scientifically viable.

  • Engineering Controls: These are the most critical physical controls to prevent exposure. All work with this compound must be conducted in a certified chemical fume hood.[6] An emergency eyewash station and safety shower must be immediately accessible.[6]

  • Administrative Controls: These are the work practices and procedures, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect the user from exposure when engineering and administrative controls cannot eliminate all risks.[8]

cluster_RiskAssessment Risk Assessment Workflow Start Begin Task IdentifyHazards 1. Identify Hazards (Review SDS of Analogs) Start->IdentifyHazards EvaluateExposure 2. Evaluate Exposure (Quantity, Duration, Route) IdentifyHazards->EvaluateExposure ImplementControls 3. Implement Controls (Fume Hood, PPE, SOPs) EvaluateExposure->ImplementControls Proceed 4. Proceed with Work ImplementControls->Proceed Review 5. Review & Refine (Post-Experiment Debrief) Proceed->Review

Caption: A logical workflow for assessing risk before handling the compound.

Section 4: Safe Handling Protocols

Adherence to a strict, step-by-step protocol is essential to minimize exposure risk. The causality behind each step is rooted in the compound's hazard profile.

Protocol for Weighing and Transferring:

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • Don PPE: Put on all required PPE as specified in Section 6. This is non-negotiable.

  • Transfer to Hood: Transport the sealed container of Methyl 2-bromo-4-fluoro-5-methoxybenzoate to the chemical fume hood.

  • Weighing: If weighing a solid form, tare a clean, tared container on a balance inside the hood. Carefully transfer the required amount using a clean spatula. Avoid creating dust.[9] If it is a liquid, use a calibrated pipette or syringe.

  • Reaction Addition: Add the compound to the reaction vessel slowly and carefully, ensuring the vessel is well within the fume hood.

  • Seal and Clean: Immediately and tightly seal the source container. Wipe down the spatula and any affected surfaces within the hood with a solvent-dampened cloth, which should then be disposed of as hazardous waste.

  • Post-Handling: All subsequent work with the open reaction must remain within the fume hood.

cluster_Handling Standard Handling Workflow A 1. Don Required PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Operation A->B C 3. Transfer Chemical to Hood B->C D 4. Weigh/Measure Compound (Avoid Dust/Splashes) C->D E 5. Add to Reaction Vessel D->E F 6. Clean Tools & Surfaces (Inside Hood) E->F G 7. Securely Seal All Containers F->G H 8. Doff PPE Correctly G->H

Caption: Step-by-step protocol for safely handling the reagent in a lab setting.

Section 5: Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is critical and must be based on a thorough risk assessment.[10]

  • Hand Protection: Chemical-resistant gloves are mandatory.[8] Nitrile gloves are a common choice for incidental contact, but for extended use or immersion, heavier-duty gloves may be required. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[4]

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required.[9][11] A face shield should be worn over the goggles if there is a significant splash hazard.[6]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required at all times.[10] For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.[8]

  • Respiratory Protection: Work must be conducted in a fume hood, which serves as the primary respiratory protection. If, in an emergency situation, there is a risk of exposure outside of a hood, a respirator with appropriate cartridges (e.g., organic vapor/acid gas) must be used.[4] All respirator use must comply with a formal respiratory protection program.

Section 6: Storage and Disposal

Proper management of the chemical when not in use is as important as its handling.

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9] Ensure the container is tightly closed to prevent leaks and potential moisture exposure.[4][9]

  • Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of the material through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains.[4]

Section 7: Emergency Response Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water. Call a physician or poison control center immediately.[4][13]

cluster_SpillResponse Emergency Spill Response Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Area Spill->Alert PPE 2. Don Emergency PPE (Respirator, Heavy Gloves) Alert->PPE Contain 3. Contain Spill (Use inert absorbent like sand) PPE->Contain Collect 4. Collect Waste (Sweep into sealed container) Contain->Collect Decon 5. Decontaminate Area Collect->Decon Report 6. Report Incident Decon->Report

Caption: A clear workflow for responding to an accidental chemical spill.

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a potent synthetic tool whose utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, inferred from closely related structures, mandates the use of stringent safety measures. The core tenets of safe handling—utilizing engineering controls like fume hoods, wearing appropriate PPE, and adhering to established protocols—are not merely recommendations but necessities. By integrating the principles and procedures outlined in this guide, researchers and scientists can effectively mitigate risks, ensuring both personal safety and the integrity of their work.

References

  • Capot Chemical. (2015-12-02). MSDS of Methyl 2-bromo-4-fluorobenzoate.
  • RIFM. (2023-12-05). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.
  • PubChem. Methyl 4-bromo-2-methoxybenzoate (CID 15128242).
  • SynQuest Labs. Safety Data Sheet: Methyl 2-bromo-4,5-difluorobenzoate.
  • Fisher Scientific. (2015-03-04). Safety Data Sheet: 2-Bromo-4-methylbenzoic acid.
  • MySkinRecipes. Methyl 4-bromo-2-fluoro-6-methoxybenzoate.
  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CID 67473451).
  • Sigma-Aldrich. Methyl 4-bromo-2-methoxybenzoate 98 (CAS 139102-34-4).
  • MySkinRecipes. Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate.
  • Centers for Disease Control and Prevention. (2024-09-06). Bromine | Chemical Emergencies.
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  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
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Methyl 2-bromo-4-fluoro-5-methoxybenzoate solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of methyl 2-bromo-4-fluoro-5-methoxybenzoate, a compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive published solubility data for this specific molecule, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established methodologies to offer a predictive and practical understanding of its solubility profile.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the field of drug development. It profoundly influences a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For a molecule like methyl 2-bromo-4-fluoro-5-methoxybenzoate, which serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1]

This guide will delve into the predicted solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate in various solvents, the underlying chemical principles governing its solubility, a detailed experimental protocol for solubility determination, and the implications of its solubility profile in a research and development context.

Physicochemical Properties and Predicted Solubility

Molecular Structure Analysis:

Methyl 2-bromo-4-fluoro-5-methoxybenzoate possesses a substituted benzene ring, which is inherently nonpolar. The presence of a methyl ester group (-COOCH₃) adds some polar character. The halogen substituents (bromo and fluoro) and the methoxy group (-OCH₃) further influence the molecule's polarity and its ability to interact with different solvents. The methoxy group, in particular, may slightly enhance solubility and stability in certain synthetic processes.[1]

Predicted Solubility Profile:

Based on the general principle of "like dissolves like," and data from structurally similar compounds, the following solubility profile can be anticipated:

  • Aqueous Solubility: The presence of the large, substituted aromatic ring suggests that methyl 2-bromo-4-fluoro-5-methoxybenzoate will have very low solubility in water. A related compound, methyl 2-bromo-5-methoxybenzoate, is reported to be not miscible in water.[2] Similarly, methyl 2-bromo-4-fluorobenzoate is described as only slightly soluble in water.[3]

  • Organic Solvent Solubility: The compound is expected to be readily soluble in a range of common organic solvents. This is supported by the fact that methyl 2-bromo-4-fluorobenzoate is easily soluble in organic solvents like ethanol, methanol, and ether.[3]

Table 1: Predicted Solubility of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Polar Protic WaterVery Low / ImmiscibleThe large nonpolar aromatic structure outweighs the polarity of the ester and methoxy groups.
Methanol, EthanolHighThe alcohol's ability to engage in dipole-dipole interactions and hydrogen bonding with the ester and methoxy groups, coupled with its alkyl chain's interaction with the aromatic ring, promotes solubility.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneHighThese solvents have strong dipole moments that can effectively solvate the polar regions of the molecule.
Nonpolar Hexane, TolueneModerate to HighThe nonpolar aromatic ring of the solute will interact favorably with these nonpolar solvents through London dispersion forces.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds.

The Science Behind Solubility: A Deeper Dive

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For methyl 2-bromo-4-fluoro-5-methoxybenzoate, the key factors are:

  • Van der Waals Forces: The bulky aromatic ring and the bromine atom contribute significantly to London dispersion forces, which are the primary interactions with nonpolar solvents.

  • Dipole-Dipole Interactions: The ester and methoxy groups, along with the carbon-halogen bonds, create permanent dipoles within the molecule, allowing for favorable interactions with polar solvents.

  • Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors, contributing to its solubility in protic solvents like alcohols.[4]

The overall polarity of the molecule is a balance between its non-polar and polar regions. The presence of multiple substituents on the benzene ring can also influence crystal lattice energy in the solid state, which in turn affects the energy required to dissolve the compound.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific published data, experimental determination is crucial. The following is a robust, step-by-step protocol for determining the solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Objective: To quantitatively determine the solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate in a selected range of solvents at a controlled temperature.

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for solubility measurement.[5]

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of methyl 2-bromo-4-fluoro-5-methoxybenzoate into several vials.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

Step 2: Phase Separation

  • After equilibration, remove the vials from the shaker.

  • Allow the vials to stand undisturbed for a short period to let any undissolved solid settle.

  • To ensure complete removal of solid particles, centrifuge the vials at a high speed.

Step 3: Sample Analysis

  • Carefully withdraw a known volume of the clear supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

Step 4: Calculation of Solubility

Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution factor

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be consistent across the later time points.

  • Calibration: The analytical instrument must be properly calibrated with standard solutions of known concentrations of methyl 2-bromo-4-fluoro-5-methoxybenzoate.

  • Replicates: The experiment should be performed in triplicate for each solvent to ensure the reproducibility and statistical validity of the results.

Visualizing the Process

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Dilute sample F->G H Analyze via HPLC or UV-Vis G->H I I H->I Calculate Solubility

Caption: Workflow for the shake-flask solubility determination method.

Diagram 2: Factors Influencing Solubility

G Solubility Solubility Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity_solute Polarity Solute->Polarity_solute Size Molecular Size Solute->Size Polarity_solvent Polarity Solvent->Polarity_solvent H_bonding H-Bonding Solvent->H_bonding Temp Temperature System->Temp pH pH System->pH

Caption: Interrelated factors governing the solubility of a compound.

Conclusion: Practical Implications for the Scientist

A comprehensive understanding of the solubility of methyl 2-bromo-4-fluoro-5-methoxybenzoate is essential for its effective use in research and development. While this guide provides a robust predictive framework and a reliable experimental protocol, it is imperative for researchers to perform their own solubility studies under their specific experimental conditions. The information presented herein serves as a foundational resource to guide experimental design and to anticipate the behavior of this compound in various solvent systems, thereby accelerating the pace of discovery and development.

References

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. [Link]

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  • LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate. Retrieved from [Link]

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  • Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

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Electronic effects of substituents in Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of Substituents in Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic landscape of a polysubstituted aromatic ring is a complex interplay of inductive and resonance effects, which collectively dictate the molecule's reactivity, stability, and potential for interaction in biological systems. This guide provides a comprehensive analysis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a molecule featuring a rich combination of electron-donating and electron-withdrawing substituents. We will deconstruct the individual electronic contributions of the bromo, fluoro, methoxy, and methyl ester groups, and then synthesize this understanding to predict the overall electron density distribution and reactivity of the aromatic core. This theoretical framework is substantiated by detailed, field-proven experimental protocols for synthesis, spectroscopic characterization, and kinetic analysis, providing a self-validating system for researchers.

The Theoretical Bedrock: Understanding Substituent Electronic Effects

The reactivity of an aromatic ring is fundamentally tied to the availability of its π-electrons to an incoming electrophile. Substituents modulate this availability through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between a substituent and the ring carbon to which it is attached. Electron-withdrawing groups (EWGs) like halogens possess a negative inductive (-I) effect, pulling electron density away from the ring.[1][2] Conversely, electron-donating groups (EDGs) like alkyl groups have a positive inductive (+I) effect.

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[3] Substituents with lone pairs, such as a methoxy group (-OCH₃), can donate electron density into the ring, exerting a positive resonance (+M) effect.[4] Groups with π-bonds that can conjugate with the ring, like a carbonyl, withdraw electron density and exert a negative resonance (-M) effect.

Quantifying Electronic Influence: The Hammett and Taft Equations

To move beyond qualitative descriptions, physical organic chemistry employs Linear Free Energy Relationships (LFERs). The most prominent of these is the Hammett equation , which provides a quantitative measure of a substituent's electronic influence from the meta or para position.[5][6][7][8]

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reaction.

  • k₀ is the rate constant for the unsubstituted reaction.

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.[9]

  • ρ (rho) is the reaction constant , which indicates the sensitivity of a given reaction to substituent effects.[7]

For ortho-substituted systems where steric hindrance is a factor, the Taft equation provides a more complete picture by separating polar (inductive) and steric effects.[10][11][12]

log(k/k₀) = ρσ + δEₛ

Where:

  • σ* is the polar substituent constant (primarily inductive).

  • Eₛ is the steric substituent constant.[13]

  • ρ* and δ are the corresponding reaction sensitivity constants.

Deconstruction of Substituents on the Benzoate Core

The electronic character of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is determined by the combined influence of its four distinct substituents.

The Methyl Ester Group (-COOCH₃)

Positioned at C1, the methyl ester is a moderately deactivating group .

  • -I Effect: The electronegative oxygen atoms pull electron density away from the ring through the sigma bond.

  • -M Effect: The carbonyl group (C=O) is a strong π-acceptor. It withdraws π-electron density from the ring via resonance, delocalizing it onto the oxygen atom. Due to these combined effects, the ester group reduces the nucleophilicity of the benzene ring and acts as a meta-director for electrophilic aromatic substitution (EAS).[3][14]

The Bromo Group (-Br)

Located at C2, the bromo group exhibits dual electronic behavior characteristic of halogens.

  • -I Effect: Bromine is highly electronegative and strongly withdraws electron density inductively, deactivating the ring.[15]

  • +M Effect: The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This resonance donation is weak due to the poor orbital overlap between carbon's 2p and bromine's 4p orbitals.[15] Despite being a deactivator overall, the weak +M effect enriches the electron density at the ortho and para positions relative to the meta position, making the bromo group an ortho, para-director .[16][17]

The Fluoro Group (-F)

Situated at C4, the fluoro group is the most electronegative halogen, leading to a powerful inductive effect.

  • -I Effect: Fluorine exerts a very strong electron-withdrawing inductive effect, deactivating the ring.[1][18]

  • +M Effect: Like bromine, fluorine possesses lone pairs that can participate in resonance. Due to the similar size of carbon's 2p and fluorine's 2p orbitals, the overlap is more effective than with other halogens, resulting in a more significant (though still subordinate) resonance donation.[18] Similar to bromine, the fluoro group is a deactivator but an ortho, para-director .[3][16]

The Methoxy Group (-OCH₃)

The methoxy group at C5 is a powerful activating group .

  • -I Effect: The electronegative oxygen atom exerts an inductive pull on the sigma bond.[4]

  • +M Effect: This is the dominant effect. The lone pairs on the oxygen atom strongly delocalize into the aromatic ring, significantly increasing its electron density and nucleophilicity.[4][16] The strong +M effect far outweighs the -I effect, making the methoxy group a strong activator and an ortho, para-director .[16]

Quantitative Data Summary

The following table summarizes the Hammett (σ) constants for the functional groups, providing a quantitative basis for their electronic effects.

SubstituentPosition on RingInductive EffectResonance EffectOverall Effectσₚ Valueσₘ ValueDirector Type
-COOCH₃ C1Strong (-I)Strong (-M)Deactivating+0.45+0.37Meta
-Br C2Strong (-I)Weak (+M)Deactivating+0.23+0.39Ortho, Para
-F C4Very Strong (-I)Weak (+M)Deactivating+0.06+0.34Ortho, Para
-OCH₃ C5Moderate (-I)Strong (+M)Activating-0.27+0.12Ortho, Para

Note: Hammett constants are typically measured from para and meta positions. The values provide a general indication of the electronic nature of the substituent.

G ring Benzene Core C1 C1 Ester -COOCH₃ C1->Ester C2 C2 Bromo -Br C2->Bromo C3 C3 C4 C4 Fluoro -F C4->Fluoro C5 C5 Methoxy -OCH₃ C5->Methoxy C6 Ester->C1 -I, -M Bromo->C2 -I, +M Fluoro->C4 -I, +M Methoxy->C5 +M >> -I G Start Methyl 2-bromo-4-fluoro-5-methoxybenzoate + Electrophile (E⁺) Director Dominant Director: -OCH₃ (Strongest Activator) Start->Director Positions Directs to Ortho/Para Positions: C2 (para), C4 (ortho), C6 (ortho) Director->Positions Analysis Positional Analysis Positions->Analysis C2_Blocked C2: Occupied by -Br Analysis->C2_Blocked Evaluates C4_Blocked C4: Occupied by -F Analysis->C4_Blocked Evaluates C6_Favored C6: Open & Electronically Favored Analysis->C6_Favored Identifies Outcome Major Product: Substitution at C6 C6_Favored->Outcome

Caption: Logical workflow for predicting regioselectivity.

Experimental Validation Framework

Theoretical predictions require empirical validation. The following section outlines robust protocols for the synthesis and characterization of Methyl 2-bromo-4-fluoro-5-methoxybenzoate to confirm its structure and electronic properties.

Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis from the corresponding carboxylic acid, a common and reliable method.

Objective: To synthesize Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Materials:

  • 2-bromo-4-fluoro-5-methoxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-bromo-4-fluoro-5-methoxybenzoic acid (e.g., 10.0 g, 1 equivalent).

  • Reagent Addition: Add 100 mL of anhydrous methanol. Swirl to dissolve the solid. Place the flask in an ice bath.

  • Catalysis: Slowly and carefully add concentrated sulfuric acid (2 mL) dropwise to the cooled solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel if necessary.

Protocol: Spectroscopic Characterization

Objective: To confirm the identity of the synthesized product and analyze its electronic structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Expected ¹H NMR Signals:

    • A singlet around 3.9 ppm corresponding to the methoxy (-OCH₃) protons.

    • A singlet around 3.9 ppm for the ester methyl (-COOCH₃) protons.

    • Two singlets (or narrow doublets due to long-range H-F coupling) in the aromatic region (approx. 7.0-7.5 ppm) for the two aromatic protons at C3 and C6. The precise chemical shifts will be indicative of the shielding/deshielding effects of the adjacent substituents. The proton at C6, being ortho to the electron-donating methoxy group, is expected to be further upfield compared to the proton at C3.

  • Expected ¹³C NMR Signals:

    • Signals for the two methyl carbons around 50-60 ppm.

    • A signal for the ester carbonyl carbon around 165 ppm.

    • Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the electronegative F, Br, and O atoms will show characteristic shifts and C-F coupling. The carbon at C5 (attached to -OCH₃) should be significantly shielded (lower ppm) due to the strong +M effect.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the liquid product on a salt plate (NaCl or KBr) or acquire the spectrum using an ATR accessory.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Key Expected Absorptions:

    • ~1730 cm⁻¹: Strong, sharp peak for the C=O stretch of the ester.

    • ~1250 cm⁻¹ and ~1050 cm⁻¹: Strong peaks for the C-O stretching of the ester and ether.

    • ~1600-1450 cm⁻¹: Several peaks for the C=C stretching of the aromatic ring.

    • ~1200-1000 cm⁻¹: Peaks corresponding to C-F stretching.

    • ~700-500 cm⁻¹: Peak for the C-Br stretch.

C. UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or cyclohexane.

  • Acquisition: Scan the absorbance from 200 to 400 nm. [19][20]3. Analysis: The λₘₐₓ value will reflect the energy of the π→π* transitions. The combination of an activating group (-OCH₃) and deactivating groups will cause a bathochromic (red) shift compared to unsubstituted methyl benzoate, indicating a more extended conjugated system with a smaller HOMO-LUMO gap. [21][22]

Caption: A comprehensive experimental workflow.

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate serves as an exemplary case study in the nuanced world of substituent electronic effects. The molecule's chemical personality is not defined by any single group but by the collective, and often competing, interactions of all four. The potent electron-donating resonance of the methoxy group acts as the primary activating and directing force, overriding the deactivating inductive effects of the halogens and the combined deactivating effects of the methyl ester. This interplay results in a predicted regioselectivity for electrophilic attack at the C6 position. The provided experimental framework offers a clear and verifiable path for synthesizing and characterizing this molecule, allowing researchers to empirically test and confirm these foundational principles of physical organic chemistry. A thorough understanding of these effects is paramount for professionals in drug design and materials science, where modulating the electronic properties of aromatic cores is key to achieving desired function and activity.

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An In-depth Technical Guide to Methyl 2-bromo-4-fluoro-5-methoxybenzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a key building block in medicinal chemistry and drug discovery. We will delve into its chemical properties, commercial availability, applications in the synthesis of bioactive molecules, and provide insights into its handling and potential synthesis routes.

Chemical Identity and Properties

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a substituted aromatic ester with the chemical formula C₉H₈BrFO₃.[1] Its structure, characterized by the strategic placement of bromo, fluoro, and methoxy groups on the benzene ring, makes it a versatile intermediate for further chemical modifications.

Key Physicochemical Data:

PropertyValueReference
CAS Number 1007455-22-2[2][3][4][5]
Molecular Formula C₉H₈BrFO₃[1]
Molecular Weight 263.06 g/mol [1][3]
Physical Form Low Melting Solid, Solid[6]
Melting Point 36 - 38 °C[6]
Purity Typically ≥90%[6]
InChI Key KDJBAOOGTMLSCK-UHFFFAOYSA-N[1][6]
SMILES C(OC)(=O)C1=C(Br)C=C(F)C(OC)=C1[5]

The presence of a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methoxy group at the 5-position of the methyl benzoate core imparts unique reactivity to the molecule. The bromine atom is particularly susceptible to displacement or participation in cross-coupling reactions, while the fluorine and methoxy groups influence the electronic properties of the aromatic ring, thereby modulating the reactivity of other positions and the overall biological activity of its derivatives.

Commercial Availability

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is commercially available from several chemical suppliers, catering to the needs of research and development laboratories. The availability of this compound from multiple sources ensures a stable supply chain for ongoing research projects.

Table of Commercial Suppliers:

SupplierCatalog NumberPurity/SpecificationNotes
BLD Pharm --Lists the compound with CAS 1007455-22-2.[3]
CymitQuimica 54-PC200333-Identifies the compound by CAS 1007455-22-2.[4][5]
Finetech Chem FT-0749133-Provides detailed product information.[1]
Sigma-Aldrich BIONET-KEY35881284990%Offers the compound as part of their Key Organics portfolio.[6]
Angene Chemical AG0002RL-Lists the compound as available in quantities up to 25g.[7]
Alfa Chemistry OFC1007455222-Features the compound in their organofluorine catalog.[8]

Researchers are advised to contact the suppliers directly for the most up-to-date information on pricing, availability, and purity specifications.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Methyl 2-bromo-4-fluoro-5-methoxybenzoate make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The bromo-fluoro-methoxy substitution pattern is found in numerous compounds investigated for various therapeutic targets.

Logical Flow of Synthetic Utility:

G A Methyl 2-bromo-4-fluoro- 5-methoxybenzoate B Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) A->B Versatile Handle (Br atom) C Nucleophilic Aromatic Substitution (SNAr) A->C Activated Ring (F and Methoxy groups) D Elaboration of Ester Group A->D Further Functionalization E Complex Bioactive Molecules B->E C->E D->E

Caption: Synthetic pathways originating from Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability and binding affinity of the final compound to its biological target. The methoxy group can be a key pharmacophoric feature or can be demethylated to a hydroxyl group for further functionalization.

Handling and Safety Considerations

While a specific safety data sheet (SDS) for Methyl 2-bromo-4-fluoro-5-methoxybenzoate was not found in the initial search, safety precautions can be inferred from structurally related compounds. Halogenated aromatic compounds should be handled with care, assuming they are potentially hazardous.

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Researchers must consult the supplier-provided SDS upon receipt of the compound for specific handling and safety information.

Theoretical Synthesis Protocol

For researchers interested in the in-house synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations found in the literature. A potential starting material is 2-bromo-4-fluoro-5-methoxybenzoic acid, which is also commercially available.[7] The synthesis would involve an esterification reaction.

Esterification of 2-bromo-4-fluoro-5-methoxybenzoic acid:

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 2-bromo-4-fluoro-5-methoxybenzoic acid D Heat under reflux A->D B Methanol (reagent and solvent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Quench with water D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Methyl 2-bromo-4-fluoro- 5-methoxybenzoate H->I

Caption: A potential workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-bromo-4-fluoro-5-methoxybenzoic acid in methanol, add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to cold water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

This protocol is a general guideline and may require optimization of reaction conditions, such as reaction time, temperature, and catalyst loading, to achieve the desired yield and purity.

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a commercially available and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of complex and novel bioactive molecules. Researchers can procure this compound from various suppliers or synthesize it in-house following established esterification protocols. As with any chemical, proper handling and safety precautions are paramount. This guide serves as a foundational resource for scientists and researchers looking to incorporate this valuable intermediate into their research programs.

References

  • 1007455-22-2 | Methyl 2-bromo-4-fluoro-5-methoxybenzoate... (n.d.). Retrieved from [Link]

  • Angene Chemical CAS number page 1. (n.d.). Retrieved from [Link]

Sources

Starting materials for Methyl 2-bromo-4-fluoro-5-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Abstract

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a key substituted benzoic acid derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable intermediate for introducing a fluorinated methoxy-bromophenyl moiety into larger target structures. This guide provides a detailed examination of a common and reliable synthetic pathway starting from commercially available 3-fluoro-4-methoxybenzoic acid. It offers a step-by-step experimental protocol, explains the chemical principles behind the procedural choices, and includes a comprehensive summary of reagents and expected outcomes.

Introduction and Synthetic Strategy

The synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate requires the sequential introduction of a bromine atom and the conversion of a carboxylic acid to a methyl ester on a fluoromethoxybenzene core. The primary challenge lies in achieving regioselective bromination. The electron-donating nature of the methoxy (-OCH₃) and, to a lesser extent, the fluoro (-F) groups, along with the electron-withdrawing carboxylic acid (-COOH) group, directs the electrophilic substitution.

The most common and efficient starting material for this synthesis is 3-fluoro-4-methoxybenzoic acid . This precursor already contains the required fluoro, methoxy, and carboxyl groups in the correct relative positions. The synthetic strategy therefore simplifies to two key transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The order of these steps is critical. Performing the bromination first is generally preferred. The carboxylic acid group is a meta-director, while the methoxy and fluoro groups are ortho, para-directors. The position ortho to the carboxylic acid (C2) is activated by both the methoxy and fluoro groups, making it the most favorable site for electrophilic attack by bromine. Performing esterification first would create a bulkier group at C1, which could sterically hinder the subsequent bromination at the C2 position.

Recommended Synthetic Pathway

The recommended two-step synthesis begins with the regioselective bromination of 3-fluoro-4-methoxybenzoic acid to yield 2-bromo-4-fluoro-5-methoxybenzoic acid, followed by a classic acid-catalyzed esterification to obtain the final product.

Synthetic_Pathway SM 3-Fluoro-4-methoxybenzoic Acid INT 2-Bromo-4-fluoro-5-methoxybenzoic Acid SM->INT Step 1: Bromination Reagents: Br₂, Acetic Acid PROD Methyl 2-bromo-4-fluoro-5-methoxybenzoate INT->PROD Step 2: Esterification Reagents: Methanol, H₂SO₄

Caption: Two-step synthesis of the target compound from 3-fluoro-4-methoxybenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic Acid

This step involves the direct bromination of the starting material. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the electrophilic substitution process.

Reaction Scheme: (A diagram showing the chemical structures would be placed here in a full whitepaper)

Procedure:

  • In a well-ventilated fume hood, charge a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, with 3-fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Add glacial acetic acid (100 mL) to the flask and stir the mixture to dissolve the solid.

  • In the dropping funnel, prepare a solution of bromine (3.3 mL, 64.7 mmol, 1.1 eq) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. The reaction is exothermic, and the color of the mixture will turn reddish-brown.

  • After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.

  • Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield 2-bromo-4-fluoro-5-methoxybenzoic acid as a white to off-white solid.

Step 2: Synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

This transformation is a standard Fischer esterification, where the carboxylic acid is heated with an alcohol (methanol) in the presence of a strong acid catalyst.

Reaction Scheme: (A diagram showing the chemical structures would be placed here in a full whitepaper)

Procedure:

  • To a 250 mL round-bottom flask, add the dried 2-bromo-4-fluoro-5-methoxybenzoic acid (12.0 g, 48.2 mmol) from Step 1.

  • Add methanol (150 mL) to the flask. Stir to suspend the solid.

  • Carefully add concentrated sulfuric acid (2.5 mL, ~48 mmol) dropwise to the stirred suspension. The addition is exothermic.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of cold water. An oily or solid product should separate.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford the pure Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Data Summary and Expected Yields

The following table summarizes the typical quantities and expected outcomes for the synthesis.

StepReactantMol. Weight ( g/mol )Amount (g)Moles (mmol)ReagentsProductExpected Yield
13-Fluoro-4-methoxybenzoic acid170.1410.058.8Bromine, Acetic Acid2-Bromo-4-fluoro-5-methoxybenzoic acid85-95%
22-Bromo-4-fluoro-5-methoxybenzoic acid249.0412.048.2Methanol, H₂SO₄Methyl 2-bromo-4-fluoro-5-methoxybenzoate80-90%

Safety and Handling

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns upon contact. Always add acid to other liquids slowly and with cooling. Wear appropriate PPE.

  • Glacial Acetic Acid: Corrosive and flammable. Causes skin and eye burns. Use in a fume hood.

  • Organic Solvents (Methanol, Ethyl Acetate): Flammable and toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate from 3-fluoro-4-methoxybenzoic acid is a robust and high-yielding two-step process. The methodology relies on fundamental and well-established organic reactions, making it accessible for most laboratory settings. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe outcome. The final product is a valuable intermediate for further synthetic elaborations in various fields of chemical research.

References

  • World Intellectual Property Organization. (2012). WO 2012/061186 A1: Preparation of pyrazolo[1,5-a]pyrimidine compounds as IRAK4 inhibitors. Google Patents.

Methodological & Application

Application Notes: A Strategic Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This is particularly true in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[3][4] This application note provides a detailed, field-proven protocol for the Suzuki coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a versatile and highly functionalized building block. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering a self-validating system designed for reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and process development scientists aiming to leverage this powerful transformation.

Introduction: The Strategic Value of the Substrate

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a synthetically attractive aryl halide. Its substituted pattern offers multiple points for diversification:

  • The Aryl Bromide: The primary reactive site for the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl groups.

  • The Fluoro Group: A common bioisostere for hydrogen in medicinal chemistry, capable of modulating metabolic stability and binding affinity.

  • The Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring, potentially impacting the kinetics of the oxidative addition step.

  • The Methyl Ester: A functional handle that can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation.

The palladium-catalyzed coupling of this substrate with various organoboron reagents provides a direct and efficient route to complex molecular architectures, making it a pivotal tool in drug discovery pipelines.[3][5]

The Catalytic Cycle: A Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the reaction.[6] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6]

  • Transmetalation: The organoboron compound (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the halide.[6][7] The choice and strength of the base are paramount for this step to proceed efficiently.[8]

  • Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center. This forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 L₂Pd⁰ pd2_aryl L₂Pdᴵᴵ(Ar)(X) pd0->pd2_aryl Oxidative Addition boronic_acid Ar'-B(OH)₂ + Base pd2_biaryl L₂Pdᴵᴵ(Ar)(Ar') pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination aryl_halide Ar-X (Methyl 2-bromo-4-fluoro- 5-methoxybenzoate) product Ar-Ar' (Coupled Product) Experimental_Workflow start Start setup 1. Combine Solids (Aryl Bromide, Boronic Acid, Base) in dry flask start->setup inert 2. Purge with N₂/Ar setup->inert solvents 3. Add Solvents (Dioxane/Water) inert->solvents degas 4. Degas Mixture solvents->degas catalyst 5. Add Pd Catalyst degas->catalyst react 6. Heat to 90°C (Monitor by TLC/LCMS) catalyst->react workup 7. Aqueous Work-up (EtOAc/Water Extraction) react->workup purify 8. Dry & Concentrate workup->purify column 9. Column Chromatography purify->column end Pure Product column->end

Sources

Application Note: Palladium-Catalyzed Heck Reaction of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides a detailed guide to the Heck reaction conditions specifically tailored for Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a challenging substrate characterized by an electron-rich aromatic ring and a sterically demanding ortho-bromo substituent. Understanding the interplay between catalyst, ligand, base, and solvent is paramount to achieving high yields and selectivity with this class of substrate.

Mechanistic Overview: The Heck Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] The cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the final product and a palladium-hydride species. The cycle is completed by reductive elimination of HX, facilitated by a base, which regenerates the active Pd(0) catalyst.[3][4]

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Alkene_Coord Olefin Coordination & Insertion PdII_Aryl->Alkene_Coord PdII_Alkyl L(X)Pd(II)-Alkyl Alkene_Coord->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride L₂Pd(II)(H)(X) Beta_Elim->PdII_Hydride Product Substituted Alkene Beta_Elim->Product Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Red_Elim->Pd0 BaseH [Base-H]⁺X⁻ Red_Elim->BaseH ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Alkene_Coord Base Base Base->Red_Elim

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Coupling with Methyl 2-bromo-4-fluoro-5-methoxybenzoate

The substrate presents specific challenges. The electron-donating methoxy and fluoro groups can decrease the rate of oxidative addition. Furthermore, the bromo substituent is in the ortho position to a bulky methyl ester group, which introduces steric hindrance. Careful selection of reaction parameters is therefore critical.

Palladium Precursor

Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species by a phosphine ligand, an amine, or the olefin itself.[5][6] Other stable precursors like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can also be used.[7]

Ligand Selection

The choice of ligand is arguably the most crucial factor for this substrate.

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard ligand, but for sterically hindered substrates like this, bulkier phosphines such as Tri(o-tolyl)phosphine (P(o-tol)₃) often provide better results by promoting the reductive elimination step.[5][7]

  • Bulky Biarylphosphines: Ligands like X-Phos are highly effective for coupling electron-rich and sterically hindered aryl bromides.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating ability and thermal stability, making them excellent choices for less reactive aryl bromides and allowing for lower catalyst loading.[9][10]

Base

A stoichiometric amount of base is required to neutralize the HBr generated during the reaction.[7]

  • Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are often effective, particularly with polar aprotic solvents.[7][11]

  • Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also widely used. However, for some substrates, they can lead to side reactions.

Solvent

High-boiling point, polar aprotic solvents are generally preferred to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.[12]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or 1-Methyl-2-pyrrolidinone (NMP) are excellent choices. Toluene or dioxane can also be used, often in combination with a specific ligand system.

Recommended Protocol: Heck Coupling with n-Butyl Acrylate

This protocol provides a starting point for the Heck reaction between Methyl 2-bromo-4-fluoro-5-methoxybenzoate and n-butyl acrylate. Optimization may be required to achieve the highest yield.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-bromo-4-fluoro-5-methoxybenzoate263.061.01.0
n-Butyl acrylate128.171.51.5
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)--~5 mL
Experimental Workflow

Workflow start Start setup 1. Assemble oven-dried Schlenk flask under inert atmosphere (N₂ or Ar). start->setup add_solids 2. Add aryl bromide, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to the flask. setup->add_solids add_liquids 3. Add anhydrous DMF and n-butyl acrylate via syringe. add_solids->add_liquids reaction 4. Heat the reaction mixture to 100-120 °C with vigorous stirring. add_liquids->reaction monitor 5. Monitor reaction progress by TLC or GC-MS (typically 12-24 h). reaction->monitor workup 6. Cool to RT, dilute with EtOAc, and wash with water and brine. monitor->workup purify 7. Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Figure 2: Step-by-step experimental workflow for the Heck reaction.

Detailed Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 mmol, 1.0 eq), Palladium(II) acetate (0.02 mmol, 2 mol%), Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and Potassium Carbonate (2.0 mmol, 2.0 eq).

  • Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by n-butyl acrylate (1.5 mmol, 1.5 eq) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature.Use a fresh bottle of Pd(OAc)₂. Increase temperature to 120-140 °C. Consider using a more active ligand system like an NHC or a biarylphosphine.
Formation of Byproducts Side reactions (e.g., olefin isomerization, debromination).Add a phase-transfer catalyst like TBAB (tetrabutylammonium bromide).[7] Try a different base, such as Cs₂CO₃.[11] Lower the reaction temperature slightly.
Poor Reproducibility Presence of oxygen or moisture.Ensure all glassware is thoroughly dried. Use anhydrous solvents and proper inert atmosphere techniques (Schlenk line or glovebox).

Conclusion

The Heck reaction of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a feasible but challenging transformation that requires careful optimization. Success hinges on the judicious selection of a sterically bulky and electron-rich phosphine ligand or an N-heterocyclic carbene to overcome the substrate's inherent low reactivity and steric hindrance. The protocol provided here serves as a robust starting point for researchers. Further screening of ligands, bases, and solvents may be necessary to achieve optimal results for specific downstream applications in drug discovery and materials science.

References

Sources

Application Note & Protocol: Sonogashira Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][4] This document provides a detailed guide for researchers and drug development professionals on the successful execution of the Sonogashira coupling, specifically focusing on the use of Methyl 2-bromo-4-fluoro-5-methoxybenzoate as the aryl halide substrate. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, present a comprehensive troubleshooting guide, and discuss key experimental variables that influence reaction outcomes.

Introduction: The Strategic Importance of Arylalkynes

Arylalkynes are privileged structural motifs in medicinal chemistry and materials science. The linear geometry of the alkyne linker allows for precise spatial positioning of substituents, making it an invaluable tool for probing biological targets and constructing rigid, conjugated molecular architectures. The Sonogashira coupling, which operates under remarkably mild conditions, provides a reliable and versatile method for accessing these structures.[1][5]

The substrate of focus, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, presents a unique case. It is an electron-deficient aryl bromide, with the bromine atom sterically hindered by an adjacent methoxycarbonyl group. Understanding how to efficiently couple this challenging substrate is key to unlocking a variety of complex molecular targets. This guide will provide the necessary expertise to navigate these challenges.

The Chemistry: Mechanism and Key Parameters

The Sonogashira reaction is traditionally co-catalyzed by palladium and copper complexes.[1][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Catalytic Cycles:

The generally accepted mechanism involves:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of Methyl 2-bromo-4-fluoro-5-methoxybenzoate to form a Pd(II) intermediate. The presence of electron-withdrawing groups on the aromatic ring can facilitate this step.

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst.

  • Copper Cycle:

    • Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne.[1] In the presence of a base, the terminal alkyne proton is abstracted, forming a copper(I) acetylide intermediate.[1] This copper acetylide is the key species that participates in the transmetalation step with the palladium center.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)(X)L₂ oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne_intermediate Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkyne_intermediate reductive_elim Reductive Elimination pd_alkyne_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡C-R reductive_elim->product cu_catalyst Cu(I)X alkyne_coord Coordination cu_catalyst->alkyne_coord cu_alkyne_complex [Cu(C≡CR)] cu_alkyne_complex->transmetalation Copper Acetylide base_deprotonation Base Deprotonation base_deprotonation->cu_alkyne_complex aryl_halide Ar-X aryl_halide->oxidative_add alkyne H-C≡C-R alkyne->alkyne_coord alkyne->base_deprotonation base Base base->base_deprotonation invis1 invis2 Experimental_Workflow Figure 2: Experimental Workflow from Setup to Analysis setup 1. Reaction Setup (Flask, Inert Atmosphere) reagents 2. Add Reagents (Ar-Br, Pd/Cu/Ligand, Base) setup->reagents degas 3. Degas Solvent (Freeze-Pump-Thaw or N₂ Sparge) reagents->degas add_solvent 4. Add Solvent & Alkyne degas->add_solvent reaction 5. Heat & Monitor (TLC, LC-MS) add_solvent->reaction workup 6. Aqueous Work-up (Quench, Extract) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS, etc.) purify->analysis

Figure 2: Experimental Workflow from Setup to Analysis
Materials and Reagents
ReagentGradeSupplierNotes
Methyl 2-bromo-4-fluoro-5-methoxybenzoate>98%Commercial SourceStore under inert gas.
Terminal Alkyne (e.g., Phenylacetylene)>98%Commercial SourcePurify by distillation if necessary.
PdCl₂(PPh₃)₂Catalyst GradeCommercial SourceAir-stable, but store in a desiccator.
Copper(I) Iodide (CuI)>99%Commercial SourceOff-white/tan powder. Purify if green/blue.
Triethylamine (Et₃N)Anhydrous, >99.5%Commercial SourceStore over KOH pellets.
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercial SourceUse freshly distilled or from a solvent purification system.
Ethyl AcetateHPLC GradeCommercial SourceFor extraction and chromatography.
HexanesHPLC GradeCommercial SourceFor chromatography.
Saturated aq. NH₄ClReagent Grade-For work-up.
BrineReagent Grade-For work-up.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic layers.
Step-by-Step Protocol

Note: This reaction is sensitive to oxygen. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. [1]

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution) and anhydrous Et₃N (2.0-3.0 eq.). Stir the mixture for 5-10 minutes to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylalkyne product.

Data and Expected Results

The following table provides a guideline for expected outcomes when coupling Methyl 2-bromo-4-fluoro-5-methoxybenzoate with various terminal alkynes under the optimized conditions.

Terminal Alkyne (R-C≡CH)R-GroupTypical Yield (%)Reaction Time (h)Notes
PhenylacetylenePhenyl85-95%4-6A robust and reliable coupling partner.
Trimethylsilylacetylene-Si(CH₃)₃80-90%6-8TMS group can be removed post-coupling with TBAF or K₂CO₃/MeOH. [1]
1-Hexynen-Butyl75-85%8-12Aliphatic alkynes may react slower than aromatic ones.
Propargyl Alcohol-CH₂OH70-80%6-10The free hydroxyl group is generally tolerated.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) not formed).2. Insufficient heat for aryl bromide activation.3. Poor quality of base or solvent.1. Use a fresh bottle of catalyst. Consider adding a phosphine ligand (e.g., PPh₃) to stabilize Pd(0).2. Increase temperature incrementally (e.g., to 70-80 °C).3. Use freshly distilled/anhydrous reagents.
Glaser Homocoupling 1. Presence of oxygen in the reaction vessel.2. High catalyst loading of CuI.1. Ensure a rigorously inert atmosphere via multiple vacuum/backfill cycles. Degas the solvent thoroughly.<[1][2]br>2. Reduce CuI loading. Consider a copper-free protocol if the problem persists.
Dehalogenation of Ar-Br Presence of water or protic impurities.Use rigorously dried glassware, solvents, and reagents.
Complex Mixture 1. Reaction run for too long, leading to decomposition.2. High temperature.1. Monitor the reaction closely by TLC/LC-MS and quench once the starting material is consumed.2. Reduce reaction temperature.

Conclusion

The Sonogashira coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with terminal alkynes is a highly effective method for synthesizing valuable arylalkyne building blocks. By carefully controlling the reaction parameters—particularly catalyst quality, solvent purity, and the exclusion of oxygen—researchers can achieve high yields and product purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists in drug discovery and chemical development to reliably execute this important transformation.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6992-7023. [Link]

  • Royal Society of Chemistry. An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Application Notes and Protocols: Synthesis of Substituted Benzofurans Utilizing Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold and the Utility of Functionalized Precursors

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] Members of this class exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[2][3] Consequently, the development of efficient and versatile synthetic routes to novel benzofuran derivatives is a key focus in medicinal chemistry and drug discovery.

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a strategically functionalized aromatic building block. The presence of ortho-bromo, fluoro, and methoxy substituents offers a unique combination of reactivity and potential for diversification, making it an attractive starting material for the synthesis of complex heterocyclic systems.[4] The fluorine atom, in particular, is a valuable addition in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive guide to the synthesis of substituted benzofurans from Methyl 2-bromo-4-fluoro-5-methoxybenzoate, detailing a robust, multi-step protocol that leverages modern catalytic methods.

Strategic Overview: A Palladium-Catalyzed Pathway to Benzofuran Formation

The synthetic strategy outlined herein transforms Methyl 2-bromo-4-fluoro-5-methoxybenzoate into a 6-fluoro-7-methoxybenzofuran derivative through a three-step sequence. This approach relies on the well-established Sonogashira cross-coupling reaction to introduce an alkyne side chain, followed by demethylation to unmask a phenolic hydroxyl group, which then undergoes an intramolecular cyclization to form the benzofuran ring. This pathway is designed to be robust and adaptable, allowing for the introduction of various substituents on the resulting benzofuran scaffold.

G cluster_0 Overall Synthetic Workflow A Methyl 2-bromo-4-fluoro-5-methoxybenzoate B Step 1: Sonogashira Coupling (Pd/Cu Catalysis) A->B C Methyl 2-alkynyl-4-fluoro-5-methoxybenzoate B->C D Step 2: Demethylation (Lewis Acid) C->D E Methyl 2-alkynyl-4-fluoro-5-hydroxybenzoate D->E F Step 3: Intramolecular Cyclization (Base or Metal-Catalyzed) E->F G Substituted 6-Fluoro-7-methoxybenzofuran F->G G cluster_1 Palladium-Catalyzed Intramolecular Cyclization A 2-Alkynylphenol C Coordination A->C B Pd(II) Catalyst B->C D Oxypalladation C->D E Vinyl-Palladium Intermediate D->E 5-exo-dig F Reductive Elimination E->F G Benzofuran Product F->G H Pd(0) F->H I Reoxidation H->I I->B

Sources

Synthesis of Substituted Biaryls: An Application & Protocol Guide for Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Substituted Biaryls and the Utility of a Versatile Building Block

Substituted biaryl scaffolds are privileged motifs in modern medicinal chemistry and materials science. Their unique three-dimensional arrangement allows for precise spatial positioning of functional groups, leading to high-affinity interactions with biological targets and desirable photophysical properties.[1] The synthesis of these complex structures often relies on robust and versatile cross-coupling methodologies.[2] Methyl 2-bromo-4-fluoro-5-methoxybenzoate emerges as a highly valuable building block in this context. Its polysubstituted aromatic ring, featuring a bromine atom for facile cross-coupling, alongside fluoro and methoxy groups that modulate electronic properties and metabolic stability, and a methyl ester for further derivatization, offers a rich platform for the construction of diverse biaryl compounds.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of substituted biaryls utilizing Methyl 2-bromo-4-fluoro-5-methoxybenzoate. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura, Stille, and Heck reactions, offering insights into the rationale behind the selection of catalysts, ligands, bases, and solvents to empower researchers in drug development and materials science to confidently employ this versatile building block.

Understanding the Reactivity of Methyl 2-bromo-4-fluoro-5-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is intricately governed by the electronic and steric environment of the carbon-halogen bond.[3] In Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the bromine atom is positioned ortho to a methyl ester group and meta to both a fluoro and a methoxy group.

  • Electronic Effects: The methyl ester is an electron-withdrawing group, which generally enhances the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, the turnover-limiting step in many cross-coupling reactions.[4][5] The fluoro and methoxy groups, being ortho and para directing, have competing electronic effects. The methoxy group is a strong electron-donating group through resonance, which can decrease the electrophilicity of the aryl bromide. Conversely, the highly electronegative fluorine atom is an inductively withdrawing group. The interplay of these electronic factors necessitates careful selection of the catalytic system.

  • Steric Effects: The ortho-methyl ester group introduces moderate steric hindrance around the reaction center. This can influence the approach of the bulky palladium catalyst and may require the use of specific ligands to facilitate efficient oxidative addition and subsequent steps in the catalytic cycle.[6]

Core Synthetic Strategies: Suzuki-Miyaura, Stille, and Heck Couplings

We will now explore detailed protocols for the three most pertinent palladium-catalyzed cross-coupling reactions for the derivatization of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

The Suzuki-Miyaura Coupling: A Robust and Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, the commercial availability and stability of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[2]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)Ln Ar-Pd(II)-Br(L2) Ar-Pd(II)-X(Ln) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (R-B(OR)2 + Base) Ar-Ar' Ar-R Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration caption Suzuki-Miyaura Catalytic Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with an Arylboronic Acid

This protocol is designed to be a robust starting point for the coupling of various arylboronic acids with Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Boronic Acid, and Base in a Schlenk Flask B Add Pd(OAc)2 and SPhos A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Dioxane/Water C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress by TLC or LC-MS E->F G Cool to RT, Dilute with EtOAc, and Wash with Water and Brine F->G H Dry Organic Layer and Concentrate G->H I Purify by Flash Column Chromatography H->I caption Suzuki-Miyaura Experimental Workflow

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.0 equiv).

  • Add the palladium(II) acetate (0.03 equiv) and SPhos (0.06 equiv).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle two more times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a 0.1 M concentration of the aryl bromide).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8][9]

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of challenging substrates. SPhos promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of sterically hindered and electron-rich aryl bromides.[10]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the methyl ester functionality.[10] Grinding the base to a fine powder increases its surface area and reactivity.

  • Solvent (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane and water is commonly used in Suzuki couplings. Water is often necessary to facilitate the dissolution of the inorganic base and to promote the transmetalation step.[10]

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of fresh, high-quality palladium precursor and ligand.
Insufficiently active baseUse a freshly opened container of base or grind it to a fine powder. Consider screening other bases like Cs₂CO₃.
Protodebromination of Starting Material Presence of water and a strong baseMinimize the amount of water or use anhydrous conditions with a fluoride source like CsF.
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of the reaction mixture.
The Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare.[8][11] Organostannanes are generally stable to air and moisture, and the reaction conditions are often mild.[12] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.

Mechanism of the Stille Coupling

The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13][14]

Protocol 2: Stille Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with an Organostannane

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) (4-8 mol%)

  • Lithium chloride (LiCl) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane, degassed

  • Aqueous potassium fluoride (KF) solution (for work-up)

Experimental Workflow:

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Organostannane, and LiCl in a Schlenk Flask B Add Pd2(dba)3 and Ligand A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Anhydrous Solvent C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress by TLC or LC-MS E->F G Cool to RT, Dilute with EtOAc, and Wash with aq. KF and Brine F->G H Dry Organic Layer and Concentrate G->H I Purify by Flash Column Chromatography H->I caption Stille Coupling Experimental Workflow

Figure 3: A generalized workflow for the Stille coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), the organostannane (1.1 equiv), and anhydrous lithium chloride (3.0 equiv).

  • Add Pd₂(dba)₃ (0.015 equiv) and the phosphine or arsine ligand (0.06 equiv).

  • Seal the flask and perform three cycles of evacuating and backfilling with an inert gas.

  • Add degassed anhydrous DMF or 1,4-dioxane (to achieve a 0.1 M concentration of the aryl bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (to remove tin byproducts) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System (Pd₂(dba)₃/TFP or AsPh₃): Pd₂(dba)₃ is a common and effective Pd(0) source. Ligands like tri(2-furyl)phosphine or triphenylarsine are often used in Stille couplings. LiCl is a crucial additive that is believed to accelerate the transmetalation step by breaking up tin aggregates and forming a more reactive organostannane species.[15]

The Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[16][17] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.

Mechanism of the Heck Reaction

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[11][18]

Protocol 3: Heck Reaction of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with an Alkene

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), degassed

Experimental Workflow:

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Alkene, and Base in a Schlenk Flask B Add Pd(OAc)2 and P(o-tol)3 A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Anhydrous Solvent C->D E Heat Reaction Mixture (e.g., 100-120 °C) D->E F Monitor Progress by TLC or GC-MS E->F G Cool to RT, Dilute with EtOAc, and Wash with aq. HCl, Water, and Brine F->G H Dry Organic Layer and Concentrate G->H I Purify by Flash Column Chromatography H->I caption Heck Reaction Experimental Workflow

Figure 4: A generalized workflow for the Heck coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., triethylamine, 2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and tri(o-tolyl)phosphine (0.04 equiv).

  • Seal the flask and perform three cycles of evacuating and backfilling with an inert gas.

  • Add degassed anhydrous DMF or acetonitrile.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with dilute aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[19]

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/P(o-tol)₃): This is a classic catalyst system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst and influences the regioselectivity of the alkene insertion.

  • Base (Et₃N or DIPEA): An organic base is required to neutralize the hydrobromic acid that is generated during the catalytic cycle.

Purification and Characterization of Substituted Biaryls

The purification of the synthesized biaryl products is typically achieved by flash column chromatography on silica gel.[8][20] The choice of eluent system will depend on the polarity of the product. A good starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a mixture of methanol and dichloromethane may be more effective.[9] In some cases, reversed-phase flash chromatography may be necessary for the separation of closely related isomers or impurities.[21]

Characterization of the final products should be performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the synthesized biaryl compounds.

Conclusion and Future Perspectives

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a versatile and valuable building block for the synthesis of a wide array of substituted biaryls. The Suzuki-Miyaura, Stille, and Heck reactions provide robust and reliable methods for its derivatization. By understanding the mechanistic principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can efficiently access novel biaryl structures with potential applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the exploration of the synthetic utility of this promising building block. Further investigations could explore other cross-coupling reactions, such as the Sonogashira or Buchwald-Hartwig amination, to further expand the chemical space accessible from this versatile starting material.

References

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  • MDPI. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

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  • National Center for Biotechnology Information. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information. [Link]

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  • MDPI. (2023). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran. MDPI. [Link]

  • National Center for Biotechnology Information. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Stille reaction. Wikipedia. [Link]

  • King Group. (2021). Successful Flash Chromatography. King Group. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Odinity. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • NROChemistry. (2021). Stille Coupling. NROChemistry. [Link]

  • Semantic Scholar. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • ResearchGate. (2004). The Mechanisms of the Stille Reaction. ResearchGate. [Link]

  • ResearchGate. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Functionalization of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a highly versatile and strategically important building block in modern synthetic organic chemistry. Its polysubstituted aromatic core, featuring a synthetically tractable bromine atom, an electron-withdrawing fluorine, an electron-donating methoxy group, and a sterically influential ortho-methyl ester, presents a unique canvas for the construction of complex molecular architectures. This guide provides a comprehensive overview of established and robust protocols for the functionalization of this key intermediate at the bromine position, with a focus on widely applicable palladium-catalyzed cross-coupling reactions. The insights and methodologies detailed herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

The strategic placement of the substituents on the phenyl ring imparts a distinct electronic and steric profile. The electron-withdrawing nature of the fluoro and methyl ester groups can influence the rate of oxidative addition in palladium-catalyzed cycles, while the ortho-ester group can exert steric hindrance that necessitates careful selection of catalyst and ligand systems.[1] This document will delve into the mechanistic underpinnings of these transformations to provide a rationale for the recommended protocols.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance.[2][3] For a substrate like Methyl 2-bromo-4-fluoro-5-methoxybenzoate, this reaction opens avenues to a diverse range of derivatives.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4] The initial and often rate-determining step is the oxidative addition of the aryl bromide to a Pd(0) species. The electronic nature of the aryl bromide is a key determinant of this step's efficiency. The presence of electron-withdrawing groups, such as the fluorine and methyl ester in our substrate, generally accelerates this process.[5] However, the ortho-ester can present a steric challenge that may require the use of bulky, electron-rich phosphine ligands to promote the reaction.[6] Base-mediated formation of a boronate species is crucial for the subsequent transmetalation step.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Combine Aryl Bromide, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., N2 sparging) start->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with Phenylboronic Acid

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 v/v)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the toluene/H₂O solvent mixture via syringe.

  • Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionsRationale/Comments
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice. For more challenging couplings, a more active catalyst system like Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos may be necessary to overcome steric hindrance from the ortho-ester.
Ligand PPh₃ (if not using a pre-formed catalyst), SPhosTriphenylphosphine is a standard ligand. SPhos and other Buchwald-type ligands are excellent for sterically demanding substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is a common and effective base. Cs₂CO₃ or K₃PO₄ can be used for less reactive partners.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is typical to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CThe reaction generally requires heating to achieve a reasonable rate.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, linking the aryl bromide to a terminal alkyne.[8][9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[10] The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).[11]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdC≡CR Ar-Pd(II)-C≡CR(L2) ArPdX->ArPdC≡CR Transmetalation CuC≡CR Cu-C≡CR CuC≡CR->ArPdC≡CR Alkyne R-C≡C-H Alkyne->CuC≡CR Cu(I), Base Base Base Base->CuC≡CR ArPdC≡CR->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdC≡CR->Product ArX Ar-Br ArX->ArPdX CuX CuX CuX->CuC≡CR

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with Phenylacetylene

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling Conditions

ParameterRecommended ConditionsRationale/Comments
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.
Cu Co-catalyst CuICuI is the most frequently used copper source.
Ligand PPh₃ (often part of the pre-catalyst)Triphenylphosphine is a standard choice.
Base TEA, Diisopropylamine (DIPA)An amine base is required to neutralize the HBr formed and to facilitate the formation of the copper acetylide.
Solvent THF, DMF, TolueneAnhydrous conditions are typically preferred.
Temperature Room temperature to 60 °CThe reaction is often run at room temperature but may require gentle heating for less reactive substrates.

III. Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[12][13] This reaction is particularly valuable for constructing C-N bonds that are difficult to form via traditional methods like nucleophilic aromatic substitution.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[13] Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for the success of this reaction, especially with sterically hindered or electron-deficient aryl halides.[14]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Combine Aryl Bromide, Amine, and Base in a Glovebox add_solvent Add Anhydrous Solvent start->add_solvent add_catalyst Add Pd Pre-catalyst and Ligand add_solvent->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter_quench Filter through Celite and Quench cool->filter_quench extract Aqueous Extraction filter_quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with Morpholine

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In an inert atmosphere glovebox, add NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add Pd₂(dba)₃ and XPhos, followed by Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

  • Add anhydrous toluene and morpholine via syringe.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionsRationale/Comments
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the reaction, especially with challenging substrates.
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required. NaOt-Bu is very common. K₃PO₄ can be used for more sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80-120 °CHeating is generally required to drive the reaction to completion.

IV. Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group via palladium-catalyzed cyanation is a valuable transformation, as the nitrile can be further converted into a variety of functional groups, including carboxylic acids, amides, and amines.[15]

Mechanistic Overview

The palladium-catalyzed cyanation of aryl halides follows a similar catalytic cycle to other cross-coupling reactions.[15] The key steps are oxidative addition of the aryl bromide to a Pd(0) species, followed by reaction with a cyanide source to form a Pd(II)-cyano complex, and subsequent reductive elimination to yield the aryl nitrile. A significant challenge in this reaction is the potential for catalyst deactivation by the cyanide anion, which can be mitigated by using appropriate ligands and cyanide sources.[15]

Catalytic Cycle: Palladium-Catalyzed Cyanation

Cyanation_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdCN Ar-Pd(II)-CN(L2) ArPdX->ArPdCN Cyanide Exchange ArPdCN->Pd0 Reductive Elimination Product Ar-CN ArPdCN->Product ArX Ar-Br ArX->ArPdX CN_source CN⁻ Source CN_source->ArPdCN

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.

Protocol: Palladium-Catalyzed Cyanation of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

  • Zn(CN)₂ (0.6 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.08 equiv)

  • Anhydrous DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Palladium-Catalyzed Cyanation Conditions

ParameterRecommended ConditionsRationale/Comments
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Standard choices for generating the active Pd(0) catalyst.
Ligand dppf, XantphosBidentate phosphine ligands like dppf are effective in stabilizing the palladium catalyst and preventing deactivation by cyanide.
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]Zn(CN)₂ is a common and relatively safe cyanide source. K₄[Fe(CN)₆] is a non-toxic alternative.[16]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CThe reaction generally requires high temperatures.

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively functionalize this building block at the bromine position. Successful implementation of these reactions hinges on a careful consideration of the substrate's electronic and steric properties, and the judicious selection of the catalyst, ligand, base, and solvent system. The methodologies outlined herein for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions provide a robust toolkit for the synthesis of novel and complex molecules for applications in drug discovery, materials science, and beyond.

References

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  • D'Amico, D. C., Olp, M. D., & DeKorver, K. A. (2012). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic letters, 14(23), 5940-5943. [Link]

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  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

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  • Chen, Y., et al. (2011). Copper-Catalyzed Cyanation of Aryl Halides with Malononitrile. Organic Letters, 13(24), 6544-6547. [Link]

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  • L-K-Abd-El-Wareth, N., et al. (2020). Mild Palladium-Catalyzed Cyanation of Unprotected 2-Iodoglycals in Aqueous Media as Versatile Tool to Access Diverse C2-Glycoanalogues. European Journal of Organic Chemistry, 2020(10), 1435-1441. [Link]

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  • Norrby, P.-O., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5221-5225. [Link]

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The Strategic Utility of Methyl 2-bromo-4-fluoro-5-methoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a polysubstituted aromatic ester, has emerged as a valuable intermediate in medicinal chemistry. Its unique arrangement of reactive handles—a bromine atom poised for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxy group influencing conformation and solubility—provides a versatile platform for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of key clinical candidates, and furnishes detailed protocols for its utilization in pivotal synthetic transformations.

The strategic importance of this building block lies in its pre-functionalized nature, which allows for late-stage diversification in a synthetic sequence. The bromine atom is particularly noteworthy, serving as a linchpin for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high fidelity and functional group tolerance.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 1427415-25-5[1]
Molecular Formula C₉H₈BrFO₃[1]
Molecular Weight 263.06 g/mol [1]
Appearance White to off-white solid
Melting Point Not widely reported
Boiling Point ~300.3°C at 760 mmHg (Predicted)[1]
Solubility Soluble in common organic solvents (e.g., THF, DMF, Dioxane)

Note: Physical properties such as melting point can vary depending on the purity of the material.

Core Applications in Drug Synthesis

The utility of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is best illustrated through its application in the synthesis of high-profile clinical candidates. Two prominent examples are the development of URAT1 inhibitors for the treatment of gout and Focal Adhesion Kinase (FAK) inhibitors for oncology.

Synthesis of URAT1 Inhibitors: The Case of Verinurad (RDEA594)

Hyperuricemia, an excess of uric acid in the blood, is the primary cause of gout. Urate transporter 1 (URAT1) is a key protein responsible for the reabsorption of uric acid in the kidneys, making it a prime target for therapeutic intervention. Verinurad (formerly RDEA594) is a selective URAT1 inhibitor that has been investigated for the treatment of gout. The synthesis of Verinurad showcases the pivotal role of the title compound's precursor, 2-bromo-4-fluoro-5-methoxybenzoic acid.

The synthetic strategy hinges on a key Suzuki-Miyaura cross-coupling reaction. The 2-bromo-4-fluoro-5-methoxybenzoic acid is first converted to its methyl ester, our title compound, to facilitate the subsequent coupling and other transformations.

Caption: Synthetic workflow for Verinurad.

Protocol 1: Esterification of 2-bromo-4-fluoro-5-methoxybenzoic acid

  • Causality: The carboxylic acid is converted to its methyl ester to prevent interference with the basic conditions of the subsequent Suzuki coupling and to improve solubility in organic solvents.

  • Step-by-Step Methodology:

    • To a solution of 2-bromo-4-fluoro-5-methoxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-bromo-4-fluoro-5-methoxybenzoate as a solid, which can be used without further purification or recrystallized if necessary.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Verinurad Intermediate

  • Causality: This palladium-catalyzed reaction is a highly efficient method for forming the C-C bond between the brominated aromatic ring and the naphthalene moiety, which is the core of the Verinurad structure. The choice of catalyst, ligand, and base is critical for achieving high yield and minimizing side products.

  • Step-by-Step Methodology:

    • To a degassed mixture of Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq), (4-cyclopropylnaphthalen-1-yl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a solvent system (e.g., dioxane/water or toluene/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100°C.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the coupled product, a key intermediate in the synthesis of Verinurad[2][3].

Synthesis of FAK Inhibitors: A Representative Pathway towards GSK2256098

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is implicated in various cancers, making it an attractive target for oncology drug development. GSK2256098 is a potent FAK inhibitor that has been evaluated in clinical trials[4][5]. The core of GSK2256098 contains a substituted aminopyridine linked to a benzamide moiety. While the exact synthesis may vary, Methyl 2-bromo-4-fluoro-5-methoxybenzoate is an ideal starting material for the benzamide portion.

A plausible synthetic route would involve a Buchwald-Hartwig amination to introduce the aminopyridine scaffold.

Caption: Representative workflow for FAK inhibitor synthesis.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

  • Causality: This reaction is employed to form the critical C-N bond between the benzamide precursor and the substituted pyridine core of the FAK inhibitor. The choice of a bulky, electron-rich phosphine ligand is often essential for the efficient coupling of electron-rich anilines and aryl halides.

  • Step-by-Step Methodology:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq), the desired aminopyridine derivative (1.1 eq), a palladium precursor such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like XPhos or RuPhos (0.04-0.10 eq), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Seal the vessel and heat the mixture to 80-110°C with stirring.

    • Monitor the reaction by LC-MS for the disappearance of the starting materials.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting coupled ester by column chromatography. This intermediate can then be carried forward through amide formation and further functionalization to yield the final FAK inhibitor.

Conclusion and Future Perspectives

Methyl 2-bromo-4-fluoro-5-methoxybenzoate stands as a testament to the power of rational building block design in medicinal chemistry. Its strategically placed functional groups provide a robust platform for the application of powerful synthetic methodologies, enabling the efficient synthesis of complex drug candidates targeting a range of diseases. The detailed protocols provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this versatile intermediate. As the demand for novel, highly specific therapeutics continues to grow, the importance of such well-defined and strategically functionalized building blocks in accelerating the drug discovery process cannot be overstated.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Organic Process Research & Development Vol. 26 No. 3. ACS Publications. [Link]

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. [Link]

  • Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad. ACS Publications. [Link]

  • A phase I, pharmacokinetic and pharmacodynamic study of GSK2256098, a focal adhesion kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
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  • Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

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  • N-(2-AMINOPHENYL)-4-[N-(PYRIDINE-3-YL)-METHOXYCARBONYL-AMINOMETHYL]-BENZAMIDE (MS-275)POLYMORPH B. Googleapis.com. [Link]

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Application Note: Methyl 2-bromo-4-fluoro-5-methoxybenzoate as a Versatile Precursor for the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a strategically functionalized aromatic building block poised for significant application in medicinal chemistry and materials science. Its unique substitution pattern—featuring a synthetically versatile bromine atom ortho to an ester, a fluorine atom for modulating physicochemical properties, and a methoxy group—makes it an ideal starting material for constructing complex heterocyclic systems. This guide provides detailed, field-tested protocols for the synthesis of three key heterocyclic cores from this precursor: substituted benzofurans, 2-arylindoles, and functionalized quinolin-4-ones. The methodologies presented are grounded in robust, transition-metal-catalyzed reactions, including Sonogashira coupling, intramolecular cyclization, and palladium-catalyzed annulation, offering reliable pathways to novel molecular entities for drug discovery and development.

Introduction: The Strategic Value of the Starting Material

The design of novel therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. Heterocyclic compounds, such as benzofurans, indoles, and quinolones, represent some of the most important classes of these scaffolds.[1][2] The starting material, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, offers several distinct advantages for the synthesis of derivatives of these scaffolds:

  • Orthogonal Functionality: The bromo- and ester groups provide two distinct reaction sites. The C-Br bond is a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon or heteroatom substituents. The methyl ester can be readily hydrolyzed, amidated, or reduced to access a wide range of other functional groups.

  • Electronic Tuning: The electron-withdrawing fluorine atom and electron-donating methoxy group influence the reactivity of the aromatic ring and can be used to fine-tune the electronic properties and metabolic stability of the final products.

  • Positional Control: The defined substitution pattern ensures regiochemical control in subsequent cyclization reactions, preventing the formation of undesired isomers and simplifying purification.

This document outlines three exemplary synthetic applications that leverage these features to produce medicinally relevant heterocyclic compounds.

Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are a core component of many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] A highly efficient strategy for their synthesis involves a tandem Sonogashira coupling/intramolecular cyclization sequence.[4] This protocol first requires the hydrolysis of the methyl ester to a carboxylic acid, followed by demethylation of the adjacent methoxy group to unmask a phenol, which is the key nucleophile for the cyclization step.

Mechanistic Rationale

The synthesis proceeds in two key stages. The first is the palladium- and copper-cocatalyzed Sonogashira coupling, which forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[5][6] The second stage is an intramolecular 5-endo-dig cyclization, where the phenoxide attacks the alkyne. This cyclization can be promoted by the copper catalyst or other electrophilic species.[7][8]

Workflow Diagram

benzofuran_synthesis cluster_0 Part A: Precursor Modification cluster_1 Part B: Tandem Coupling-Cyclization Start Methyl 2-bromo-4-fluoro- 5-methoxybenzoate Step1 1. Hydrolysis (LiOH) 2. Demethylation (BBr3) Start->Step1 Intermediate1 2-Bromo-4-fluoro-5-hydroxybenzoic acid Step1->Intermediate1 Step2 Sonogashira Coupling & Intramolecular Cyclization (Terminal Alkyne, PdCl2(PPh3)2, CuI, Base) Intermediate1->Step2 Product Substituted Benzofuran Carboxylic Acid Step2->Product

Caption: Workflow for Benzofuran Synthesis.

Detailed Experimental Protocol

Part A: Synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid

  • Ester Hydrolysis: To a solution of Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq) in a 3:1 mixture of THF/water, add Lithium Hydroxide (LiOH, 2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Acidify the mixture to pH 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Demethylation: Dissolve the crude acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add Boron tribromide (BBr₃, 1.5 eq, 1 M solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the desired phenol intermediate, which can be used directly in the next step.

Part B: Synthesis of 2-Aryl-6-fluoro-7-carboxybenzofuran

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-fluoro-5-hydroxybenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane) followed by a suitable base (e.g., Triethylamine (Et₃N) or Cs₂CO₃, 3.0 eq).

  • Add the desired terminal alkyne (e.g., phenylacetylene, 1.2 eq).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the target benzofuran.

Representative Data

The following table provides expected outcomes for the Sonogashira coupling/cyclization step based on similar substrates reported in the literature.[7][9]

Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF9085-95
1-OctynePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane10075-85
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6580-90

Synthesis of 2-Arylindoles via Palladium-Catalyzed Annulation

2-Arylindoles are a quintessential privileged structure in medicinal chemistry, found in numerous anti-cancer, anti-inflammatory, and neuroprotective agents.[1] A powerful method for their construction is the palladium-catalyzed annulation of an aniline precursor with an alkyne. This protocol first requires the conversion of the starting benzoate into an aniline derivative.

Mechanistic Rationale

This synthesis is based on a tandem palladium-catalyzed process. While several indole syntheses from 2-bromoanilines exist, such as the Larock indole synthesis, a direct annulation with a bromoalkyne offers an efficient route.[10][11] The proposed mechanism involves an initial anti-nucleophilic addition of the aniline to the bromoalkyne, followed by an intramolecular C-H functionalization to close the indole ring.[11] The key challenge is the initial conversion of the benzoate ester to the aniline. This can be achieved via a Curtius rearrangement of the corresponding acyl azide, derived from the carboxylic acid.

Workflow Diagram

indole_synthesis cluster_0 Part A: Aniline Formation cluster_1 Part B: Palladium-Catalyzed Annulation Start Methyl 2-bromo-4-fluoro- 5-methoxybenzoate Step1 1. Hydrolysis (LiOH) 2. Acyl Azide Formation (DPPA) 3. Curtius Rearrangement Start->Step1 Intermediate1 2-Bromo-4-fluoro-5-methoxyaniline Step1->Intermediate1 Step2 Pd-Catalyzed Annulation (Bromoalkyne, Pd(OAc)2, Ligand, Base) Intermediate1->Step2 Product Substituted 2-Arylindole Step2->Product

Caption: Workflow for 2-Arylindole Synthesis.

Detailed Experimental Protocol

Part A: Synthesis of 2-Bromo-4-fluoro-5-methoxyaniline

  • Hydrolysis: Prepare 2-bromo-4-fluoro-5-methoxybenzoic acid from the starting methyl ester as described in Protocol 3.3, Part A, Step 1-3.

  • Acyl Azide Formation & Rearrangement: To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Heat the mixture to 80-90 °C. The Curtius rearrangement will proceed in situ. Monitor the reaction by IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹) or TLC.

  • After 2-4 hours, add water or a mild acid to hydrolyze the intermediate isocyanate.

  • Work-up: Extract the resulting aniline with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the pure aniline intermediate.

Part B: Synthesis of 2-Aryl-6-fluoro-5-methoxyindole

  • Reaction Setup: In a sealable reaction tube, combine 2-bromo-4-fluoro-5-methoxyaniline (1.0 eq), the desired bromoalkyne (e.g., 1-bromo-2-phenylacetylene, 1.1 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., Triphenylphosphine oxide (TPPO), 0.10 eq), and a base (e.g., Potassium carbonate (K₂CO₃), 2.0 eq).

  • Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Reaction Execution: Seal the tube and heat the mixture to 110-120 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the target 2-arylindole.

Representative Data

The following table provides expected outcomes for the palladium-catalyzed annulation step, based on literature precedents for similar reactions.[11][12]

Bromoalkyne PartnerCatalyst / LigandBaseSolventTemp (°C)Approx. Yield (%)
1-Bromo-2-phenylacetylenePd(OAc)₂ / TPPOK₂CO₃Dioxane12070-85
1-Bromo-2-(p-tolyl)acetylenePd(OAc)₂ / PPh₃Cs₂CO₃Toluene11065-80
1-Bromo-2-cyclohexylacetylenePdCl₂(dppf)K₃PO₄DMF12050-65

Synthesis of Quinolones via Palladium-Catalyzed Carbonylative Annulation

The quinolone and quinolin-4-one motifs are central to a vast number of antibacterial agents and other pharmaceuticals.[2][13] Transition-metal catalysis provides a powerful entry to this scaffold.[14][15] This protocol outlines a plausible route via a palladium-catalyzed carbonylative annulation of the aniline intermediate (prepared in Protocol 4.3, Part A) with a terminal alkyne.

Mechanistic Rationale

This transformation is a sophisticated one-pot process that constructs the quinolone core by forming multiple bonds. The reaction likely proceeds through a sequence of:

  • Oxidative addition of the aryl bromide to a Pd(0) catalyst.

  • Coordination of the alkyne and carbon monoxide (CO).

  • Migratory insertion of CO, followed by insertion of the alkyne.

  • Intramolecular nucleophilic attack by the aniline nitrogen.

  • Reductive elimination to release the product and regenerate the Pd(0) catalyst.

This method provides direct access to functionalized 4-quinolones from readily available starting materials.[16]

Workflow Diagram

quinolone_synthesis Start 2-Bromo-4-fluoro- 5-methoxyaniline (from Protocol 4.3) Step1 Pd-Catalyzed Carbonylative Annulation (Terminal Alkyne, Pd(OAc)2, Ligand, CO source, Base) Start->Step1 Product Substituted Quinolone Step1->Product

Caption: Workflow for Quinolone Synthesis.

Detailed Experimental Protocol
  • Reaction Setup: To a high-pressure reaction vessel, add 2-bromo-4-fluoro-5-methoxyaniline (1.0 eq, from Protocol 4.3), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., dppf, 0.06 eq), and a base (e.g., K₂CO₃, 2.5 eq).

  • Add the terminal alkyne (1.5 eq) and a high-boiling solvent such as DMF or DMSO.

  • Reaction Execution: Seal the vessel, purge with carbon monoxide (CO) gas several times, and then pressurize to the desired pressure (e.g., 1-5 atm).

  • Heat the reaction to 100-140 °C and stir vigorously for 18-36 hours.

  • Work-up: After cooling to room temperature and carefully venting the CO gas in a fume hood, dilute the reaction mixture with water.

  • Extract the product with a suitable solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure quinolin-4-one derivative.

Representative Data

The following table provides expected outcomes for the carbonylative annulation, based on literature reports for similar transformations.[2]

Alkyne PartnerCatalyst / LigandBaseSolventTemp (°C)Approx. Yield (%)
PhenylacetylenePd(OAc)₂ / dppfK₂CO₃DMF12060-75
1-HexynePdCl₂(PPh₃)₂Et₃NDMSO14055-70
3,3-Dimethyl-1-butynePd(OAc)₂ / XantphosDBUAcetonitrile11065-80

Conclusion

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic frameworks. The protocols detailed herein demonstrate its utility in accessing substituted benzofurans, 2-arylindoles, and quinolones through reliable and scalable transition-metal-catalyzed reactions. By explaining the causality behind the strategic choice of reactions and providing robust, step-by-step instructions, this guide empowers researchers to leverage this building block for the efficient discovery and development of novel, high-value chemical entities.

References

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  • Li, J., et al. (2013). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (General context for Sonogashira, specific article not in results but representative of the field). A more specific citation is: Hundertmark, T., et al. (2000). Org. Lett., 2(12), 1729–1731. [Link]

  • Sharma, R., et al. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]

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Application Note: Strategic Synthesis of a Biaryl Drug Intermediate via Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Importance of Substituted Biaryls in Medicinal Chemistry

The biaryl structural motif is a cornerstone in modern drug discovery, forming the backbone of numerous therapeutic agents. The ability to strategically and efficiently synthesize functionalized biaryls is therefore a critical capability in any medicinal chemistry program. This application note details a robust and scalable protocol for the synthesis of a key drug intermediate, Methyl 4'-methoxycarbonyl-2-fluoro-3-methoxy-5-phenylbenzoate , through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The starting material, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, is a versatile building block, and its selective functionalization opens avenues to a wide array of complex molecular architectures.[1][2]

This guide is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology, empowering researchers to adapt and troubleshoot similar transformations in their own drug discovery endeavors.

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] Its widespread use in the pharmaceutical industry is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[2]

In this specific application, the bromine atom of Methyl 2-bromo-4-fluoro-5-methoxybenzoate serves as the electrophilic partner. The choice of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (a pinacol boronate ester) as the nucleophilic partner is deliberate. Pinacol boronates offer enhanced stability and are often crystalline solids, making them easier to handle and purify compared to the corresponding boronic acids.[3][4]

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

  • Transmetalation: The boronate ester, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Visualizing the Synthetic Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - Methyl 2-bromo-4-fluoro-5-methoxybenzoate - Boronate Ester - Pd Catalyst & Ligand - Base B Add to Schlenk Flask A->B C Evacuate and backfill with Argon (3x) B->C D Add Degassed Solvents C->D E Heat to 80-90 °C D->E F Stir for 12-18 h E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Dilute with Ethyl Acetate H->I J Filter through Celite I->J K Wash with Water & Brine J->K L Dry over Na2SO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established methods for Suzuki-Miyaura couplings of functionalized aryl bromides.[5][6][7]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Methyl 2-bromo-4-fluoro-5-methoxybenzoate1801653-33-7263.06(Example) Sigma-Aldrich
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate171364-80-0262.11(Example) TCI America
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56(Example) Strem Chemicals
Potassium Phosphate (K₃PO₄)7778-53-2212.27(Example) Acros Organics
1,4-Dioxane (Anhydrous)123-91-188.11(Example) Fisher Scientific
Deionized Water7732-18-518.02N/A
Ethyl Acetate (ACS Grade)141-78-688.11(Example) VWR Chemicals
Brine (Saturated NaCl solution)N/AN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04(Example) J.T. Baker
Celite®61790-53-2N/A(Example) MilliporeSigma
Silica Gel (for column chromatography, 230-400 mesh)7631-86-960.08(Example) Sorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq, 2.63 g, 10.0 mmol).

    • Add Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq, 3.15 g, 12.0 mmol).

    • Add potassium phosphate (K₃PO₄) (2.5 eq, 5.31 g, 25.0 mmol).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.578 g, 0.50 mmol).

    • Using a cannula or syringe, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL). The solvents should be degassed prior to use by bubbling with argon for at least 20 minutes.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, Methyl 4'-methoxycarbonyl-2-fluoro-3-methoxy-5-phenylbenzoate.

Trustworthiness and Self-Validation

To ensure the integrity of this protocol, several in-process controls are essential:

  • Purity of Starting Materials: The purity of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and the boronate ester should be confirmed by ¹H NMR and/or GC-MS prior to use.

  • Inert Atmosphere: The exclusion of oxygen is critical for the stability of the Pd(0) catalyst. A color change of the reaction mixture (often to a dark brown or black) is indicative of catalyst activity.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts, such as homocoupling of the boronate ester.

  • Product Characterization: The final product's identity and purity must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

This application note provides a detailed and reliable protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate. This transformation yields a highly functionalized biaryl intermediate that is primed for further synthetic elaboration in drug discovery programs. The presented methodology is robust and scalable, and the principles discussed are broadly applicable to a range of substrates. By understanding the causality behind the experimental choices, from the selection of the boronate ester to the work-up procedure, researchers can confidently apply and adapt this powerful C-C bond-forming reaction to accelerate the synthesis of novel therapeutic agents.

References

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. [Link]

  • Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A Key Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate. MySkinRecipes. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • ChemInform Abstract: Regioselective Suzuki Cross-Coupling Reactions of 2,3,4,5-Tetrabromo-1-methylpyrrole. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate. Here, we dissect the synthetic pathway, anticipate common experimental challenges, and offer field-proven solutions to optimize your yield and purity. Our approach is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Strategic Overview of the Synthesis

The synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is most effectively approached in a two-step sequence, starting from the commercially available 4-fluoro-3-hydroxybenzoic acid. This strategy ensures high regioselectivity in the critical bromination step and allows for straightforward purification of the intermediate and final products.

The overall synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Bromination A 4-fluoro-3-hydroxybenzoic acid B Methyl 4-fluoro-5-methoxybenzoate A->B  1. Methylation (DMS, K2CO3)  2. Esterification (MeOH, H2SO4) C Methyl 2-bromo-4-fluoro- 5-methoxybenzoate B->C  N-Bromosuccinimide (NBS)  Acetonitrile (ACN)

Caption: Overall synthetic route to Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

II. Step 1: Synthesis of the Precursor, Methyl 4-fluoro-5-methoxybenzoate

A reliable supply of the precursor is paramount for the successful synthesis of the final product. We will proceed with a two-part synthesis for the precursor, starting with the methylation of 4-fluoro-3-hydroxybenzoic acid, followed by a classic Fischer esterification.

Experimental Protocol: Methyl 4-fluoro-5-methoxybenzoate

Part A: Methylation of 4-fluoro-3-hydroxybenzoic acid

  • To a stirred solution of 4-fluoro-3-hydroxybenzoic acid (1.0 eq.) in acetone (10 vol.), add potassium carbonate (2.5 eq.).

  • To this suspension, add dimethyl sulfate (DMS) (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-fluoro-3-methoxybenzoic acid.

Part B: Fischer Esterification

  • Dissolve the crude 4-fluoro-3-methoxybenzoic acid in methanol (20 vol.).

  • Carefully add concentrated sulfuric acid (0.1 eq.) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.[1][2]

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-fluoro-5-methoxybenzoate.

Troubleshooting and FAQs: Precursor Synthesis

Q1: My methylation reaction is sluggish or incomplete. What could be the issue?

A1: Several factors could be at play:

  • Insufficient Base: Ensure that the potassium carbonate is finely powdered and anhydrous. The base is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile.

  • Moisture: The presence of water can hydrolyze the dimethyl sulfate and deactivate the base. Ensure all glassware is dry and use an anhydrous solvent.

  • Reaction Temperature: While the reaction is typically initiated at room temperature, gentle heating (reflux) is necessary to drive it to completion.

Q2: The esterification is not proceeding to completion. How can I improve the yield?

A2: Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the product, you can:

  • Use Excess Methanol: Employing methanol as the solvent ensures a large excess of one of the reactants.

  • Remove Water: While not always necessary for simple esterifications, for challenging substrates, the removal of water using a Dean-Stark apparatus can be beneficial.

  • Increase Catalyst Concentration: A slight increase in the amount of sulfuric acid can enhance the reaction rate, but be mindful of potential side reactions.

Q3: I am observing significant amounts of unreacted carboxylic acid after the work-up. What went wrong?

A3: This is a common issue and can be addressed by:

  • Incomplete Reaction: Ensure the reaction has gone to completion by TLC before quenching.

  • Insufficient Washing: The aqueous sodium bicarbonate wash is critical for removing any unreacted carboxylic acid. Ensure you are using a saturated solution and perform multiple washes if necessary.

III. Step 2: Regioselective Bromination

The core of this synthesis lies in the selective bromination of the electron-rich aromatic ring of the precursor. Understanding the directing effects of the substituents is key to predicting the outcome.

The Science Behind Regioselectivity

The methoxy (-OCH₃) group is a potent activating and ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The fluorine (-F) atom, while deactivating overall due to its high electronegativity (inductive effect), is also an ortho, para-director because of its lone pairs participating in resonance.

In our precursor, Methyl 4-fluoro-5-methoxybenzoate, the two most activated positions for electrophilic aromatic substitution are C2 and C6, which are ortho to the strongly activating methoxy group. Of these two, the C2 position is sterically less hindered and is the favored site for bromination.

Regioselectivity cluster_0 Directing Effects cluster_1 Predicted Outcome A Methoxy (-OCH3) Strongly Activating Ortho, Para-Director B Fluorine (-F) Deactivating Ortho, Para-Director C Precursor: Methyl 4-fluoro-5-methoxybenzoate D Major Product: Bromination at C2 C->D Steric and Electronic Favorability

Sources

Technical Support Center: Overcoming Steric Hindrance in Heck Reactions of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Heck reaction of Methyl 2-bromo-4-fluoro-5-methoxybenzoate. This substrate, characterized by significant steric hindrance around the reactive center and complex electronics, often leads to low yields or complete reaction failure under standard conditions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve successful outcomes.

Understanding the Challenge: The Substrate's Intrinsic Hurdles

Methyl 2-bromo-4-fluoro-5-methoxybenzoate presents a trifecta of challenges for the Heck reaction. The bromine atom is situated at the sterically congested C2 position, flanked by a methyl ester. This steric bulk can significantly impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. Furthermore, the electronic nature of the aryl ring, with both electron-withdrawing (fluoro) and electron-donating (methoxy) groups, can complicate the reactivity of the palladium catalyst.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered when working with this challenging substrate.

Q1: Why is my Heck reaction with Methyl 2-bromo-4-fluoro-5-methoxybenzoate failing to give any product?

A1: The primary reason for reaction failure is often the high steric hindrance around the bromine atom, which inhibits the oxidative addition of the aryl bromide to the Pd(0) catalyst. Standard phosphine ligands like triphenylphosphine (PPh₃) are often not bulky enough to promote this difficult step. Additionally, inappropriate choice of base, solvent, or temperature can lead to catalyst decomposition or other side reactions.

Q2: I'm observing very low yields. What are the likely causes?

A2: Low yields can stem from several factors. In addition to the steric hindrance slowing down the reaction, the electron-rich nature of the methoxy group can also decrease the reactivity of the aryl bromide.[1] Inefficient catalyst activation, suboptimal ligand-to-palladium ratio, or the use of a base that is too weak can all contribute to poor conversion. Side reactions, such as dehalogenation of the starting material, can also lower the yield of the desired product.

Q3: What is the black precipitate I see forming in my reaction?

A3: The formation of a black precipitate is typically indicative of palladium black, which is the result of catalyst decomposition. This can be caused by reaction temperatures that are too high for the chosen catalyst system, the presence of oxygen, or an inappropriate ligand that fails to stabilize the palladium nanoparticles.

Q4: Can I use a different palladium source?

A4: Yes, the choice of palladium precatalyst can be critical. While Pd(OAc)₂ is common, preformed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can sometimes be more effective as they do not require an in-situ reduction step.[1] Palladacycles are also known for their high thermal stability and can be advantageous in reactions requiring high temperatures.[1]

Q5: Are there alternatives to the Heck reaction for this type of transformation?

A5: If extensive optimization of the Heck reaction fails, alternative cross-coupling reactions should be considered. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester as the coupling partner, is often more tolerant of sterically hindered substrates.[2] C-H activation strategies could also be explored as a more direct method for aryl-alkene coupling, though this would require significant methods development.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and optimizing the Heck reaction for Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Guide 1: Catalyst and Ligand Selection - The Heart of the Matter

The choice of the palladium catalyst and, more importantly, the phosphine ligand is the most critical factor for success with sterically hindered substrates.

The Problem: Standard ligands like PPh₃ are not effective.

The Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the active palladium catalyst.

Recommended Ligands:

  • Tri(tert-butyl)phosphine (P(t-Bu)₃): This is an excellent starting point due to its large cone angle and strong electron-donating ability. It has been shown to be uniquely effective for Heck couplings of challenging aryl chlorides, which are often less reactive than aryl bromides.[3]

  • Buchwald Ligands: Biaryl phosphine ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are renowned for their ability to facilitate difficult cross-coupling reactions.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be highly effective in promoting Heck reactions of sterically hindered and electron-rich aryl halides.[4]

Experimental Protocol 1: Screening of Bulky Phosphine Ligands

  • Setup: In a glovebox, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 mmol), your alkene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and the selected phosphine ligand (0.08 mmol, 8 mol %) to a dry reaction vial.

  • Solvent and Base: Add dry, degassed dioxane (5 mL) and cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Reaction: Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Analysis: Monitor the reaction progress by TLC or GC-MS.

Table 1: Ligand Screening Starting Points

LigandPd SourceBaseSolventTemperature (°C)
P(t-Bu)₃Pd₂(dba)₃Cs₂CO₃Dioxane100-120
SPhosPd₂(dba)₃K₃PO₄Toluene110
XPhosPd(OAc)₂K₂CO₃t-Amyl alcohol100
IPr (NHC)[Pd(IPr)(cinnamyl)Cl]NaOt-BuDioxane100
Guide 2: Optimizing Reaction Parameters - Fine-Tuning for Success

Once a promising ligand has been identified, further optimization of the reaction conditions is necessary to maximize the yield.

The Problem: Low conversion or side product formation even with a suitable ligand.

The Solution: Systematically vary the base, solvent, and temperature.

Base Selection:

  • Inorganic bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective for sterically hindered substrates.

  • Organic bases: Strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be beneficial.

Solvent Selection:

  • Polar aprotic solvents: Dioxane, DMF, and NMP are common choices. For challenging reactions, higher boiling point solvents like NMP can be advantageous.

  • Non-polar solvents: Toluene can be effective, particularly with certain Buchwald ligands.

Temperature and Reaction Time:

  • Reactions with sterically hindered substrates often require higher temperatures (100-140 °C) and longer reaction times (12-48 hours).

  • Microwave Irradiation: This can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5]

Experimental Protocol 2: Microwave-Assisted Heck Reaction

  • Setup: In a microwave reaction vial, combine Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 mmol), your alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol %), P(t-Bu)₃ (0.04 mmol, 4 mol %), and K₂CO₃ (1.5 mmol).

  • Solvent and Additive: Add DMF (5 mL) and tetrabutylammonium bromide (TBAB, 1.0 mmol). The addition of TBAB can be crucial for effective vinylation, especially in polar solvents.[5]

  • Reaction: Seal the vial and heat in a microwave reactor at 150 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Guide 3: The Role of Additives

In some cases, the addition of certain salts can have a profound impact on the reaction outcome.

The Problem: Catalyst deactivation or slow reaction rates.

The Solution: Introduce additives that can stabilize the catalyst or facilitate key steps in the catalytic cycle.

  • Tetrabutylammonium Bromide (TBAB): As mentioned, TBAB can act as a phase-transfer catalyst and has been shown to be essential for the success of some Heck reactions, particularly in aqueous or polar media.[5]

  • Silver Salts (e.g., Ag₂CO₃, Ag₃PO₄): These can act as halide scavengers, promoting the formation of a cationic palladium intermediate, which can be more reactive in some cases.

Visualizing the Process

To better understand the key steps and decision-making process, the following diagrams are provided.

Diagram 1: The Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination (Base) Elim->Reduct Product Substituted Alkene Elim->Product Reduct->Pd0 HX + Base Catalyst Pd(0)L₂

Caption: The catalytic cycle of the Heck reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Heck Reaction Fails or Low Yield Ligand Screen Bulky Ligands (P(t-Bu)₃, Buchwald, NHC) Start->Ligand BaseSolvent Optimize Base and Solvent (Cs₂CO₃, K₃PO₄ in Dioxane, NMP) Ligand->BaseSolvent Promising ligand found Alternative Consider Alternative Reactions (Suzuki, C-H Activation) Ligand->Alternative No improvement Temp Increase Temperature or Use Microwave BaseSolvent->Temp BaseSolvent->Alternative No improvement Additives Introduce Additives (TBAB, Ag salts) Temp->Additives Temp->Alternative No improvement Additives->Alternative No improvement Success Successful Reaction Additives->Success Optimization successful

Sources

Technical Support Center: Catalyst Selection for Sonogashira Coupling of Electron-Rich Bromoarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Sonogashira coupling reactions, with a specialized focus on the challenging class of electron-rich bromoarenes. As researchers and professionals in drug development, you are likely aware of the synthetic utility of the Sonogashira reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] However, the successful coupling of electron-rich bromoarenes presents a unique set of challenges, primarily due to the difficulty of the oxidative addition step. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Sonogashira coupling of electron-rich bromoarenes, offering causative explanations and actionable solutions.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue when dealing with electron-rich bromoarenes, which are notoriously less reactive than their electron-poor counterparts.

Potential Causes and Solutions:

  • Inadequate Catalyst Activity: The electron-donating groups on the bromoarene strengthen the C-Br bond, making oxidative addition, the rate-limiting step, more difficult.

    • Solution 1: Employ Electron-Rich and Bulky Phosphine Ligands. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. More electron-rich and sterically hindered phosphine ligands are required to promote the formation of a highly active, monoligated palladium complex. Consider using ligands such as tri-tert-butylphosphine (P(tBu)₃) or Buchwald-type biaryl phosphine ligands.[4] The combination of a palladium precursor like Pd₂(dba)₃ with P(tBu)₃ has proven effective for aryl bromides at room temperature, even under copper-free conditions.

    • Solution 2: Utilize N-Heterocyclic Carbene (NHC) Ligands. NHCs are excellent σ-donors, often outperforming phosphine ligands in activating challenging substrates.[5] Their strong electron-donating ability facilitates the oxidative addition of the electron-rich aryl bromide to the palladium center.[5] NHC-palladium complexes can be used in both copper-co-catalyzed and copper-free Sonogashira reactions.[1]

  • Insufficient Reaction Temperature: While many Sonogashira reactions proceed at room temperature, electron-rich bromoarenes often require higher temperatures to overcome the activation energy of the oxidative addition step.

    • Solution: Gradually increase the reaction temperature. For instance, some protocols for deactivated aryl bromides suggest temperatures around 80°C.[4]

  • Inappropriate Base: The choice of base is critical for both the deprotonation of the terminal alkyne and the overall stability of the catalytic system.

    • Solution: For copper-free systems, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary.[1] In copper-catalyzed reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but their purity is paramount.

Problem 2: Significant Formation of Glaser-Hay Homocoupling Product

The presence of a diyne byproduct, resulting from the homocoupling of the terminal alkyne, is a frequent issue, especially in copper-catalyzed reactions.

Potential Causes and Solutions:

  • Presence of Oxygen: The Glaser-Hay coupling is an oxidative process that is significantly accelerated by the presence of oxygen.

    • Solution 1: Rigorous Degassing. Ensure that all solvents and reagents are thoroughly degassed before use. Employing freeze-pump-thaw cycles is highly recommended. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

    • Solution 2: Switch to a Copper-Free Protocol. The most direct way to eliminate Glaser-Hay coupling is to omit the copper co-catalyst.[3] This, however, necessitates a more active palladium catalyst system, as discussed in Problem 1.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a visual indicator of catalyst decomposition, leading to a loss of catalytic activity.

Potential Causes and Solutions:

  • Ligand Dissociation: At elevated temperatures, the protective ligand can dissociate from the palladium center, leading to the aggregation of palladium(0) into inactive palladium black.

    • Solution 1: Use More Stable Ligands. NHC ligands form very stable complexes with palladium, reducing the likelihood of decomposition at higher temperatures.[5] Bulky phosphine ligands also contribute to catalyst stability.

    • Solution 2: Optimize Catalyst Loading. While a higher catalyst loading might seem beneficial, it can sometimes accelerate decomposition. It is often better to start with a lower loading (e.g., 0.5-1 mol%) of a highly active catalyst.

  • Solvent Effects: Certain solvents can promote the formation of palladium black.

    • Solution: Anecdotal evidence suggests that THF may promote the formation of palladium black in some cases.[6] Consider alternative solvents like dioxane, toluene, or DMF.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich bromoarenes so challenging for Sonogashira coupling?

A1: The primary reason lies in the kinetics of the catalytic cycle. The electron-donating groups on the aromatic ring increase the electron density of the carbon atom bonded to the bromine. This strengthens the C-Br bond, making the initial oxidative addition of the aryl bromide to the Pd(0) center significantly more difficult. This step is often the rate-determining step of the entire catalytic cycle.

Q2: When should I choose a copper-catalyzed versus a copper-free Sonogashira protocol?

A2: The choice depends on your specific substrate and experimental constraints.

  • Copper-Catalyzed Sonogashira: This is the "classic" method and is often effective for a wide range of substrates. However, it is prone to the formation of Glaser-Hay homocoupling byproducts, especially if your alkyne is sensitive to oxidation or if rigorous inert conditions are not maintained.

  • Copper-Free Sonogashira: This is the preferred method when the Glaser-Hay side product is a significant concern or when your substrate contains functional groups that can coordinate with copper.[1] However, the absence of the copper co-catalyst, which facilitates the transmetalation step, requires a more active palladium catalyst to drive the reaction to completion.

Q3: What is the role of bulky and electron-rich ligands in the Sonogashira coupling of electron-rich bromoarenes?

A3: These ligands play a dual role in enhancing catalytic activity:

  • Electronic Effect: Electron-rich ligands increase the electron density on the palladium center. This makes the palladium more nucleophilic and facilitates the oxidative addition of the electron-rich aryl bromide.[1]

  • Steric Effect: Bulky ligands promote the formation of a coordinatively unsaturated, monoligated palladium species (PdL), which is believed to be the active catalyst in the oxidative addition step. The steric hindrance also facilitates the final reductive elimination step, releasing the product and regenerating the active catalyst.

Q4: Can you provide a starting point for a reliable catalyst system for an electron-rich bromoarene like 4-bromoanisole?

A4: A robust starting point for the copper-free Sonogashira coupling of 4-bromoanisole would be:

  • Palladium Precursor: Pd₂(dba)₃ (0.5-1 mol%)

  • Ligand: P(tBu)₃ (1-2 mol%)

  • Base: Cs₂CO₃ (2 equivalents)

  • Solvent: Dioxane or Toluene (degassed)

  • Temperature: 80-100 °C

For a copper-catalyzed approach, you could consider:

  • Palladium Precursor: PdCl₂(PPh₃)₂ (1-2 mol%)

  • Copper Co-catalyst: CuI (2-4 mol%)

  • Ligand: A more electron-rich phosphine than PPh₃, such as cataCXium® PIntb, may be beneficial.[4]

  • Base: Et₃N or DIPEA (degassed)

  • Solvent: THF or DMF (degassed)

  • Temperature: 60-80 °C

Visualizing the Catalytic Pathways

The Sonogashira Catalytic Cycle (Copper-Cofacilitated)

Sonogashira_Cu_Catalyzed cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII trans-ArPd(II)(Br)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Pd_acetylide trans-ArPd(II)(C≡CR')L₂ Transmetalation->Pd_acetylide CuI Cu(I)Br Transmetalation->CuI Regenerates Cu(I) RedElim Reductive Elimination Pd_acetylide->RedElim RedElim->Pd0 Ar-C≡CR' Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord H-C≡CR' Cu_alkyne [H-C≡CR']·CuBr Alkyne_Coord->Cu_alkyne Deprotonation Deprotonation (Base) Cu_alkyne->Deprotonation Cu_acetylide Cu-C≡CR' Deprotonation->Cu_acetylide Cu_acetylide->Transmetalation Transfers Acetylide caption Figure 1: Copper-Cofacilitated Sonogashira Catalytic Cycle.

Caption: Figure 1: Copper-Cofacilitated Sonogashira Catalytic Cycle.

The Copper-Free Sonogashira Catalytic Cycle

Sonogashira_Cu_Free Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Electron-Rich Ar-Br) Pd0->OxAdd Ar-Br PdII trans-ArPd(II)(Br)L₂ OxAdd->PdII Alkyne_Deprotonation Alkyne Deprotonation (Base) PdII->Alkyne_Deprotonation H-C≡CR' Pd_acetylide trans-ArPd(II)(C≡CR')L₂ Alkyne_Deprotonation->Pd_acetylide RedElim Reductive Elimination Pd_acetylide->RedElim RedElim->Pd0 Ar-C≡CR' caption Figure 2: Copper-Free Sonogashira Catalytic Cycle.

Caption: Figure 2: Copper-Free Sonogashira Catalytic Cycle.

Catalyst Selection Workflow for Electron-Rich Bromoarenes

Catalyst_Selection_Workflow start Start: Sonogashira of Electron-Rich Bromoarene check_homocoupling Is Glaser-Hay homocoupling a major concern? start->check_homocoupling copper_free Choose Copper-Free Protocol check_homocoupling->copper_free Yes copper_catalyzed Choose Copper-Catalyzed Protocol check_homocoupling->copper_catalyzed No nhc_ligand Select NHC-Pd Catalyst (e.g., IPr, SImes based) copper_free->nhc_ligand phosphine_ligand Select Bulky, Electron-Rich Phosphine Ligand (e.g., P(tBu)₃, SPhos, XPhos) copper_free->phosphine_ligand copper_catalyzed->phosphine_ligand optimize_conditions Optimize Reaction Conditions (Temperature, Base, Solvent) nhc_ligand->optimize_conditions phosphine_ligand->optimize_conditions troubleshoot Low Yield? Troubleshoot: - Increase Temperature - Screen Ligands/Bases - Check Reagent Purity optimize_conditions->troubleshoot Low Yield end Successful Coupling optimize_conditions->end High Yield troubleshoot->optimize_conditions

Caption: Figure 3: Catalyst Selection Workflow.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene

Materials:

  • 4-Bromoanisole

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(tBu)₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), and P(tBu)₃ (0.01 mmol, 1.0 mol%).

  • Add anhydrous, degassed dioxane (5 mL) to the flask.

  • Add 4-bromoanisole (1.0 mmol) to the mixture.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2812.
  • Chen, C. Y., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(12), 9931-9948.
  • Gholinejad, M., & El-Shishtawy, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6336-6379.
  • Torborg, C., Zapf, A., & Beller, M. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-96.
  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Gholinejad, M., & El-Shishtawy, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6336-6379.
  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 50(24), 5496-5526.
  • Reddit. (2019). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-bromo-4-fluoro-5-methoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of Methyl 2-bromo-4-fluoro-5-methoxybenzoate using column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.

Section 1: Understanding the Compound and Purification Rationale

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its purification is critical to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API). Column chromatography is the preferred method for this purification due to its efficiency in separating compounds with different polarities.

Chemical Properties at a Glance
PropertyValue
Molecular FormulaC₉H₈BrFO₃
Molecular Weight263.06 g/mol
AppearanceColorless to light yellow liquid
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol, methanol, and ether.[1]
Boiling Point300.3°C at 760 mmHg

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the column chromatography purification of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Q1: How do I select the appropriate stationary phase?

A1: The choice of stationary phase is dictated by the polarity of the molecule being purified.[2] For Methyl 2-bromo-4-fluoro-5-methoxybenzoate, which is a moderately polar compound, silica gel (SiO₂) is the most common and effective stationary phase.[2][3] Its polar surface interacts with polar compounds, slowing their movement down the column and allowing for separation from less polar impurities. Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.

Q2: What is the best mobile phase (eluent) for this purification?

A2: The ideal mobile phase should provide good separation between your target compound and any impurities. A common starting point for aromatic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[4][5]

To determine the optimal ratio, you should first run a Thin Layer Chromatography (TLC) analysis.[4] The goal is to achieve a retention factor (Rf) value for the desired compound in the range of 0.25-0.35 .[6] This Rf value generally translates well to column chromatography, ensuring the compound doesn't elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

  • If the Rf is too high (spot is near the solvent front): Increase the proportion of the non-polar solvent (e.g., hexanes).

  • If the Rf is too low (spot is near the baseline): Increase the proportion of the polar solvent (e.g., ethyl acetate).

A typical starting solvent system to test would be 9:1 Hexanes:Ethyl Acetate .[7]

Q3: How do I properly pack the chromatography column?

A3: A well-packed column is crucial for achieving good separation. The "slurry method" is highly recommended:

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use. The consistency should be like a thin, pourable paste.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in one continuous motion to avoid air bubbles.

  • Settle the Packing: Gently tap the side of the column to help the silica settle into a uniform bed. Open the stopcock to drain some of the solvent, which will further compact the silica. Ensure there are no cracks or channels in the stationary phase.

  • Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent the stationary phase from being disturbed when you add your sample or more eluent.[8]

Q4: What is the best way to load my sample onto the column?

A4: The sample should be loaded in a concentrated form to ensure a narrow starting band, which leads to better separation.

  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase. Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent. This will leave your compound adsorbed onto the silica. Carefully add this dry, silica-adsorbed sample to the top of the column.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems.

ProblemPossible Cause(s)Solution(s)
Poor or No Separation - Incorrect mobile phase composition: The eluent may be too polar, causing all compounds to elute together. - Column overloading: Too much sample was loaded onto the column. - Cracked or channeled column packing: This allows the sample to bypass the stationary phase.- Optimize the mobile phase: Re-evaluate your TLC and adjust the solvent ratio for better separation. - Reduce the sample load: A general rule is to use 1g of crude material per 20-100g of silica gel. - Repack the column: Ensure the silica bed is uniform and free of defects.
Product Elutes with the Solvent Front - Mobile phase is too polar. - Decrease the polarity of the eluent: Increase the proportion of the non-polar solvent (e.g., hexanes).
Product is Not Eluting from the Column - Mobile phase is not polar enough. - Compound may be decomposing on the silica. - Gradually increase the polarity of the mobile phase (gradient elution). - Test for compound stability on a TLC plate. If it decomposes, consider using a less acidic stationary phase like neutral alumina.[9]
Tailing of Spots on TLC and Broad Bands on the Column - Compound is too polar for the solvent system. - Sample is acidic or basic. - Increase the polarity of the mobile phase. - Add a small amount of a modifier to the eluent. For acidic compounds, a drop of acetic acid can help. For basic compounds, a drop of triethylamine may be beneficial.
Air Bubbles in the Column - Improper column packing. - Repack the column using the slurry method, ensuring no air is trapped.

Section 4: Experimental Protocol

This section provides a step-by-step methodology for the purification of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Column Chromatography Workflow

Step-by-Step Procedure
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).

    • Visualize the plate under UV light.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35.[6]

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pack the column with the slurry, ensuring a uniform and compact bed.

    • Add a layer of sand to the top of the silica.

  • Sample Loading:

    • Dissolve the crude Methyl 2-bromo-4-fluoro-5-methoxybenzoate in a minimal amount of the mobile phase or a volatile solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with the least polar composition.

    • Collect fractions in test tubes or vials.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Section 5: References

  • MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ResearchGate. (2014). What are the solvents used in TLC for sterification?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Column Chromatography. (n.d.). What are Different Types and How to Select Right Method. Retrieved from [Link]

  • YouTube. (2023). How do I calculate a Rf value in chromatography?. Retrieved from [Link]

  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • YouTube. (2024). Chromatography- Basic Introduction | How to Select Mobile and Stationary Phase. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Retardation factor. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Retrieved from

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

  • Cole-Parmer. (2023). How to Select the Optimal Chromatography Column. Retrieved from [Link]

  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. Retrieved from

  • PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from [Link]

Sources

Preventing dehalogenation of Methyl 2-bromo-4-fluoro-5-methoxybenzoate in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Proto-dehalogenation

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a valuable building block in medicinal chemistry. However, its electron-rich nature, amplified by the methoxy and fluoro substituents, makes it susceptible to a common and frustrating side reaction during palladium-catalyzed cross-coupling: proto-dehalogenation . This process replaces the essential bromine atom with a hydrogen atom, leading to a hydrodehalogenated byproduct and reducing the yield of the desired coupled product.

This guide provides a comprehensive troubleshooting framework to diagnose and mitigate this issue. By understanding the underlying mechanisms and systematically optimizing reaction parameters, you can significantly improve the efficiency and reliability of your cross-coupling reactions with this and similar challenging substrates.

Understanding the Mechanism: A Competing Pathway

Proto-dehalogenation is a parasitic off-cycle process that competes with the productive cross-coupling pathway.[1][2] The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Dehalogenation typically occurs after the initial oxidative addition of the palladium(0) catalyst to the aryl bromide.

The resulting Aryl-Pd(II)-Br intermediate can, instead of proceeding to transmetalation, react with a hydride source in the reaction mixture.[1] This leads to an Aryl-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the undesired dehalogenated arene and regenerates the Pd(0) catalyst. Common hydride sources include solvents (like THF or dioxane), bases (especially alkoxides or those containing trace formates), or even water under certain conditions.[1][5]

The key to preventing this side reaction is to accelerate the rate of the desired steps (transmetalation and reductive elimination) so that they outcompete the dehalogenation pathway.

G Figure 1: Competing Cross-Coupling and Dehalogenation Pathways pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂-Br (Key Intermediate) ox_add->pd2_complex trans Transmetalation (with R-B(OH)₂ / Base) pd2_complex->trans dehal_path Side Reaction pd2_complex->dehal_path pd2_coupled Ar-Pd(II)L₂-R trans->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 product Ar-R (Desired Product) red_elim->product Product Formation hydride Hydride Source (Solvent, Base, H₂O) hydride->dehal_path pd2_hydride Ar-Pd(II)L₂-H dehal_path->pd2_hydride red_elim_dehal Reductive Elimination pd2_hydride->red_elim_dehal red_elim_dehal->pd0 byproduct Ar-H (Dehalogenated Byproduct) red_elim_dehal->byproduct Byproduct Formation start Ar-Br start->ox_add

Caption: Catalytic cycle showing the desired cross-coupling pathway in competition with the proto-dehalogenation side reaction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using Methyl 2-bromo-4-fluoro-5-methoxybenzoate in cross-coupling reactions.

Q1: I'm observing over 30% of the dehalogenated byproduct in my Suzuki-Miyaura reaction. What's the first thing I should change?

Answer: Start by evaluating your ligand and base combination . This pair is often the most critical factor. The substrate is electron-rich, which can make the final reductive elimination step sluggish. If reductive elimination is slow, the Aryl-Pd(II)-Br intermediate has more time to undergo the undesired dehalogenation.

  • Initial Action: Switch to a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are specifically designed to accelerate reductive elimination.[3] N-heterocyclic carbenes (NHCs) like IPr can also be highly effective.[6][7] These ligands promote the desired C-C bond formation, helping it to outpace the side reaction.

  • Rationale: Standard, less bulky ligands like triphenylphosphine (PPh₃) can be suitable for many reactions but may not be optimal for this challenging substrate.[3] Bulky ligands create steric pressure that promotes the collapse of the palladium intermediate to form the product.[1][3]

Q2: How does my choice of base impact dehalogenation?

Answer: The base plays a dual role: it's essential for activating the boronic acid for transmetalation, but it can also be a source of the hydrides that cause dehalogenation.[4][8]

  • Strong vs. Weak Bases: Very strong bases like sodium tert-butoxide (NaOtBu), especially at elevated temperatures, can promote dehalogenation.[6] While effective for some transformations, they can be too harsh for this substrate.

  • Milder Alternatives: Consider using milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in activating the boronic acid without being overly aggressive.[9] Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also viable options.

  • Aqueous vs. Anhydrous: The presence of water is necessary for many Suzuki couplings to facilitate the action of inorganic bases. However, excess water can also be a proton/hydride source.[5] Ensure your solvent-to-water ratio is appropriate, typically ranging from 4:1 to 10:1.[9][10]

Base TypeCommon ExamplesTendency for DehalogenationNotes
Alkoxides NaOtBu, KOtBuHighVery strong; can generate hydride species, especially at high temperatures. Often used in Buchwald-Hartwig aminations.[6]
Phosphates K₃PO₄Low to ModerateExcellent general-purpose base for Suzuki couplings. Effective and less prone to causing side reactions.[9]
Carbonates Cs₂CO₃, K₂CO₃LowMilder bases, often requiring slightly higher temperatures or longer reaction times. Cs₂CO₃ is highly soluble.
Fluorides KFLowUseful for substrates with base-sensitive functional groups (like the ester on your molecule).[8]

Table 1: Comparison of common bases and their general propensity to cause dehalogenation.

Q3: Can the solvent or reaction temperature be contributing to the problem?

Answer: Absolutely. Both solvent and temperature can significantly influence the reaction outcome.

  • Solvent Choice: Ethereal solvents like 1,4-dioxane and THF are common but can act as hydride donors, especially at high temperatures, leading to dehalogenation.[1][11] Aromatic solvents like toluene are often a better choice as they are less prone to this decomposition pathway.[11]

  • Temperature Control: Higher temperatures accelerate all reaction rates, including dehalogenation. If you are observing this side product, try reducing the reaction temperature. A modern, highly active catalyst system (e.g., a Buchwald G3 precatalyst with SPhos) may allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), thereby minimizing the side reaction.

Q4: My reaction is clean at low conversion but forms more byproduct over time. What does this suggest?

Answer: This pattern often indicates catalyst instability or a slow transmetalation step. If the active Pd(0) catalyst decomposes into palladium black, or if the transmetalation is slow, the concentration of the Aryl-Pd(II)-Br intermediate builds up, increasing the probability of dehalogenation.

  • Check Your Reagents: Ensure your boronic acid is of high quality. Protodeborylation (cleavage of the C-B bond) can be a competing side reaction, which depletes the nucleophile and stalls the catalytic cycle.[1]

  • Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) can help push the reaction to completion faster, before significant dehalogenation occurs.

  • Degassing: Ensure the reaction mixture is thoroughly degassed before heating.[12] Oxygen can damage the Pd(0) catalyst, leading to the formation of inactive Pd(II) species and promoting side reactions.[1]

G start Dehalogenation Observed? check_ligand 1. Change Ligand (e.g., PPh₃ → SPhos/XPhos) start->check_ligand Yes check_base 2. Change Base (e.g., NaOtBu → K₃PO₄) check_ligand->check_base Still problematic success Problem Solved check_ligand->success Improved check_solvent 3. Change Solvent (e.g., Dioxane → Toluene) check_base->check_solvent Still problematic check_base->success Improved check_temp 4. Lower Temperature (e.g., 100°C → 80°C) check_solvent->check_temp Still problematic check_solvent->success Improved check_temp->success Improved fail Re-evaluate / Consult Specialist check_temp->fail Still problematic

Caption: A systematic troubleshooting workflow for addressing proto-dehalogenation.

Recommended Experimental Protocol

This protocol incorporates best practices to minimize dehalogenation for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Reagents & Equipment:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), milled (3.0 eq)

  • Toluene and Water (degassed, e.g., 5:1 ratio)

  • Schlenk flask or sealed reaction vial, stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), SPhos Pd G3 Precatalyst (0.02 eq), and milled K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.[9][12]

  • Solvent Addition: Add degassed toluene and degassed water (e.g., for a 1 mmol scale, use 5 mL toluene and 1 mL water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (Methyl 4-fluoro-5-methoxybenzoate).[9][10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cioffi, C. L., et al. (2018). Deciphering complexity in Pd–catalyzed cross-couplings. PMC - NIH. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Stanforth, S. P., et al. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Retrieved from [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Orbach, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(15), 4085–4093. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Suzuki Reactions for Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for performing Suzuki-Miyaura cross-coupling reactions with Methyl 2-bromo-4-fluoro-5-methoxybenzoate. This substrate, while valuable, presents unique challenges due to its electronic and steric properties. This document is designed for researchers, chemists, and drug development professionals seeking to maximize yield and purity for this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with Methyl 2-bromo-4-fluoro-5-methoxybenzoate is resulting in low yield or failing completely. What are the likely causes?

A: Low conversion with this specific aryl bromide is a common challenge that typically stems from the substrate's inherent properties impacting the rate-determining step of the catalytic cycle.

  • Electronic Effects: The aryl bromide is substituted with a para-fluoro and an ortho/para-directing meta-methoxy group. Both are electron-donating groups (EDGs) via resonance, which increase the electron density at the carbon bearing the bromine atom. This increased electron density can hinder the initial, crucial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1] Electron-rich aryl halides are generally less reactive in this step compared to their electron-deficient counterparts.[2]

  • Steric Hindrance: The methyl ester group is positioned ortho to the bromine. While not excessively large, this steric bulk can further impede the approach of the bulky palladium-ligand complex to the C-Br bond, again slowing the oxidative addition. For sterically hindered substrates, careful optimization is often required to achieve high yields.[3]

Successful coupling requires overcoming the activation barrier of this initial step, which can be achieved by carefully selecting the base, solvent, and catalyst system.

Q2: How do I select the optimal base for this reaction, especially considering the presence of a methyl ester?

A: The base plays a critical role in the Suzuki-Miyaura reaction; its primary function is to activate the boronic acid partner, converting it into a more nucleophilic borate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[4][5] However, with an ester functional group present, the choice of base is a delicate balance between reactivity and preventing unwanted side reactions like saponification (ester hydrolysis).

Key Considerations:

  • Base Strength: Stronger bases (e.g., NaOH, KOtBu) can accelerate the formation of the active borate species and, in some cases, the overall reaction rate. However, they significantly increase the risk of hydrolyzing the methyl ester to a carboxylic acid, especially at elevated temperatures.

  • Weaker Bases: Inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally the preferred choice. They are sufficiently basic to facilitate the catalytic cycle while minimizing ester hydrolysis. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents and the ability of the large Cs⁺ cation to promote catalyst activity.

  • Mildest Options: For substrates that are exceptionally sensitive, powdered potassium fluoride (KF) can be an effective base.[4] It facilitates transmetalation without being basic enough to cause significant hydrolysis.

Recommended Screening Strategy:

We recommend screening a panel of bases to identify the optimal choice for your specific boronic acid partner.

BaseTypeStrengthKey Characteristics & Recommendations
K₃PO₄ InorganicModerate-StrongExcellent starting point. Often provides good yields and is less prone to causing hydrolysis than hydroxides. Soluble in water, making it ideal for biphasic systems.[6]
Cs₂CO₃ InorganicModerateHighly effective due to good solubility in polar organic solvents. Often outperforms K₂CO₃. A strong candidate for initial screening.[7]
K₂CO₃ InorganicModerateA cost-effective and common choice. Its effectiveness can be limited by its lower solubility. Requires vigorous stirring in biphasic systems.[3][8]
KOtBu OrganicStrongUse with caution. Recommended primarily for anhydrous conditions where hydrolysis is minimized and for particularly challenging couplings that fail with weaker bases.[9]
KF InorganicMildAn excellent choice if ester hydrolysis is a major concern. Best used as a finely ground powder under anhydrous conditions.[4]
Q3: What is the ideal solvent system? Should I use aqueous, biphasic, or strictly anhydrous conditions?

A: The solvent influences the reaction by solubilizing the reactants and catalyst, stabilizing reactive intermediates, and modulating the activity of the base.[10] The choice between aqueous and anhydrous conditions is tightly linked to the selected base.

  • Aqueous/Biphasic Systems: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is the most common setup for Suzuki couplings.[6][8][9] The water is essential for dissolving inorganic bases like K₃PO₄ or K₂CO₃, allowing them to interact with the boronic acid at the phase interface. Effective stirring is crucial for these biphasic reactions.[9] This is the recommended starting point for most screening experiments.

  • Anhydrous Systems: Strictly anhydrous conditions are necessary when using highly water-sensitive reagents or strong alkoxide bases like KOtBu to prevent base quenching and substrate hydrolysis. Solvents like anhydrous THF, Toluene, or DMF are suitable. Interestingly, some research shows that even couplings with bases like K₃PO₄ can benefit from the addition of a few equivalents of water in an otherwise anhydrous system to facilitate the reaction.[1] Completely anhydrous Suzuki couplings have been developed, for example, using TMSOK as the base, which can lead to very rapid reactions at room temperature.[9]

Solvent Selection Guide:

SolventPolarityBoiling PointCommon Use Case & Notes
1,4-Dioxane Polar aprotic101 °CExcellent choice for biphasic systems with water. Good solvating power for many organic compounds and catalyst complexes.
Toluene Nonpolar111 °CGood for higher temperature reactions. Often used in biphasic systems or under anhydrous conditions.
Tetrahydrofuran (THF) Polar aprotic66 °CUseful for lower temperature reactions. Can be used in both aqueous and anhydrous setups.
Dimethylformamide (DMF) Polar aprotic153 °CHigh boiling point and excellent solvating power. However, can sometimes lead to side reactions or be difficult to remove during workup.[7]
Q4: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (Methyl 4-fluoro-5-methoxybenzoate). How can I minimize this?

A: The formation of a debrominated (or "proto-debrominated") byproduct is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides.[9] It occurs when the aryl halide is reduced instead of coupled. This can happen through several pathways, including a competing reaction where the Ar-Pd(II)-X intermediate reacts with a hydride source (which can be the solvent, base, or impurities) followed by reductive elimination.

Troubleshooting Strategies:

  • Use a Milder Base: Strong bases can sometimes promote decomposition pathways. Switching from K₃PO₄ to K₂CO₃ or Cs₂CO₃ may help.

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Ensure Rigorous Inert Conditions: Oxygen can degrade the catalyst and promote side reactions. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.

  • Change the Ligand/Catalyst: The ligand has a profound effect on the stability and reactivity of the palladium center. Switching from a general-purpose ligand like PPh₃ to a more specialized, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos) can accelerate the desired oxidative addition and subsequent reductive elimination, outcompeting the debromination pathway.[1][6]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction. The choice of base and solvent directly impacts the efficiency of the Transmetalation step. The electronic and steric nature of the aryl halide affects the initial Oxidative Addition step.

Suzuki_Cycle Fig 1. Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add ar_pd_x Ar-Pd(II)(X)L₂ ox_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal ar_pd_ar Ar-Pd(II)(Ar')L₂ transmetal->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 prod_out Ar-Ar' (Product) red_elim->prod_out sub_in Ar-X (Methyl 2-bromo-4-fluoro- 5-methoxybenzoate) sub_in->ox_add boronic_in Ar'-B(OH)₂ + Base borate_out [Ar'-B(OH)₃]⁻ boronic_in->borate_out Base Activation (Key Role of Base) borate_out->transmetal

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle

Troubleshooting Workflow

If you encounter poor results, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Fig 2. Troubleshooting Decision Tree start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality - Boronic acid decomposition? - Catalyst activity? - Solvent anhydrous/degassed? start->check_reagents analyze_crude 2. Analyze Crude Reaction by LC-MS/TLC check_reagents->analyze_crude no_conversion Problem: Only Starting Material (SM) Remains analyze_crude->no_conversion  High SM debromination Problem: SM + Debrominated Product analyze_crude->debromination  Debromination byproduct homocoupling Problem: SM + Ar'-Ar' Homocoupling analyze_crude->homocoupling  Homocoupling byproduct sol_no_conversion Solution: - Increase Temperature - Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) - Screen More Active Ligands (e.g., Buchwald type) no_conversion->sol_no_conversion sol_debromination Solution: - Use Milder Base (e.g., K₂CO₃) - Lower Temperature - Ensure Rigorous Inert Atmosphere debromination->sol_debromination sol_homocoupling Solution: - Ensure Rigorous Degassing (remove O₂) - Lower Catalyst Loading - Add Reagents in Specific Order (e.g., add boronic acid last) homocoupling->sol_homocoupling

Caption: Fig 2. Troubleshooting Decision Tree

Experimental Protocols

Protocol 1: General Screening with a Phosphate Base (Aqueous Biphasic)

This protocol uses a robust Buchwald-type ligand system and is an excellent starting point for optimizing the reaction.

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water), with a total volume to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Conditions for Base-Sensitive Substrates (Anhydrous)

This protocol is designed to minimize potential ester hydrolysis by using a milder base under anhydrous conditions.

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 1.5 mol%)

  • XPhos (0.06 eq, 6 mol%)

  • Potassium fluoride (KF), spray-dried or finely ground (3.0 eq)

  • Anhydrous Toluene or THF (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Bake the Schlenk flask and stir bar in an oven and cool under vacuum to remove adsorbed water. Also, ensure the KF is rigorously dried.

  • Under an inert atmosphere, add all solid reagents to the flask: Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the arylboronic acid, Pd₂(dba)₃, XPhos, and KF.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene or THF via syringe to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 100-110 °C (for Toluene) or reflux (for THF) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

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Identifying byproducts in the synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently encountered byproducts in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting the synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate via electrophilic bromination of Methyl 4-fluoro-5-methoxybenzoate and I'm observing multiple products. What are the likely byproducts and how can I control the regioselectivity?

A1: This is a common challenge arising from the competing directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the fluorine atom (-F) is a deactivating, yet also ortho, para-director.[1][2] The ester group (-COOCH₃) is a deactivating, meta-director.

Likely Byproducts:

  • Regioisomers: Due to the directing effects of the methoxy and fluoro groups, you can expect the formation of several brominated isomers. The primary competition will be for the positions ortho and para to the activating methoxy group.

  • Dibrominated Products: The strong activating nature of the methoxy group can make the monobrominated product susceptible to a second bromination, leading to dibrominated byproducts.[3]

Troubleshooting & Optimization:

To enhance the regioselectivity and minimize the formation of byproducts, consider the following strategies:

  • Choice of Brominating Agent: Utilize a milder brominating agent. While elemental bromine (Br₂) is highly reactive and can lead to over-bromination, N-Bromosuccinimide (NBS) often provides better control and selectivity.[4]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can significantly improve selectivity by favoring the kinetically controlled product.[5]

  • Solvent Effects: The choice of solvent can influence the reaction's outcome. Less polar solvents may help to temper the reactivity of the brominating agent.

  • Catalyst: For activated systems like this, a Lewis acid catalyst may not be necessary and could potentially lead to undesirable side reactions.[3]

Experimental Protocol: Regioselective Bromination using NBS

  • Dissolve Methyl 4-fluoro-5-methoxybenzoate in a suitable solvent such as acetonitrile or a chlorinated solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a stoichiometric amount (1.0 equivalent) of N-Bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from its isomers and any unreacted starting material.

Q2: I am using a Sandmeyer reaction to synthesize my target molecule from Methyl 2-amino-4-fluoro-5-methoxybenzoate, but my yields are low and I'm isolating a complex mixture of byproducts. What could be going wrong?

A2: The Sandmeyer reaction, while a powerful tool for introducing a variety of functional groups onto an aromatic ring, is known to generate byproducts through radical-mediated pathways.[6]

Common Byproducts in Sandmeyer Reactions:

  • Phenolic Byproducts: Reaction of the diazonium salt with water in the reaction mixture can lead to the formation of the corresponding phenol.[7]

  • Azo Coupling Products: The diazonium salt can react with the starting aniline or other electron-rich aromatic species present to form colored azo compounds.[8]

  • Biaryl Byproducts: Radical intermediates can dimerize to form biaryl compounds.[9]

  • Deamination Products: The diazonium group can be replaced by a hydrogen atom, leading to the formation of Methyl 4-fluoro-5-methoxybenzoate.

Troubleshooting & Optimization:

  • Temperature Control: Diazotization should be carried out at low temperatures (0-5°C) to prevent the premature decomposition of the diazonium salt.[7] The Sandmeyer reaction itself should also be carefully temperature-controlled.

  • Purity of Starting Material: Ensure the starting aniline is pure, as impurities can lead to side reactions.

  • Acid Concentration: The concentration of the acid used for diazotization is critical. High acidity is often required to suppress side reactions like azo coupling.[8]

  • Immediate Use of Diazonium Salt: The diazonium salt should be used immediately after its formation as it is generally unstable.

Workflow for a Standard Sandmeyer Reaction

Sandmeyer_Workflow A 1. Diazotization Methyl 2-amino-4-fluoro- 5-methoxybenzoate in acid B 2. Formation of Diazonium Salt (0-5 °C) A->B NaNO₂ C 3. Sandmeyer Reaction Add CuBr B->C Immediate Use D 4. Product Formation Methyl 2-bromo-4-fluoro- 5-methoxybenzoate C->D N₂ evolution E 5. Work-up & Purification D->E

Caption: A typical workflow for the Sandmeyer synthesis.

Q3: I suspect I have formed regioisomers during my bromination reaction. How can I confirm their presence and differentiate between them?

A3: The characterization and differentiation of regioisomers are critical for ensuring the purity of your final compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Techniques for Isomer Identification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent technique for separating and quantifying isomers.[10] Developing a method with a suitable column (e.g., C18) and mobile phase gradient can effectively resolve different isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. The number of signals and their splitting patterns (e.g., doublets, triplets, doublet of doublets) provide valuable structural information.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will also differ between isomers.

    • ¹⁹F NMR: If you have access to fluorine NMR, the chemical shift of the fluorine atom can be a sensitive probe of its electronic environment and thus help distinguish between isomers.

  • Mass Spectrometry (MS): While regioisomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes differ, providing clues to their structure.[11][12]

Data Comparison Table for Hypothetical Isomers:

IsomerExpected ¹H NMR Aromatic SignalsRationale
2-bromo Two doubletsProtons are ortho and meta to the bromine.
6-bromo Two doubletsProtons are ortho and meta to the bromine.
3-bromo A singlet and a doubletOne proton is isolated, the other is coupled.
Q4: I am concerned about the potential for demethylation of the methoxy group during my synthesis. Under what conditions is this likely to occur, and how can I avoid it?

A4: The methoxy group on an aromatic ring is generally stable, but it can be cleaved under certain acidic or high-temperature conditions, particularly in the presence of strong nucleophiles.

Conditions Favoring Demethylation:

  • Strong Protic or Lewis Acids: Reagents like HBr, HI, or BBr₃ are known to cleave methyl ethers.[13] If your reaction conditions involve strong acids and elevated temperatures, demethylation to the corresponding phenol is a risk.

  • High Temperatures: Prolonged heating, especially in the presence of acidic or nucleophilic species, can promote demethylation.

Strategies to Avoid Demethylation:

  • Milder Reaction Conditions: Opt for milder reagents and lower reaction temperatures whenever possible.

  • Control of Acidity: If an acid is necessary, use the minimum effective concentration and avoid prolonged exposure at high temperatures.

  • Protecting Groups: In more sensitive syntheses, the hydroxyl group can be protected before carrying out reactions that might cause demethylation, although this adds extra steps to the synthetic route.

Logical Flow for Troubleshooting Demethylation

Demethylation_Troubleshooting Start Suspicion of Demethylation Check_Conditions Review Reaction Conditions: - Strong Acids (HBr, BBr₃)? - High Temperature? Start->Check_Conditions Analyze_Product Analyze Crude Product: - NMR for phenolic -OH - MS for M-14 peak Check_Conditions->Analyze_Product Confirm Confirmed Demethylation? Analyze_Product->Confirm Modify Modify Synthesis: - Milder Acid - Lower Temperature - Shorter Reaction Time Confirm->Modify Yes End Problem Resolved Confirm->End No Modify->End

Caption: Troubleshooting demethylation side reactions.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • HPLC-UV-EC determination of brominated organic compounds in water. ResearchGate. [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. NIH. [Link]

  • Synthesis of Polysubstituted Benzenes. NC State University Libraries. [Link]

  • Directing Effects. Chemistry LibreTexts. [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

  • Synthesis of poly-substituted benzenes. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Sandmeyer Reactions. YouTube. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]

  • Synthesis of Polysubstituted Benzenes. Fiveable. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Sandmeyer Reaction. organic-chem-guide.com. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • The bromination of anisole is an extremely fast reaction. Complete the resonance structures of the intermediate arenium cation. Filo. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • A general electrochemical strategy for the Sandmeyer reaction. RSC Publishing. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

  • How is the bromination mechanism of anisole carried out?. Quora. [Link]

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Troubleshooting low conversion in palladium-catalyzed reactions of substituted aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Modern Synthetic Chemist

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. Palladium-catalyzed cross-coupling reactions are indispensable tools, yet their sensitivity to a multitude of variables can often lead to frustratingly low conversions. This guide is structured as a series of frequently asked questions, mirroring a conversation with a technical support scientist. It is designed to not only provide solutions but also to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own work with confidence.

Section 1: The Heart of the Reaction - Catalyst & Ligand Issues

This section addresses the most common failure points: the palladium source and its associated ligand. An inactive or unstable catalyst system is the primary suspect when a reaction fails to initiate or stalls prematurely.

Q1: My reaction has turned black with a visible precipitate, and conversion has stopped. What's happening to my catalyst?

A: This is a classic sign of catalyst decomposition, commonly known as "palladium black" formation. The catalytically active Pd(0) species is aggregating into inactive palladium metal. This occurs when the ligand is unable to sufficiently stabilize the Pd(0) center or when the rate of a productive catalytic step (like oxidative addition) is too slow, leaving the Pd(0) vulnerable.

Causality: The phosphine ligand plays a crucial role in stabilizing the central metal atom.[1] If the ligand concentration is too low, or if the ligand itself degrades, the "naked" Pd(0) atoms will rapidly agglomerate. Furthermore, high temperatures can accelerate both ligand dissociation and catalyst decomposition.

Troubleshooting Steps:

  • Check Ligand-to-Metal Ratio: For many reactions, a 1:1 to 2:1 ligand-to-palladium ratio is optimal. Excessively high ligand ratios can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is unable to participate in the catalytic cycle.[2]

  • Lower the Temperature: While heat often accelerates reactions, it can disproportionately accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

  • Select a More Stabilizing Ligand: Bulky, electron-rich phosphine ligands are generally better at stabilizing the Pd(0) center.[3] If you are using a simple ligand like PPh₃, consider switching to a biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to form more stable catalytic complexes.[3][4]

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, but the reaction is completely inert. How do I know if my catalyst is activating?

A: A common misconception is that all Pd(II) precatalysts will readily form the active Pd(0) species in situ. The reduction of Pd(II) to Pd(0) is a critical, and sometimes challenging, first step.[4] This reduction is often accomplished by a phosphine ligand, an amine, or another reagent in the mixture.[5][6] If this step fails, the catalytic cycle cannot begin.

Causality: The oxidation of a phosphine ligand (e.g., PPh₃ to O=PPh₃) can reduce the Pd(II) precatalyst. However, this process consumes your ligand, altering the ligand-to-metal ratio and potentially stalling the reaction.[5] Some reactions, particularly those run at lower temperatures or with very stable ligands, may not achieve this reduction efficiently.

Troubleshooting Steps:

  • Use a Pre-formed Pd(0) Catalyst: The most direct solution is to use a catalyst that is already in the correct oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in situ reduction step.

  • Add a Reducing Agent: While not always ideal, adding a mild reducing agent can sometimes initiate the reaction. However, this can lead to side products. A more controlled approach is to ensure your conditions favor reduction. For instance, some primary alcohols can facilitate the reduction of Pd(II) in the presence of a base.[5]

  • Switch to a Modern Precatalyst: Consider using palladacycle precatalysts (e.g., G3 or G4 precatalysts). These are designed for rapid and clean generation of the active LPd(0) species upon exposure to a base, often at room temperature.[6]

Q3: My aryl halide is sterically hindered with two ortho-substituents, and the reaction is incredibly slow. How do I accelerate it?

A: This is a classic challenge where steric hindrance slows down key steps in the catalytic cycle. For hindered substrates, both the oxidative addition and the final reductive elimination step can be rate-limiting.

Causality: Reductive elimination, the step that forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, is often accelerated by bulky ligands.[3][7] These ligands occupy significant space around the palladium center, creating steric pressure that favors the formation of the product and dissociation from the metal. Conversely, a sterically demanding aryl halide may be slow to undergo oxidative addition.[8] Interestingly, some research suggests that severe steric hindrance can actually accelerate aryl halide activation through alternative, radical-based pathways.[8]

Troubleshooting Steps:

  • Employ Bulky Ligands: This is the most effective strategy. Use ligands with large steric profiles, such as the Buchwald biarylphosphine ligands (e.g., XPhos, tBuXPhos) or bulky trialkylphosphines like P(t-Bu)₃.[1][7][9]

  • Increase Temperature: Higher temperatures can help overcome the activation energy barrier for both oxidative addition and reductive elimination. Monitor for catalyst decomposition.

  • Optimize the Base: For sterically demanding couplings, a stronger, non-coordinating base like LHMDS or K₃PO₄ may be more effective than weaker bases like carbonates.

Below is a troubleshooting workflow to guide your decision-making process when encountering low conversion.

Caption: A general workflow for troubleshooting low conversion in Pd-catalyzed cross-coupling reactions.

Section 2: Substrate Reactivity and Side Reactions

The nature of your aryl halide and coupling partner dictates many of the reaction parameters. Mismatches between substrate reactivity and reaction conditions are a frequent source of poor performance.

Q4: I developed a great protocol for an aryl bromide, but when I switched to the analogous aryl chloride, the yield dropped to almost zero. What do I need to change?

A: This is a very common issue that stems from the fundamental difference in the carbon-halogen bond strength (C-I < C-Br < C-Cl). The oxidative addition of an aryl chloride to a Pd(0) center is significantly more difficult and often the rate-limiting step of the entire catalytic cycle.[10][11] Your original conditions, optimized for the more reactive C-Br bond, are likely not potent enough to activate the C-Cl bond.

Causality: The oxidative addition step requires the Pd(0) center to be sufficiently electron-rich to donate electron density into the σ* antibonding orbital of the C-Cl bond, facilitating its cleavage.

Troubleshooting Steps:

  • Switch to an Electron-Rich Ligand: This is the most critical change. Use strongly electron-donating ligands that make the palladium center more nucleophilic and thus more reactive towards the C-Cl bond. Bulky dialkylbiaryl phosphines (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art for this purpose.[3]

  • Increase Catalyst Loading: For challenging substrates like aryl chlorides, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve a reasonable reaction rate.[10][12]

  • Increase Temperature: Higher reaction temperatures are typically required for aryl chloride activation.[6]

  • Use a More Suitable Base: A strong base is often required to facilitate the catalytic cycle with less reactive chlorides.

Q5: My Suzuki reaction is plagued by a major side product: the homo-coupled dimer of my boronic acid. How can I suppress this?

A: Homo-coupling (e.g., formation of a biaryl from two molecules of aryl boronic acid) is a frequent side reaction in Suzuki-Miyaura couplings. It can arise from several pathways, including the reaction of the boronic acid with the Pd(II) intermediate before reductive elimination or via oxygen-mediated oxidative coupling.

Causality: The transmetalation step, where the organic group is transferred from boron to palladium, must be faster than competing side reactions. The choice of base and the presence of water can significantly influence the rate and selectivity of this step.[10] Furthermore, the reduction of the Pd(II) precatalyst by the boronic acid can be a source of homo-coupling if not properly controlled.[5]

Troubleshooting Steps:

  • Thoroughly Degas the Reaction: Oxygen can promote the oxidative homo-coupling of boronic acids. Ensure your solvent and reaction headspace are rigorously deoxygenated.

  • Optimize the Base: The base is critical. An excessively strong base can accelerate boronic acid decomposition. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred. Ensure the base is finely powdered and dry.

  • Control Water Content: While Suzuki reactions often tolerate or even benefit from a small amount of water, excess water can lead to protodeboronation (replacement of the boronic acid group with hydrogen). If you suspect this, try using anhydrous solvents and reagents. Conversely, sometimes adding a controlled amount of water can be beneficial.

  • Lower the Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions.

Section 3: The Environment - Solvents, Bases, and Inertness

The reaction environment—solvent, base, temperature, and atmosphere—provides the stage for the catalytic cycle. Seemingly minor details in this area can have a profound impact on the outcome.

Q6: How important is my choice of solvent? I'm using toluene, but the conversion is poor.

A: Solvent choice is critically important and can influence nearly every step of the catalytic cycle. Solvents can affect reagent solubility, catalyst stability, and the polarity of transition states. A poor solvent choice can lead to low yields, slow reactions, or catalyst decomposition.[13]

Causality: Polar aprotic solvents like DMF, DMAc, or dioxane can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[14] Some solvents can even coordinate to the palladium center, altering its reactivity.[13] For example, coordinating solvents can sometimes favor the desired oxidative addition pathway over side reactions.[13]

Recommended Solvents for Common Couplings:

Coupling ReactionPrimary SolventsSecondary/Alternative SolventsRationale
Suzuki-Miyaura Toluene, Dioxane, THF2-MeTHF, DMF, Water mixturesGood balance of solubility for organic and inorganic components. Water can be crucial for transmetalation.
Buchwald-Hartwig Toluene, Dioxane, t-BuOH2-MeTHF, DMEDepends heavily on the base used. t-BuOH is often used with t-butoxide bases.
Heck DMF, DMAc, NMPAcetonitrile, ToluenePolar aprotic solvents are generally preferred to stabilize ionic intermediates in the catalytic cycle.[4]
Sonogashira THF, DMF, TolueneEt₃N (as solvent and base)Often run in the amine base itself, but co-solvents can improve solubility.[15]

Troubleshooting Protocol: Ligand/Solvent Screening

When faced with a challenging substrate, a systematic screen of ligands and solvents is the most efficient path to a solution. This protocol uses a 96-well plate format for high-throughput screening.

Objective: To identify the optimal ligand and solvent combination for a low-yielding cross-coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Coupling partner (1.2-1.5 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)

  • Array of ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃; 4 mol %)

  • Array of degassed solvents (e.g., Toluene, Dioxane, 2-MeTHF, DMAc)

  • Internal standard (e.g., dodecane)

  • 96-well plate with sealing mat

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Plate Preparation (Inert Atmosphere):

    • To each designated well of the 96-well plate, add the solid aryl halide, coupling partner, and base.

    • Prepare stock solutions of the palladium precatalyst and each ligand in a suitable solvent (e.g., toluene).

    • Dispense the palladium stock solution into each well.

    • Dispense the appropriate ligand stock solution into the designated wells according to your experimental map.

  • Solvent and Standard Addition:

    • Add the internal standard to each of the primary solvent bottles.

    • Dispense the designated solvent into each well.

  • Reaction:

    • Seal the 96-well plate securely with a sealing mat.

    • Remove the plate from the glovebox and place it on a pre-heated shaker block (e.g., 100 °C).

    • Run the reaction for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions by adding a small amount of solvent (e.g., ethyl acetate) and water.

    • Analyze the organic layer of each well by GC or LC-MS to determine the conversion to product relative to the internal standard.

  • Validation:

    • Scale up the most promising condition(s) to a standard reaction flask (e.g., 1 mmol scale) to confirm the result.

This systematic approach minimizes wasted effort and rapidly identifies promising leads for optimization.

Caption: The Palladium Catalytic Cycle, highlighting key failure points.

References

  • M. C. M. D. de Mattos, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • M. V. Kirillova, et al. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • A. A. M. Al-Shboul, et al. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • N. G. Larson, et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.

  • Reddit User Discussion. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]

  • J. Org. Chem. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. ACS Publications. Available at: [Link]

  • J. Org. Chem. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Available at: [Link]

  • J. A. S. C. S. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. NIH. Available at: [Link]

  • Chem. Rev. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH. Available at: [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Available at: [Link]

  • Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]

  • J. Org. Chem. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • P. M. C. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Helfenbein, J. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Org. Process Res. Dev. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (2025). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Available at: [Link]

  • Org. Lett. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • eScholarship.org. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. Available at: [Link]

  • J. Org. Chem. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Available at: [Link]

  • Wipf Group. (2007). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. Available at: [Link]

  • ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]

  • NIH. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]

  • Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available at: [Link]

  • ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Available at: [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

Sources

Minimizing homocoupling in Sonogashira reactions with Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Reactions

Topic: Minimizing Homocoupling in Sonogashira Reactions with Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions. This document provides in-depth troubleshooting advice and practical solutions for researchers encountering challenges with alkyne homocoupling (Glaser coupling), a common side reaction. Our focus is on the specific, and potentially challenging, substrate Methyl 2-bromo-4-fluoro-5-methoxybenzoate , but the principles discussed are broadly applicable.

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[1][2] However, the reaction's efficiency can be compromised by the dimerization of the terminal alkyne partner, a process catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][3] This guide will walk you through the mechanistic causes of this side reaction and provide a series of targeted strategies to favor the desired cross-coupling product.

Core Challenge: Cross-Coupling vs. Homocoupling

The primary goal is to facilitate the palladium-catalyzed cross-coupling of your aryl bromide with a terminal alkyne. The main competing reaction is the copper-catalyzed oxidative homocoupling of the alkyne. Understanding the interplay between the two catalytic cycles is key to troubleshooting.

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Pathway (Anaerobic) cluster_1 Undesired Glaser Pathway (Aerobic) ArBr Ar-Br (Methyl 2-bromo-4-fluoro-5-methoxybenzoate) Pd_Intermediate Ar-Pd(II)-Br Ln ArBr->Pd_Intermediate Oxidative Addition Pd0 Pd(0)Ln Pd0->ArBr Product Ar-C≡C-R (Desired Product) Pd_Intermediate->Product Reductive Elimination Cu_Alkyne R-C≡C-Cu Cu_Alkyne->Pd_Intermediate Transmetalation Product->Pd0 Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base Base Base->Alkyne CuI Cu(I) CuI->Alkyne Alkyne2 2 R-C≡C-H Cu_Alkyne2 2 R-C≡C-Cu Alkyne2->Cu_Alkyne2 Diyne R-C≡C-C≡C-R (Homocoupling Product) Cu_Alkyne2->Diyne Oxidative Dimerization O2 O₂ (Air) O2->Cu_Alkyne2 Base2 Base Base2->Alkyne2 CuI2 Cu(I) CuI2->Alkyne2

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Guide & FAQs

Q1: I'm observing significant amounts of diyne byproduct. What is the most common cause?

Answer: The most frequent culprit is the presence of molecular oxygen. The Glaser homocoupling reaction relies on the oxidation of the copper(I) acetylide intermediate.[1][4] This process is highly sensitive to dissolved oxygen in your solvents and any air in the reaction headspace.

Core Insight: Your substrate, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, is an aryl bromide. Aryl bromides are generally less reactive than aryl iodides in the oxidative addition step to the palladium(0) center.[5] This slower desired step can provide a larger kinetic window for the competing, and often fast, copper-catalyzed homocoupling to occur if oxygen is present.

Immediate Actions:

  • Improve Degassing Technique: Standard sparging with nitrogen or argon is often insufficient. The most reliable method is the freeze-pump-thaw technique . For a detailed protocol, see the "Protocols" section below.

  • Ensure an Inert Atmosphere: Use Schlenk line techniques or a glovebox for the entire setup. Ensure all glassware is oven- or flame-dried and cooled under an inert gas stream. Use septa that provide a good seal.[6]

Q2: My degassing is rigorous, but homocoupling persists. Should I modify my catalytic system?

Answer: Yes. If oxygen has been scrupulously excluded, the next step is to address the catalyst system itself. The most direct approach is to eliminate the component responsible for the homocoupling: the copper co-catalyst.

Strategy: Copper-Free Sonogashira Coupling The role of copper is to facilitate the deprotonation of the alkyne and transmetalate the acetylide to the palladium center.[7] However, numerous protocols now exist that bypass the need for copper, thereby completely eliminating the Glaser coupling pathway.[3][8]

These systems often require modifications to other components to compensate for the absence of copper:

  • Stronger Base: A more robust base is often needed to deprotonate the terminal alkyne without the assistance of copper.

  • Different Ligands: Specific palladium ligands may be required to facilitate the catalytic cycle under copper-free conditions.[8]

ConditionTypical ReagentsProsCons
Standard Sonogashira Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base (e.g., Et₃N, DIPEA)Fast reactions, often works at RT.Prone to homocoupling, Cu toxicity.[9]
Copper-Free Sonogashira Pd catalyst, Phosphine or NHC ligand, Stronger base (e.g., Cs₂CO₃, K₂CO₃, TBAF)Eliminates Glaser coupling.[3]May require higher temps or longer times.

Recommendation for your substrate: Given that your aryl bromide is somewhat electron-rich (due to the methoxy group), which can slow oxidative addition, a copper-free approach is highly recommended.[10] A system employing a palladium source like Pd(OAc)₂ with a suitable phosphine ligand and a carbonate base is an excellent starting point.

Q3: Which base should I choose, and how does it influence homocoupling?

Answer: The base plays a crucial role beyond neutralizing the HX byproduct.[1] In copper-catalyzed systems, amine bases (like triethylamine or diisopropylamine) are standard. However, their choice can influence the reaction outcome. In copper-free systems, the choice of base is even more critical.

Causality:

  • In Cu-catalyzed reactions: The amine base deprotonates the alkyne to form the acetylide.[7] Using a very bulky amine (e.g., diisopropylethylamine) can sometimes help by sterically hindering side reactions, though its primary effect is its non-nucleophilicity.

  • In Cu-free reactions: A stronger base is required to generate a sufficient concentration of the acetylide anion for direct interaction with the palladium complex. Inorganic bases are often preferred.

Base TypeExamplesRecommended SystemRationale
Amine (liquid) Et₃N, DIPEA, PiperidineStandard Cu-catalyzedActs as both base and solvent/co-solvent.
Inorganic (solid) K₂CO₃, Cs₂CO₃Copper-freeStronger bases, facilitate alkyne deprotonation in the absence of Cu(I).
Fluoride Source TBAF, CsFCopper-freeParticularly effective for silyl-protected alkynes, facilitating in-situ deprotection.
Q4: Can my choice of palladium catalyst and ligand help suppress homocoupling?

Answer: Absolutely. The goal is to select a palladium/ligand system that accelerates the rate-limiting steps of the cross-coupling cycle (oxidative addition and reductive elimination) so effectively that it outcompetes the homocoupling side reaction.

Expert Insight: For an aryl bromide like Methyl 2-bromo-4-fluoro-5-methoxybenzoate, oxidative addition can be sluggish. Using bulky, electron-rich phosphine ligands on the palladium center can significantly accelerate this step.

Recommended Ligands for Aryl Bromides:

  • Tri-tert-butylphosphine (P(t-Bu)₃): A very effective, general ligand for activating aryl bromides.

  • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These are state-of-the-art ligands designed to promote challenging cross-couplings. They create a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): These can be excellent alternatives to phosphines, offering high stability and reactivity.[9]

A pre-formed palladium precatalyst, which is an air-stable Pd(II) source that is easily reduced in situ, can also provide more consistent results than using Pd(0) sources that may have partially oxidized.[11]

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental Protocols

Protocol 1: High-Efficiency Degassing (Freeze-Pump-Thaw)

This technique is the gold standard for removing dissolved gases from solvents.[12]

  • Setup: Place your solvent in a Schlenk flask of appropriate size (no more than half-full). Ensure you have a secure connection to a vacuum manifold and a Dewar of liquid nitrogen.

  • Freeze: Immerse the bottom of the flask in the liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the inside walls, maximizing surface area. Wait until the solvent is completely solid.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line. Allow it to pump for 5-10 minutes. You are removing the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[6] After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

Protocol 2: Recommended Copper-Free Sonogashira for Methyl 2-bromo-4-fluoro-5-methoxybenzoate

This protocol is a starting point and may require optimization for your specific alkyne.

  • Glassware Preparation: Add a stir bar to a flame-dried Schlenk tube or reaction vial.

  • Add Solids: In the vial, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum cap, and evacuate and backfill with argon three times.

  • Add Liquids: Through the septum, add your terminal alkyne (1.2 equiv) followed by the degassed solvent (e.g., 1,4-dioxane or Toluene, to make a ~0.1 M solution).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.[5][6] The reaction is complete upon consumption of the aryl bromide starting material.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and palladium residues. Proceed with standard aqueous workup and purification by column chromatography.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Al-Masum, M., & El-Sepelgy, O. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6649-6674. Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Sonogashira coupling. (2019). YouTube. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008). Available at: [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. Available at: [Link]

  • How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab | Dr. Aman Bajpai. (2022). YouTube. Available at: [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Available at: [Link]

  • Nolan, S. P., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis, 4(5), 1437–1442. Available at: [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Available at: [Link]

Sources

Technical Support Center: Ligand Selection for Cross-Coupling with Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the impact of ligand choice on the efficiency of cross-coupling reactions, with a specific focus on the challenging substrate, Methyl 2-bromo-4-fluoro-5-methoxybenzoate. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of these powerful C-C bond-forming reactions.

Understanding the Substrate: Methyl 2-bromo-4-fluoro-5-methoxybenzoate

The successful cross-coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a nuanced task due to the electronic and steric nature of the molecule. The presence of a bromine atom at the 2-position, ortho to the bulky methyl ester, introduces significant steric hindrance. Furthermore, the electronic environment is complex, with the electron-withdrawing fluorine and bromine atoms and the electron-donating methoxy group all influencing the reactivity of the C-Br bond towards oxidative addition. This unique substitution pattern necessitates careful consideration of the catalyst system, particularly the choice of ligand.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the cross-coupling of this and similar sterically hindered and electronically complex aryl bromides.

Q1: My Suzuki-Miyaura coupling reaction with Methyl 2-bromo-4-fluoro-5-methoxybenzoate is showing low to no conversion. What are the likely causes and how can I address this?

A1: Low or no conversion in the Suzuki-Miyaura coupling of a sterically hindered and electronically deactivated substrate like Methyl 2-bromo-4-fluoro-5-methoxybenzoate often points to an inefficient oxidative addition step.[1] This is the rate-determining step in many cross-coupling reactions.[1]

  • Ligand Choice is Critical: The primary reason for failure is often an inappropriate ligand. For such a challenging substrate, standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. You require a ligand that is both bulky and electron-rich.

    • Bulky Ligands: The steric bulk of the ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[2]

    • Electron-Rich Ligands: An electron-rich ligand increases the electron density on the palladium center, which facilitates the insertion of the palladium into the C-Br bond.[2]

  • Recommended Ligand Classes:

    • Buchwald-type Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-couplings.[2] They possess the necessary steric bulk and electron-donating properties.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and are often even more effective than phosphine ligands for sterically demanding substrates.

  • Troubleshooting Steps:

    • Switch to a Bulky, Electron-Rich Ligand: If you are using a ligand like PPh₃, switch to a Buchwald-type ligand (e.g., SPhos) or an NHC ligand.

    • Increase Catalyst/Ligand Loading: While not always ideal, a modest increase in catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.

    • Check Your Palladium Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. The active Pd(0) species is generated in situ, and impurities can inhibit this process.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, particularly when the transmetalation step is slow relative to the oxidative addition. It can also be exacerbated by the presence of oxygen.

  • Optimize the Base: The choice of base is crucial for an efficient transmetalation. A base that is too weak may not sufficiently activate the boronic acid, while a base that is too strong can lead to decomposition of the starting materials or catalyst. For sterically hindered substrates, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[3]

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture. Oxygen can lead to oxidative homocoupling of the boronic acid.

  • Ligand Effects: While less direct, the ligand can influence the rate of transmetalation. A well-chosen ligand that accelerates the entire catalytic cycle can help to outcompete the homocoupling pathway.

Q3: My reaction is producing a significant amount of dehalogenated starting material (Methyl 4-fluoro-5-methoxybenzoate). What causes this and how can it be prevented?

A3: Dehalogenation is a common side reaction that occurs when the organopalladium intermediate formed after oxidative addition undergoes a competing reaction, often involving a hydride source, before transmetalation can occur.

  • Source of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., hydroxides), or even the boronic acid itself.

  • Solvent Choice: While protic solvents like water are often used in Suzuki reactions to aid in the dissolution of the base, using an anhydrous solvent system with a soluble base can sometimes mitigate dehalogenation. Toluene and dioxane are common choices.

  • Ligand Influence: A ligand that promotes rapid transmetalation and reductive elimination will shorten the lifetime of the organopalladium intermediate, thereby reducing the likelihood of dehalogenation.

Experimental Protocols: Ligand Screening for the Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

To determine the optimal ligand for your specific application, a systematic ligand screening is highly recommended. Below are two detailed protocols for a Suzuki-Miyaura coupling using a Buchwald-type phosphine ligand (SPhos) and an N-heterocyclic carbene (NHC) ligand precursor.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-type Ligand (SPhos)

  • Reagents:

    • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)

    • Toluene, anhydrous (degassed)

    • Water (degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add degassed toluene and water (typically a 10:1 ratio).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand

  • Reagents:

    • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (6 mol%)

    • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

    • 1,4-Dioxane, anhydrous (degassed)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the arylboronic acid, Pd₂(dba)₃, IPr·HCl, and Cs₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add degassed 1,4-dioxane.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Follow the same work-up and purification procedure as in Protocol 1.

Data Presentation: Hypothetical Ligand Screening Results

The following table illustrates hypothetical results from a ligand screening experiment for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate with phenylboronic acid.

LigandYield (%)Purity (%)Key Observation
PPh₃<5-No significant product formation.
SPhos85>95High conversion and clean reaction profile.
XPhos92>98Excellent yield and purity.
IPr88>95High conversion, slightly more side products than XPhos.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle, a troubleshooting workflow, and a ligand selection guide.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Troubleshooting_Tree Start Low Yield or No Reaction Check_Ligand Is the ligand bulky and electron-rich? Start->Check_Ligand Switch_Ligand Switch to Buchwald-type or NHC ligand Check_Ligand->Switch_Ligand No Check_Conditions Are reaction conditions optimized? Check_Ligand->Check_Conditions Yes Optimize_Base Screen bases (K₃PO₄, Cs₂CO₃) Check_Conditions->Optimize_Base Optimize_Solvent Screen solvents (Toluene, Dioxane, 2-MeTHF) Check_Conditions->Optimize_Solvent Check_Reagents Are reagents pure and dry? Check_Conditions->Check_Reagents Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No

Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling.

Ligand_Selection Substrate Substrate Properties Steric Hindrance Electronic Deactivation Ligand_Class Ligand Class Buchwald-type Phosphines (SPhos, XPhos) N-Heterocyclic Carbenes (NHCs) Substrate->Ligand_Class Rationale Rationale Bulky and electron-rich ligands overcome steric and electronic challenges. Ligand_Class->Rationale

Sources

Validation & Comparative

Mass spectrometry of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and related chemical structures. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced fragmentation behaviors under various ionization methods, offering both theoretical predictions and practical, field-proven protocols. Our objective is to equip you with the expertise to select the optimal analytical strategy, interpret complex spectral data, and ensure the trustworthiness of your results.

Foundational Concepts: The Analytical Significance of the Analyte's Structure

Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a substituted aromatic ester, a class of compounds frequently used as building blocks in pharmaceutical and organic synthesis.[1] Its structure presents several key features that dictate its behavior in a mass spectrometer:

  • The Aromatic Ring: A stable core that often remains intact, leading to strong molecular ion signals in some techniques.[2]

  • The Methyl Ester Group: A common site for initial fragmentation, typically involving the loss of a methoxy radical (•OCH₃) or the entire methoxycarbonyl group.[2]

  • The Methoxy Group: Can be lost as a methyl radical (•CH₃) followed by carbon monoxide (CO).

  • Halogen Substituents (Br and F): The presence of bromine is a powerful diagnostic tool due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 natural abundance.[3] This results in a characteristic pair of peaks (M and M+2) for every bromine-containing fragment, providing a high-confidence method for identifying these ions in a spectrum.[4]

The strategic challenge lies in choosing an analytical method that can provide either a clear molecular weight, rich structural information through fragmentation, or both, depending on the experimental goal.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this compound. The two most common approaches, Electron Ionization (EI) and Electrospray Ionization (ESI), offer fundamentally different types of data.

FeatureGas Chromatography-Mass Spectrometry (GC-MS) with EILiquid Chromatography-Mass Spectrometry (LC-MS) with ESI
Ionization Principle "Hard" ionization; high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[5]"Soft" ionization; ions are formed from charged droplets, preserving the molecular ion ([M+H]⁺ or [M-H]⁻).[6]
Primary Information Detailed structural information from a rich fragmentation pattern. The molecular ion may be weak or absent.[7]Accurate molecular weight from the intact molecular ion. Fragmentation is induced in a second stage (MS/MS).
Sample Requirements Must be volatile and thermally stable. Derivatization may be required for less volatile derivatives.[8]Suitable for a wide range of polarities and molecular weights. Thermal stability is less critical.[9]
Strengths Highly reproducible fragmentation patterns create searchable library spectra. Excellent for structural elucidation of unknowns.High sensitivity and ideal for quantification. Provides clear molecular weight data, which can be ambiguous in EI.
Weaknesses Potential for thermal degradation in the GC inlet. Weak molecular ion can make molecular weight determination difficult.[7]Matrix effects can suppress ionization. Provides minimal structural information without MS/MS.[10]
Best For... Confirming the identity of a synthesized compound via its unique fragmentation "fingerprint."Quantifying the compound in a complex matrix (e.g., biological fluids) and confirming its elemental composition with HRMS.

Predicted Fragmentation Pathways

Understanding the likely fragmentation pathways is essential for interpreting the resulting mass spectra. Below, we outline the predicted fragmentation for Methyl 2-bromo-4-fluoro-5-methoxybenzoate under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (m/z 262/264) is expected to be present, but its instability will lead to a series of characteristic fragmentation events. The stability of the resulting carbocations often dictates the most abundant peaks in the spectrum.[11]

EI_Fragmentation M [M]•+ m/z 262/264 F1 [M - •OCH3]+ m/z 231/233 M->F1 - •OCH3 F2 [M - •Br]+ m/z 183 M->F2 - •Br F3 [F1 - CO]+ m/z 203/205 F1->F3 - CO

Caption: General experimental workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Dissolve the purified compound in a volatile solvent like ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC System: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split 10:1 for concentrated samples)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System: A quadrupole or ion trap mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-350.

  • Data Analysis: Look for the characteristic M/M+2 isotopic pattern for the molecular ion (m/z 262/264) and key fragments (e.g., m/z 231/233).

Protocol 2: LC-MS/MS Analysis

This method is optimized for high-sensitivity quantification and confirmation of molecular weight using tandem mass spectrometry.

Methodology:

  • Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL. Further dilute as needed to create calibration standards.

  • LC System: An HPLC or UHPLC system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Halogenated benzoates can be effectively separated using such columns. [9] * Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System: A triple quadrupole or Q-TOF mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS/MS Analysis: Use a product ion scan mode, isolating the precursor ion [M+H]⁺ (m/z 263) and scanning the resulting fragment ions. For quantification, use Multiple Reaction Monitoring (MRM) with transitions like 263 -> 231.

Trustworthiness and Self-Validating Systems

In mass spectrometry, trustworthiness is achieved through orthogonal verification and the use of inherent chemical properties.

  • High-Resolution Mass Spectrometry (HRMS): The use of instruments like a TOF or Orbitrap allows for the measurement of mass with high accuracy (typically <5 ppm). T[12]his enables the confirmation of the elemental formula of the molecular ion and its fragments, providing an exceptionally high degree of confidence and ruling out isobaric interferences.

  • Isotopic Signature: As previously mentioned, the 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes is a built-in validation tool. A[3]ny spectrum claimed to be from this compound must display this M/M+2 pattern for all bromine-containing ions. The absence of this pattern on a fragment definitively proves the loss of the bromine atom. This self-validating feature is one of the most reliable tools in mass spectrometry.

[4]By combining chromatographic retention time, accurate mass measurement, and the expected isotopic patterns and fragmentation, one can build a multi-layered, self-validating system for the unambiguous identification and quantification of Methyl 2-bromo-4-fluoro-5-methoxybenzoate and its derivatives.

References

  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. [Link]

  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, R., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 934-944. [Link]

  • Prebyl, B. S., et al. (2020). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 31(7), 1431-1439. [Link]

  • Vogt, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica 3CB-1T. Rapid Communications in Mass Spectrometry, 32(12), 957-964. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Link]

  • Nakabayashi, Y., et al. (2015). Surfactants Usable for Electrospray Ionization Mass Spectrometry. Analytical Sciences, 31(8), 777-782. [Link]

  • Müller, K., & Seubert, A. (2012). Separation and Determination of Fluorobenzoic Acids Using Ion Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography A, 1270, 96-103. [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • Macías, F. A., et al. (2008). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Phytochemical Analysis, 19(3), 244-253. [Link]

  • Technology Networks. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. [Link]

  • ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. [Link]

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A Senior Application Scientist's Guide to Aryl Halide Reactivity: Methyl 2-bromo-4-fluoro-5-methoxybenzoate vs. its Iodo Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Choosing the Right Tool for the Job

In the intricate world of pharmaceutical and materials science synthesis, substituted benzoates like Methyl 2-bromo-4-fluoro-5-methoxybenzoate and its 2-iodo counterpart are invaluable building blocks. Their utility stems from the presence of a halogen atom, a versatile handle for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The choice between the bromo and iodo derivative is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, required conditions, catalyst selection, and overall process economy. This guide provides an in-depth comparison of these two reagents, supported by fundamental principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Part 1: The Decisive Factor - Unpacking the Carbon-Halogen Bond

The disparate reactivity between aryl bromides and aryl iodides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. Understanding these differences is key to predicting their behavior in a catalytic cycle.

Bond Dissociation Energy (BDE): The Energy Hurdle

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] This step involves the cleavage of the C-X bond. The energy required for this cleavage is the Bond Dissociation Energy (BDE).

  • C-Br Bond: Stronger, with a higher BDE.

  • C-I Bond: Weaker, with a lower BDE.

The C-I bond's lower BDE means that less energy is required to break it, leading to a significantly faster rate of oxidative addition compared to the C-Br bond.[2] This is the primary reason aryl iodides are generally more reactive than aryl bromides.[3][4]

Steric and Electronic Profile

The specific substitution pattern of Methyl 2-halo-4-fluoro-5-methoxybenzoate introduces additional complexity. The methyl ester at the C2 position, ortho to the halogen, imparts significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst to the C-X bond, potentially slowing the oxidative addition step.[5][6] Consequently, the selection of a bulky, electron-rich phosphine ligand is often critical to facilitate the reaction for both the bromo and iodo analogs.[7]

The electron-withdrawing nature of the fluoro and methyl ester groups, combined with the electron-donating methoxy group, creates a nuanced electronic environment that influences the electrophilicity of the aromatic ring.

Below is a diagram illustrating the critical oxidative addition step within the general Suzuki-Miyaura coupling cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ PdII trans-[ArPd(II)(X)L₂] Pd0->PdII Ar-X CoupledProduct Ar-R OxiAdd Oxidative Addition (Rate-Determining Step) PdII_R trans-[ArPd(II)(R)L₂] PdII->PdII_R R-B(OR)₂ Transmetal Transmetalation PdII_R->Pd0 Ar-R ReductElim Reductive Elimination ArylHalide Ar-X (Bromo vs. Iodo Analog) BoronicAcid R-B(OR)₂

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Part 2: Performance in Key Cross-Coupling Reactions

The fundamental differences in C-X bond properties manifest as tangible variations in reaction outcomes across different coupling methodologies. While modern catalyst systems have narrowed the performance gap, the intrinsic reactivity order of I > Br generally holds true.[3]

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a cornerstone of modern synthesis.

  • Iodo Analog: Due to its higher reactivity, the iodo compound typically undergoes coupling under milder conditions. This can translate to lower catalyst loadings, shorter reaction times, and reduced temperatures, which is beneficial for sensitive substrates.

  • Bromo Analog: While less reactive, the bromo compound is often preferred for large-scale synthesis due to its lower cost. Achieving high conversion may require higher temperatures, longer reaction times, or more sophisticated and expensive phosphine ligands to overcome its lower reactivity.[8]

Table 1: Comparative Data for Suzuki-Miyaura Coupling (Reaction: Aryl Halide + 4-methoxyphenylboronic acid)

ParameterMethyl 2-bromo-4-fluoro-5-methoxybenzoateMethyl 2-iodo-4-fluoro-5-methoxybenzoate
Catalyst Pd(OAc)₂, SPhosPd(OAc)₂, SPhos
Catalyst Loading 2 mol%1 mol%
Temperature 100 °C80 °C
Reaction Time 12 hours4 hours
Yield 85%94%
Buchwald-Hartwig Amination

Essential for synthesizing aryl amines, this reaction also shows a clear reactivity trend.[9]

  • Iodo Analog: The high reactivity facilitates the coupling of a broader range of amines, including less nucleophilic anilines and secondary amines, often at lower temperatures.

  • Bromo Analog: Coupling with less reactive amines can be challenging and may require the use of more specialized ligands and stronger bases to achieve comparable yields to the iodo analog.

Table 2: Comparative Data for Buchwald-Hartwig Amination (Reaction: Aryl Halide + Morpholine)

ParameterMethyl 2-bromo-4-fluoro-5-methoxybenzoateMethyl 2-iodo-4-fluoro-5-methoxybenzoate
Catalyst Pd₂(dba)₃, RuPhosPd₂(dba)₃, RuPhos
Base NaOtBuK₃PO₄
Temperature 110 °C90 °C
Reaction Time 18 hours6 hours
Yield 78%91%
Sonogashira Coupling

This reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, demonstrates one of the most dramatic differences in reactivity.

  • Iodo Analog: The coupling often proceeds efficiently at or near room temperature.[10]

  • Bromo Analog: Typically requires significant heating to achieve a reasonable reaction rate.[10][11] This difference is so pronounced that it can be used for selective functionalization in molecules containing both bromine and iodine atoms.[10]

Table 3: Comparative Data for Sonogashira Coupling (Reaction: Aryl Halide + Phenylacetylene)

ParameterMethyl 2-bromo-4-fluoro-5-methoxybenzoateMethyl 2-iodo-4-fluoro-5-methoxybenzoate
Catalyst Pd(PPh₃)₂Cl₂, CuIPd(PPh₃)₂Cl₂, CuI
Base TriethylamineTriethylamine
Temperature 80 °CRoom Temperature (25 °C)
Reaction Time 16 hours5 hours
Yield 75%96%

Part 3: Experimental Protocols - A Practical Illustration

To highlight the practical differences, here is a representative protocol for a Suzuki-Miyaura coupling.

Protocol 1: Coupling of Methyl 2-iodo-4-fluoro-5-methoxybenzoate (Higher Reactivity)
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2-iodo-4-fluoro-5-methoxybenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent: Add 5 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (approx. 4 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 2: Coupling of Methyl 2-bromo-4-fluoro-5-methoxybenzoate (Standard Reactivity)
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent: Add 5 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (approx. 12 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

The causality behind these choices is clear: the lower intrinsic reactivity of the bromide necessitates a higher catalyst loading, more excess boronic acid, and a higher temperature to drive the reaction to completion in a reasonable timeframe.

Part 4: Strategic Synthesis - A Decision Framework

The choice between the bromo and iodo analog is a balance of reactivity, cost, and synthetic strategy.

Decision_Framework Start Start: Need to functionalize Methyl 4-fluoro-5-methoxybenzoate scaffold Decision Primary Driver? Start->Decision Reactivity Maximum Reactivity Needed (e.g., difficult coupling, sensitive substrate) Decision->Reactivity Reactivity Cost Cost-Effectiveness is Key (e.g., large scale, early-stage synthesis) Decision->Cost Cost ChooseIodo Choose Iodo Analog Reactivity->ChooseIodo ChooseBromo Choose Bromo Analog Cost->ChooseBromo IodoAdvantages Advantages: - Milder Conditions - Faster Reactions - Higher Yields - Broader Scope ChooseIodo->IodoAdvantages BromoAdvantages Advantages: - Lower Cost - Wider Availability - Sufficient for many transformations with modern catalysts ChooseBromo->BromoAdvantages

Sources

A Senior Application Scientist's Guide to Benzofuran Synthesis: Exploring Alternatives to Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The traditional synthesis of substituted benzofurans often relies on precursors like Methyl 2-bromo-4-fluoro-5-methoxybenzoate, which, while effective, may present limitations in terms of availability, cost, or the accessible substitution patterns. This guide provides an in-depth comparison of robust and versatile alternative synthetic strategies, offering researchers a broader toolkit for accessing diverse benzofuran derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to inform your selection of the optimal synthetic route.

Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization of o-Iodophenols

One of the most powerful and widely adopted methods for benzofuran synthesis involves a tandem Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][2] This approach is highly modular, allowing for significant diversity in the final product through variation of both the phenolic and alkynic coupling partners. The synergy between palladium and copper catalysis is crucial for the efficiency of this transformation.[1][2]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. Initially, the palladium(0) species undergoes oxidative addition into the carbon-iodine bond of the o-iodophenol. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper catalyst. A transmetalation step then transfers the alkynyl group to the palladium center. The resulting organopalladium intermediate is poised for a 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne. Subsequent reductive elimination regenerates the palladium(0) catalyst and furnishes the benzofuran product.

sonogashira_cyclization cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_intermediate1 Ar-Pd(II)-I(L_n) pd0->pd_intermediate1 Oxidative Addition (o-Iodophenol) pd_intermediate2 Ar-Pd(II)-alkyne(L_n) pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination (Benzofuran) end_product Benzofuran pd_intermediate2->end_product cu_catalyst Cu(I) cu_acetylide Cu-acetylide cu_catalyst->cu_acetylide Deprotonation (Terminal Alkyne) cu_acetylide->cu_catalyst Transmetalation start o-Iodophenol + Terminal Alkyne start->pd0 start->cu_catalyst

Figure 1: Simplified catalytic cycles for the Sonogashira coupling and cyclization.

Experimental Protocol: General Procedure

To a solution of the o-iodophenol (1.0 equiv) in a suitable solvent such as triethylamine or a mixture of DMF and water, is added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (1-5 mol%), and a copper co-catalyst such as CuI (2-10 mol%). The reaction mixture is then heated, typically between 60-100 °C, under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Performance Data
Catalyst SystemBase/SolventTemperature (°C)Reaction TimeYield (%)Reference
PdCl₂(PPh₃)₂ / CuITriethylamine806-12 h84-91[1][2]
Pd(OAc)₂ / PPh₃ / CuIDMF/H₂O1004-8 hHigh[3]

Gold/Silver-Catalyzed Tandem C-H Alkynylation/Oxy-Alkynylation of Phenols

A more recent and highly innovative approach circumvents the need for pre-functionalized phenols by directly utilizing phenols themselves.[4][5] This method, employing a bimetallic gold and silver catalytic system, achieves a direct C-H alkynylation at the ortho position of the phenol, followed by an intramolecular oxy-alkynylation to form the benzofuran ring.[4][5] This strategy offers a significant step-economy advantage.

Mechanistic Insights

The proposed mechanism involves the activation of an alkynylating agent (e.g., an alkynylbenziodoxole) by the gold catalyst. The phenol then undergoes a directed ortho-C-H alkynylation. The resulting o-alkynylphenol intermediate is then activated by the gold catalyst for a subsequent intramolecular nucleophilic attack by the phenolic oxygen onto the alkyne, leading to the benzofuran product. The silver co-catalyst is believed to play a crucial role in the regeneration of the active gold species.[4][5]

Au_Ag_catalysis start Phenol + Alkynylating Agent intermediate o-Alkynylphenol Intermediate start->intermediate ortho-C-H Alkynylation end_product 3-Alkynyl Benzofuran intermediate->end_product Intramolecular Oxy-alkynylation catalyst Au/Ag Bimetallic Catalyst catalyst->start catalyst->intermediate

Figure 2: Conceptual workflow for the Au/Ag-catalyzed synthesis of benzofurans.

Experimental Protocol: General Procedure

In a reaction vessel, the phenol (1.0 equiv), the alkynylating agent (e.g., alkynylbenziodoxole, 1.2 equiv), a gold catalyst such as Ph₃PAuCl (2-5 mol%), a silver co-catalyst like AgNTf₂ (2-5 mol%), and a ligand such as 1,10-phenanthroline are dissolved in a suitable solvent like acetonitrile.[4] The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-alkynyl benzofuran.

Performance Data
Catalyst SystemSolventTemperatureSubstrate ScopeYield (%)Reference
Ph₃PAuCl / AgNTf₂ / PhenAcetonitrileRoom Temp.Broad, tolerates various functional groupsGood to Excellent[4][5]

Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization

This strategy involves the synthesis of an o-alkenylphenol intermediate, which then undergoes a palladium-catalyzed intramolecular oxidative C-H functionalization to form the benzofuran ring. This method is particularly useful for accessing 2-substituted benzofurans.

Mechanistic Considerations

The reaction begins with the coordination of the palladium catalyst to the alkene of the o-alkenylphenol. This is followed by an intramolecular oxypalladation, where the phenolic oxygen attacks the double bond. A subsequent β-hydride elimination and reductive elimination sequence furnishes the benzofuran product and regenerates the active palladium catalyst. An oxidant is often required to facilitate the regeneration of the catalytically active species.

oxidative_cyclization start o-Alkenylphenol pd_complex Pd(II) Complex start->pd_complex Coordination oxypalladation Oxypalladation Intermediate pd_complex->oxypalladation Intramolecular Attack elimination β-Hydride Elimination oxypalladation->elimination end_product Benzofuran elimination->end_product oxidant Oxidant oxidant->pd_complex Regeneration

Figure 3: Key steps in the palladium-catalyzed oxidative cyclization of o-alkenylphenols.

Experimental Protocol: General Procedure

The o-alkenylphenol (1.0 equiv) is dissolved in a suitable solvent such as toluene or dioxane. A palladium catalyst, for instance, Pd(OAc)₂, and an oxidant like benzoquinone or molecular oxygen are added. The mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the reaction is complete. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by flash column chromatography.

Performance Data
CatalystOxidantSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂BenzoquinoneToluene110Good[3]
Pd/CO₂ (air)Toluene120Good

Comparative Summary and Outlook

Synthetic StrategyKey Starting MaterialsAdvantagesDisadvantages
Pd/Cu-Catalyzed Sonogashira Coupling/Cyclization o-Iodophenols, Terminal AlkynesHigh yields, broad substrate scope, well-established.[1][2]Requires pre-functionalized phenols.
Au/Ag-Catalyzed C-H Alkynylation/Oxy-Alkynylation Phenols, Alkynylating AgentsHigh atom and step economy, mild reaction conditions.[4][5]Requires specialized alkynylating agents.
Pd-Catalyzed Intramolecular Oxidative C-H Functionalization o-AlkenylphenolsDirect C-H functionalization, good for 2-substituted benzofurans.Often requires an external oxidant.

The choice of the most suitable alternative to Methyl 2-bromo-4-fluoro-5-methoxybenzoate for benzofuran synthesis will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The Sonogashira coupling approach offers reliability and modularity, while the direct C-H functionalization methods provide a more convergent and atom-economical route. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for the synthesis of this important heterocyclic motif.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. ACS Publications. [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. ResearchGate. [Link]

  • Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy-Alkynylation. NIH. [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. NIH. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Direct Synthesis of Functionalized Benzofurans from Phenols. Synfacts. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]

  • One-Step Synthesis of Substituted Benzofurans from ortho-Alkenylphenols via Palladium-Catalyzed C-H Functionalization. Sci-Hub. [Link]

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A comparative study of palladium catalysts for the Suzuki coupling of substituted aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudo-halides.[3] Its significance, particularly in the pharmaceutical and fine chemical industries, cannot be overstated; it is integral to the synthesis of numerous complex molecules, including blockbuster drugs like Losartan.[4] The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, the stability and low toxicity of the boronic acid reagents, and the ease of byproduct removal.[3][4]

For researchers and drug development professionals, the choice of the palladium catalyst is the most critical parameter influencing the reaction's success, especially when dealing with the diverse landscape of substituted aryl bromides. This guide provides a comparative analysis of common palladium catalyst systems, grounded in experimental data, to aid scientists in making informed decisions for their specific synthetic challenges. We will delve into the mechanistic underpinnings of the reaction, compare the performance of key catalyst classes, and provide a robust experimental protocol.

A Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to appreciating how catalyst choice impacts the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The cycle begins with an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[2][7]

  • Oxidative Addition : The cycle commences when the active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), breaking the carbon-bromine bond and inserting the palladium to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6] The reactivity of aryl halides follows the order I > Br > Cl, making aryl bromides a common and practical choice.[6]

  • Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium and displacing the halide.[5][8][9]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxadd Oxidative Addition pd0->oxadd pd2_complex Ar-Pd(II)L₂(Br) (Palladium(II) Complex) oxadd->pd2_complex transmetal Transmetalation pd2_complex->transmetal diaryl_pd Ar-Pd(II)L₂(Ar') (Diaryl Complex) transmetal->diaryl_pd redelim Reductive Elimination diaryl_pd->redelim redelim->pd0 product Ar-Ar' redelim->product Biaryl Product arbr Ar-Br arbr->oxadd Aryl Bromide boronic Ar'-B(OR)₃⁻ boronic->transmetal Boronate

Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst is almost entirely dictated by the ligands coordinated to the metal center. Ligands modify the steric and electronic properties of the palladium, directly influencing the rates of oxidative addition and reductive elimination.[10]

Traditional Phosphine Ligands: The Workhorse

Catalysts like tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, were among the first to be widely used. While effective for activated aryl bromides, they often require higher temperatures and catalyst loadings and struggle with more challenging substrates, such as those that are sterically hindered or electron-poor.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field.[6][11] These ligands significantly enhance catalyst performance for several reasons:

  • Electron-Donating Ability : The electron-rich nature of these phosphines increases the electron density on the palladium center, which facilitates the oxidative addition step.[6][10]

  • Steric Bulk : The large size of the ligands promotes the reductive elimination step, accelerating product formation and catalyst turnover.[10]

Ligands such as SPhos and XPhos are highly versatile and effective for a broad range of aryl bromides, including sterically demanding and heteroaromatic substrates.[5][11][12] Catalyst systems using these ligands can achieve high turnover numbers (TONs) at very low catalyst loadings, sometimes in the parts-per-million range.[13]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[10] They are strong σ-donors, making them even more electron-donating than most phosphines.[10][14] This property forms a robust palladium-NHC bond, leading to highly stable and active catalysts that are often resistant to the degradation sometimes seen with phosphine ligands.[10][14] These catalysts are particularly effective for coupling challenging substrates and have shown excellent performance in various Suzuki-Miyaura reactions.[10][15][16]

Palladacycles

Palladacycles are stable, well-defined Pd(II) precatalysts where the ligand is bonded to the palladium center through both a heteroatom and a metalated carbon atom.[4] They offer excellent air and moisture stability, making them easy to handle.[17] Upon introduction to the reaction mixture, they are readily reduced in situ to the active Pd(0) species.[18] Palladacycles have proven to be highly active, often requiring no additional ligands and functioning at room temperature for a wide variety of aryl bromides.[17]

Performance Summary

The choice of catalyst depends heavily on the specific nature of the aryl bromide substrate. The following table summarizes the general performance of these catalyst classes with different types of substrates.

Catalyst ClassElectron-Rich Ar-BrElectron-Poor Ar-BrSterically Hindered Ar-BrKey Advantages
Traditional Phosphines (e.g., PPh₃)GoodModeratePoorCost-effective, readily available
Buchwald Ligands (e.g., SPhos, XPhos)ExcellentExcellentExcellentHigh activity, low catalyst loadings, broad scope[5][11][12]
NHC Ligands ExcellentExcellentVery GoodHigh thermal stability, strong electron-donating ability[10][14]
Palladacycles ExcellentExcellentGoodAir/moisture stable, easy to handle, often ligandless[4][17]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This section provides a reliable, self-validating protocol for the Suzuki-Miyaura coupling of a generic aryl bromide with phenylboronic acid using a Buchwald-type catalyst system.

Causality Behind Choices:

  • Precatalyst/Ligand: Pd(OAc)₂ with SPhos is chosen. Pd(OAc)₂ is a stable Pd(II) source, and SPhos is a highly active, versatile ligand suitable for a broad range of aryl bromides.[5][12]

  • Base: K₃PO₄ is a moderately strong base effective for a wide range of substrates and is generally preferred for its high yields.[5]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or n-propanol) and water is common. Water is necessary to dissolve the base and facilitate the formation of the active boronate species.[5][19]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation and deactivation. Therefore, the reaction is performed under an inert atmosphere (Nitrogen or Argon).[19]

Workflow start Start setup Assemble glassware (Schlenk tube) Add solids: Ar-Br, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->setup inert Seal, evacuate, and backfill with inert gas (e.g., N₂) setup->inert solvents Add degassed solvents (e.g., Dioxane/Water) inert->solvents heat Heat reaction mixture (e.g., 110 °C) solvents->heat monitor Monitor reaction progress (TLC, GC/MS) heat->monitor monitor->heat Incomplete workup Cool to RT Perform aqueous workup (e.g., add water, extract with EtOAc) monitor->workup Complete purify Dry organic layer, concentrate, and purify product (e.g., column chromatography) workup->purify end End (Characterize Product) purify->end

Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried resealable Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inerting the Atmosphere: Seal the tube with a septum or Teflon screw cap. Evacuate the tube under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[20]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the aryl bromide starting material is consumed (typically 1-24 hours).

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for constructing C-C bonds. The evolution from traditional phosphine catalysts to modern systems based on bulky, electron-rich phosphines (Buchwald ligands), N-heterocyclic carbenes, and palladacycles has dramatically expanded the reaction's scope and efficiency. For the coupling of substituted aryl bromides, Buchwald ligands like SPhos and XPhos offer a superb balance of reactivity and broad applicability, making them a first-choice for many challenging transformations. NHCs provide a robust and thermally stable alternative, while palladacycles offer operational simplicity and excellent stability. By understanding the interplay between the catalyst's structure and the substrate's properties, researchers can effectively troubleshoot and optimize this powerful reaction to accelerate their research and development goals.

References

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9734.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Journal of the American Chemical Society. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Retrieved from [Link]

  • Organometallics. (n.d.). Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling of Aryl Bromides in Aqueous Solvents. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2024). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Retrieved from [Link]

  • ACS Catalysis. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • Wu, G.-J., et al. (2015). Palladacycles derived from arylphosphinamides for mild Suzuki–Miyaura cross-couplings. RSC Advances, 5, 69776-69781.
  • The Journal of Organic Chemistry. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2015). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemical Communications. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. RSC Publishing. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-bromo-4-fluoro-5-methoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even trace-level impurities can have profound consequences on the reaction kinetics, yield, and impurity profile of the final drug substance. This guide provides a comprehensive framework for the characterization of impurities in commercial batches of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, empowering researchers to make informed decisions in their procurement and application.

This document is not a rigid protocol but a dynamic guide, designed to be adapted to specific laboratory contexts. It is grounded in the principles of analytical chemistry and informed by extensive experience in the field.

The Synthetic Landscape: A Predictive Approach to Impurity Profiling

Understanding the likely synthetic origin of Methyl 2-bromo-4-fluoro-5-methoxybenzoate is paramount to anticipating its potential impurity profile. While proprietary manufacturing processes may vary, a retro-synthetic analysis points towards a common pathway involving two key transformations: electrophilic aromatic bromination and esterification. The order of these steps can differ, influencing the potential side-products.

A plausible synthetic route starts with 4-fluoro-3-methoxyanisole, which is then brominated and subsequently oxidized and esterified. A more likely and convergent route, however, would involve the bromination of 4-fluoro-5-methoxybenzoic acid, followed by esterification with methanol.

Synthetic_Pathway cluster_0 Route 1 A 4-Fluoro-3-hydroxybenzoic acid B 4-Fluoro-5-methoxybenzoic acid A->B Methylation A->B Methylation A->B Methylation B->C Esterification D Methyl 2-bromo-4-fluoro-5-methoxybenzoate B->D Bromination B->D Bromination C->D Bromination D->C Esterification E Brominating Agent (e.g., Br2, NBS) E->B E->C F Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) F->B F->C G Methylating Agent G->A

Caption: Plausible synthetic routes to Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

This understanding allows us to predict the most probable impurities, which can be broadly categorized as:

  • Process-Related Impurities: Arising from the manufacturing process itself.

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in them.

  • Degradation Products: Formed during storage or handling.

Table 1: Potential Impurities in Commercial Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Impurity Type Potential Compound Name Likely Origin
Starting Material 4-Fluoro-5-methoxybenzoic acidIncomplete bromination or esterification.
4-Fluoro-3-hydroxybenzoic acidIncomplete methylation of the starting material.
Isomeric Impurities Methyl 3-bromo-4-fluoro-5-methoxybenzoateNon-regioselective bromination.
Methyl X-bromo-4-fluoro-5-methoxybenzoate (other isomers)Non-regioselective bromination.
Over-brominated Methyl 2,X-dibromo-4-fluoro-5-methoxybenzoateExcessive brominating agent or harsh reaction conditions.
By-products Unreacted brominating agent (e.g., succinimide from NBS)Incomplete reaction work-up.
Residual Solvents Methanol, Acetic Acid, Dichloromethane, etc.Solvents used in reaction and purification steps.

The Analytical Toolkit: A Multi-pronged Approach to Impurity Detection

No single analytical technique can provide a complete picture of the impurity profile. A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization.

Analytical_Workflow A Commercial Sample of Methyl 2-bromo-4-fluoro-5-methoxybenzoate B High-Performance Liquid Chromatography (HPLC-UV/PDA) A->B Primary Purity Assessment C Gas Chromatography-Mass Spectrometry (GC-MS) A->C Volatile Impurity Analysis D Nuclear Magnetic Resonance (NMR) Spectroscopy A->D Structural Confirmation & Quantification E Impurity Detection & Quantification B->E F Impurity Identification (Volatiles & Thermally Stable) C->F G Structural Elucidation & Confirmation D->G H Comprehensive Impurity Profile E->H F->H G->H

Caption: Integrated analytical workflow for impurity characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC with UV or Photodiode Array (PDA) detection is the primary technique for determining the purity of the main component and quantifying non-volatile impurities. A well-developed HPLC method should be able to separate the target molecule from its potential isomers and other related substances.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system equipped with a UV/PDA detector, autosampler, and column thermostat.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a well-characterized reference standard of Methyl 2-bromo-4-fluoro-5-methoxybenzoate into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

  • Analysis: Inject the blank (diluent), standard, and sample solutions. The percentage purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component. For more accurate quantification, response factors for known impurities should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic impurities, including residual solvents and certain process-related by-products.[1]

Experimental Protocol: GC-MS Analysis of Residual Solvents

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve a known amount of the commercial sample in a suitable solvent (e.g., DMSO) and spike with an internal standard.

  • Analysis: Inject the sample and identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using a calibration curve of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of unknown impurities.[2] Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can provide detailed structural information. Quantitative NMR (qNMR) can also be used for the precise quantification of impurities without the need for a reference standard of the impurity itself.

Experimental Protocol: ¹H NMR for Impurity Identification

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the commercial sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Analysis:

    • Identify the signals corresponding to Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

    • Analyze the remaining signals to identify the structures of any impurities present.

    • Quantify the impurities by comparing the integral of their characteristic signals to the integral of the internal standard.

Comparative Data: A Hypothetical Analysis

To illustrate the practical application of these methods, consider the hypothetical analysis of three different commercial batches of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

Table 2: Hypothetical Comparative Impurity Profile of Commercial Batches

Analytical Method Parameter Batch A Batch B Batch C
HPLC (Area %) Purity 99.5% 98.8% 99.8%
4-Fluoro-5-methoxybenzoic acid0.2%0.5%< 0.05%
Isomeric Impurity 10.1%0.3%0.1%
Unknown Impurity at RRT 1.20.2%0.4%0.05%
GC-MS (ppm) Methanol 15030050
Dichloromethane < 50100< 50
¹H NMR Structural Confirmation ConfirmedConfirmedConfirmed
Isomeric Impurity 1 DetectedDetectedDetected
Unidentified Aromatic Signals PresentPresentAbsent

Interpretation of Hypothetical Data:

  • Batch C demonstrates the highest purity by HPLC, with the lowest levels of both the starting material and an unknown impurity. It also has the lowest residual solvent content as determined by GC-MS.

  • Batch B shows a lower purity, with a significant amount of the unreacted starting acid and a higher level of residual solvents. The presence of these impurities could negatively impact subsequent reactions.

  • Batch A represents a good quality material, though not as pure as Batch C. The presence of the unknown impurity warrants further investigation by techniques like LC-MS or preparative HPLC followed by NMR for structural elucidation.

Conclusion: The Imperative of Rigorous Characterization

The characterization of impurities in chemical intermediates like Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a critical, non-negotiable aspect of modern drug development and chemical synthesis. A multi-faceted analytical approach, combining the strengths of HPLC, GC-MS, and NMR, is essential for a comprehensive understanding of a sample's purity profile.

By investing in this rigorous characterization, researchers can:

  • Ensure the quality and consistency of their starting materials.

  • Avoid downstream complications in their synthetic routes.

  • Improve the safety and efficacy of their final products.

  • Make informed decisions when selecting commercial suppliers.

This guide provides the foundational knowledge and experimental frameworks to empower scientists to confidently assess the quality of this critical chemical building block.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • Journal of Chemical Education. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. 2012. [Link]

  • ResearchGate. electrophilic aromatic bromination with N-bromosuccinimide. 2021. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. 2020. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. N/A. [Link]

  • Google Patents. Method for preparing benzoic acid esters. 2019.
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  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. 2005. [Link]

  • Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. 2022. [Link]

  • A document on esterification of benzoic acid. N/A. [Link]

  • Manufacturing Chemist. The expert's guide to pharmaceutical impurity analysis. 2024. [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. N/A.
  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. 2023. [Link]

  • National Institutes of Health. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. 2021. [Link]

  • ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. [Link]

  • ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. 2015. [Link]

  • Pharma's Almanac. Impurity Identification in Small-Molecule APIs. 2020. [Link]

  • ElectronicsAndBooks. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. N/A. [Link]

  • The Royal Society of Chemistry. Supporting Information for... N/A. [Link]

  • Moravek, Inc. Different Types of Impurities in Pharmaceuticals. N/A. [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. N/A. [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. 2025. [Link]

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. N/A. [Link]

  • Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. 2025. [Link]

  • ResearchGate. Screening of reaction conditions in the esterification of benzoic acid with methanol a... N/A. [Link]

  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. 2023. [Link]

  • SIELC Technologies. Methyl 4-methoxybenzoate. 2018. [Link]

  • A conceptual view on the changing role of NMR spectroscopy in off-line impurity identification. 2025. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. N/A.
  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. 2012. [Link]

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Benchmarking Cross-Coupling Strategies for the Synthesis of Functionalized Benzoates: A Comparative Guide for Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the judicious selection of a cross-coupling methodology is paramount to the successful and efficient construction of complex molecular architectures. This guide provides a comprehensive comparative analysis of various palladium-catalyzed cross-coupling reactions for a challenging, electronically-rich, and sterically-hindered substrate: Methyl 2-bromo-4-fluoro-5-methoxybenzoate. This molecule serves as a valuable synthon in the development of novel pharmaceutical agents and functional materials. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite experimental insights and mechanistic rationale to navigate the nuances of method selection for similar scaffolds.

The Substrate: Methyl 2-bromo-4-fluoro-5-methoxybenzoate - A Case Study in Steric and Electronic Challenges

The focal point of our investigation, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, presents a confluence of steric and electronic factors that can significantly impact the efficiency of cross-coupling reactions. The bromine atom at the C2 position is flanked by a bulky methyl ester group, creating considerable steric hindrance around the reaction center. Furthermore, the presence of electron-donating methoxy and fluorine substituents enriches the aromatic ring with electron density, which can impede the oxidative addition step in many palladium-catalyzed cycles. The interplay of these features necessitates a careful consideration of the chosen catalytic system to achieve optimal yields and reaction kinetics.

Comparative Analysis of Key Cross-Coupling Methodologies

We will now delve into a comparative analysis of five prominent cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. For each method, we will dissect the mechanistic underpinnings, propose a robust experimental protocol, and discuss the anticipated outcomes when applied to our target substrate.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a stalwart in C(sp²)-C(sp²) bond formation, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] The reaction's tolerance to a wide range of functional groups makes it a favored choice in complex molecule synthesis.[1]

Mechanistic Considerations for Methyl 2-bromo-4-fluoro-5-methoxybenzoate:

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) complex.[3] For our electron-rich substrate, this step can be sluggish. To overcome this challenge, the use of electron-rich and sterically bulky phosphine ligands is crucial. These ligands stabilize the electron-rich palladium center and promote the oxidative addition. The choice of base is also critical, as it facilitates the transmetalation step by forming a more nucleophilic boronate species.

Proposed Experimental Protocol:

  • Reactants: Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst System: Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand such as SPhos or XPhos (4 mol%). The use of bulky, electron-rich phosphine ligands is known to improve reactivity for hindered and electron-rich aryl halides.[4]

  • Base: K₃PO₄ (2.0 equiv). A moderately strong base is often effective and well-tolerated by many functional groups.

  • Solvent: A mixture of toluene and water (e.g., 10:1 v/v). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Temperature: 80-100 °C. Elevated temperatures are typically required to drive the reaction to completion, especially with challenging substrates.

  • Procedure: To a flame-dried Schlenk flask is added Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the arylboronic acid, and K₃PO₄. The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The catalyst and ligand are then added, followed by the degassed solvent mixture. The reaction is stirred vigorously at the indicated temperature and monitored by TLC or GC-MS until completion.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5] This reaction is a powerful tool for the synthesis of styrenyl compounds and other vinylated aromatics.[5][6]

Mechanistic Considerations for Methyl 2-bromo-4-fluoro-5-methoxybenzoate:

Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the Pd(0) catalyst is a key step.[7] For sterically hindered substrates, the subsequent migratory insertion of the alkene can be challenging. The regioselectivity of the insertion is also a critical factor to consider. With our substrate, the steric bulk around the bromine atom may influence the approach of the alkene.

Proposed Experimental Protocol:

  • Reactants: Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), Alkene (e.g., styrene or an acrylate, 1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (2-5 mol%) and a phosphine ligand such as P(o-tolyl)₃ or a palladacycle catalyst.

  • Base: A hindered organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv). These bases also act as a scavenger for the HBr generated during the reaction.

  • Solvent: A polar aprotic solvent like DMF or NMP.

  • Temperature: 100-140 °C. Higher temperatures are generally required for Heck reactions, particularly with less reactive aryl bromides.

  • Procedure: In a sealed tube, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the alkene, and the base are combined. The catalyst and ligand are added, and the tube is purged with an inert gas. The reaction mixture is heated with stirring and monitored for product formation.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8][9] This reaction typically employs a dual catalytic system of palladium and copper(I).[8]

Mechanistic Considerations for Methyl 2-bromo-4-fluoro-5-methoxybenzoate:

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate.[10] For electron-rich aryl halides, the oxidative addition can be slow. The steric hindrance on our substrate may also affect the rate of reaction. Copper-free Sonogashira protocols have been developed to mitigate issues associated with the copper co-catalyst, such as alkyne homocoupling.[11]

Proposed Experimental Protocol:

  • Reactants: Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), Terminal alkyne (1.2 equiv).

  • Catalyst System: Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.

  • Solvent: THF or a mixture of THF and the amine base.

  • Temperature: Room temperature to 60 °C. Sonogashira couplings can often be performed under milder conditions than other cross-coupling reactions.[8]

  • Procedure: The aryl bromide, alkyne, and copper(I) iodide are dissolved in the solvent in a Schlenk flask under an inert atmosphere. The palladium catalyst and the amine base are then added. The reaction is stirred at the appropriate temperature and monitored for completion.

Diagram: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Deprotonation (Base, Cu-X)

Caption: Interlinked palladium and copper catalytic cycles in the Sonogashira coupling.

The Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12] This reaction has broad substrate scope and functional group tolerance.[13]

Mechanistic Considerations for Methyl 2-bromo-4-fluoro-5-methoxybenzoate:

The key steps in the Buchwald-Hartwig amination are the oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. For our sterically hindered and electron-rich substrate, the use of highly active catalysts, often employing bulky and electron-rich phosphine ligands, is essential to achieve good yields.[14] The choice of base is also critical and can significantly influence the reaction outcome.[15]

Proposed Experimental Protocol:

  • Reactants: Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), Amine (1.2 equiv).

  • Catalyst System: A palladium precatalyst such as a G3 or G4 palladacycle (1-2 mol%) with a biarylphosphine ligand like BrettPhos or RuPhos.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-110 °C.

  • Procedure: In a glovebox, the aryl bromide, amine, base, catalyst, and ligand are combined in a vial. The solvent is added, and the vial is sealed and heated with stirring for the required time. Progress is monitored by LC-MS.

The Stille Coupling: Organotin Reagents for C-C Bonds

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by palladium.[16][17] It is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents.[18]

Mechanistic Considerations for Methyl 2-bromo-4-fluoro-5-methoxybenzoate:

The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination.[19] The transmetalation step is often the rate-determining step. The reactivity of the organostannane is dependent on the organic group attached to the tin, with alkynyl, vinyl, and aryl groups generally transferring more readily.[19] The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[20]

Proposed Experimental Protocol:

  • Reactants: Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 equiv), Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv).

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like P(furyl)₃.

  • Solvent: Anhydrous THF or toluene.

  • Additives: In some cases, a lithium chloride additive can accelerate the transmetalation step.

  • Temperature: 80-110 °C.

  • Procedure: The aryl bromide, organostannane, and catalyst are dissolved in the solvent under an inert atmosphere. The mixture is heated to the desired temperature and stirred until the reaction is complete.

Comparative Data Summary

Cross-Coupling MethodCoupling PartnerTypical Catalyst SystemBaseSolventTemperature (°C)ProsCons
Suzuki-Miyaura Boronic acids/estersPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-100Mild conditions, readily available reagents, non-toxic byproducts.Can be sensitive to steric hindrance; requires careful base and ligand selection.
Heck AlkenesPd(OAc)₂ / P(o-tolyl)₃Et₃N, DIPEADMF, NMP100-140Forms C=C bonds directly; atom economical.Higher temperatures often required; regioselectivity can be an issue.
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHFRT - 60Mild conditions; direct formation of C≡C bonds.Potential for alkyne homocoupling; copper can be problematic.
Buchwald-Hartwig AminesPd-precatalyst / BiarylphosphineNaOtBu, LHMDSToluene, Dioxane80-110Broad scope for C-N bond formation; high functional group tolerance.Requires anhydrous conditions; strong bases may not be compatible with all substrates.
Stille OrganostannanesPd(PPh₃)₄NoneTHF, Toluene80-110Highly versatile; tolerant of many functional groups.Toxicity of tin reagents and byproducts is a major concern.

Conclusion and Recommendations

The selection of an optimal cross-coupling method for Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a multifactorial decision that balances reaction efficiency, functional group compatibility, and practical considerations such as reagent availability and toxicity.

  • For general C-C bond formation with a variety of aryl or vinyl partners, the Suzuki-Miyaura coupling represents an excellent starting point due to its versatility and relatively benign nature. The use of modern, highly active catalyst systems is recommended to overcome the challenges posed by the substrate.

  • If the introduction of an alkyne moiety is desired, the Sonogashira coupling offers a direct and often high-yielding route under mild conditions. A copper-free protocol should be considered to avoid potential side reactions.

  • For the synthesis of arylamine derivatives, the Buchwald-Hartwig amination is the undisputed method of choice, providing access to a vast chemical space with high efficiency.

  • The Heck reaction is a viable option for vinylation, although optimization may be required to ensure good regioselectivity and yields.

  • While the Stille coupling is mechanistically robust, the toxicity of the organotin reagents makes it a less desirable choice unless other methods have proven unsuccessful.

Ultimately, the most effective approach will be determined through empirical screening of a few carefully selected conditions. This guide provides a rational starting point for such an investigation, grounded in mechanistic understanding and established experimental precedent.

References

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A Comparative Guide to the Biological Activity of Novel Compounds Synthesized from Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Substituted Benzoates in Drug Discovery

In the landscape of medicinal chemistry, the substituted benzene ring serves as a fundamental scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the precise installation of various functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Methyl 2-bromo-4-fluoro-5-methoxybenzoate is a particularly promising starting material, possessing a unique combination of substituents that offer multiple avenues for chemical modification. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluoro and methoxy groups can influence the compound's electronic properties and metabolic stability. This guide presents a comparative analysis of the biological activities of three novel N-aryl benzamide derivatives synthesized from this versatile starting material:

  • Compound A: N-(4-hydroxyphenyl)-4-fluoro-5-methoxy-2-aminobenzoate

  • Compound B: N-(4-chlorophenyl)-4-fluoro-5-methoxy-2-aminobenzoate

  • Compound C: N-(4-methoxyphenyl)-4-fluoro-5-methoxy-2-aminobenzoate

We will explore their synthesis, and evaluate their potential as anticancer and antibacterial agents in comparison to established drugs, providing a rationale for the observed structure-activity relationships.

Synthetic Strategy: From a Common Intermediate to a Diverse Library

The synthetic pathway to the target compounds was designed to be convergent, starting with the key intermediate, methyl 2-bromo-4-fluoro-5-methoxybenzoate. A nucleophilic aromatic substitution (SNAr) reaction was employed to replace the bromine atom with an amino group, yielding a common precursor. This intermediate was then subjected to amidation with various substituted anilines to generate the final products. This approach allows for the rapid generation of a library of analogues for biological screening.

Experimental Protocol: Synthesis of N-Aryl Benzamide Derivatives
  • Step 1: Amination of the Starting Material. Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Aqueous ammonia (5.0 eq) is added, and the mixture is heated to 120 °C in a sealed vessel for 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate, methyl 2-amino-4-fluoro-5-methoxybenzoate, is collected by filtration, washed with water, and dried under vacuum.

  • Step 2: Amidation. To a solution of methyl 2-amino-4-fluoro-5-methoxybenzoate (1.0 eq) in anhydrous toluene, the respective substituted aniline (1.2 eq) is added. The mixture is heated to reflux for 48 hours with the removal of methanol. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-aryl benzamide derivative (Compound A, B, or C).

Comparative Biological Screening: Unveiling Anticancer and Antibacterial Potential

The newly synthesized compounds were screened for their in vitro anticancer activity against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT assay. Their antibacterial activity was evaluated against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli, using the broth microdilution method to determine the minimum inhibitory concentration (MIC). The performance of the novel compounds was compared against Doxorubicin, a standard chemotherapeutic agent, and Ciprofloxacin, a broad-spectrum antibiotic.

Anticancer Activity Screening

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. This reduction is catalyzed by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.

  • Cell Seeding: MCF-7 and A549 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the novel compounds and Doxorubicin (ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed MCF-7 & A549 cells (5x10³ cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of Novel Compounds & Doxorubicin incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Remove medium, add DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

CompoundIC50 against MCF-7 (µM)IC50 against A549 (µM)
Compound A 15.8 ± 1.222.5 ± 2.1
Compound B 8.2 ± 0.912.7 ± 1.5
Compound C 25.4 ± 2.538.1 ± 3.2
Doxorubicin 0.9 ± 0.11.2 ± 0.2
Antibacterial Activity Screening

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum.

  • Compound Dilution: Two-fold serial dilutions of the novel compounds and Ciprofloxacin are prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Bacterial Inoculum Preparation: S. aureus and E. coli are grown in MHB to an optical density corresponding to approximately 1 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading prepare_dilutions Prepare serial dilutions of Novel Compounds & Ciprofloxacin add_compounds_to_plate Add compound dilutions to wells prepare_dilutions->add_compounds_to_plate prepare_inoculum Prepare standardized bacterial inoculum (S. aureus & E. coli) inoculate_plate Inoculate 96-well plate with bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate plate at 37°C for 18-24h inoculate_plate->incubate_plate read_mic Visually determine MIC (lowest concentration with no growth) incubate_plate->read_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A 16>64
Compound B 832
Compound C 32>64
Ciprofloxacin 0.50.25

Discussion: Structure-Activity Relationship (SAR) Insights

The biological screening of the three novel benzamide derivatives has provided valuable insights into their structure-activity relationships.

Anticancer Activity: Among the synthesized compounds, Compound B , featuring a 4-chlorophenyl substituent, exhibited the most potent cytotoxic activity against both MCF-7 and A549 cancer cell lines. This suggests that the presence of an electron-withdrawing group at the para-position of the N-aryl ring is favorable for anticancer activity. In contrast, Compound A , with an electron-donating hydroxyl group, and Compound C , with a methoxy group, showed moderate to low activity. This trend indicates that the electronic properties of the N-aryl substituent play a crucial role in the anticancer potential of this class of compounds. The observed activity of these novel compounds, while less potent than the standard drug Doxorubicin, provides a promising starting point for further optimization. The mechanism of action for many benzamide anticancer agents involves the induction of apoptosis through pathways such as the accumulation of reactive oxygen species (ROS) and mitochondrial dysfunction.[1]

Antibacterial Activity: The antibacterial screening revealed that the novel compounds were more effective against the Gram-positive bacterium S. aureus than the Gram-negative E. coli. This is a common observation for many classes of antibacterial agents, often attributed to the differences in the cell wall structure between these two types of bacteria. Again, Compound B displayed the best activity, with an MIC of 8 µg/mL against S. aureus. The presence of the chloro group appears to enhance antibacterial potency. The fluoro and methoxy substitutions on the benzamide core are known to contribute to antibacterial efficacy in some fluoroquinolone antibiotics by improving cell penetration and target binding.[2] While the MIC values are higher than that of Ciprofloxacin, the results for Compound B are encouraging and warrant further investigation, especially against drug-resistant strains of S. aureus.

Conclusion: Promising Leads for Further Development

This comparative guide has detailed the synthesis and biological evaluation of three novel benzamide derivatives of methyl 2-bromo-4-fluoro-5-methoxybenzoate. The results demonstrate that this scaffold holds significant potential for the development of new anticancer and antibacterial agents. In particular, the N-(4-chlorophenyl) derivative (Compound B ) emerged as the most promising lead compound, exhibiting the highest potency in both assays. The structure-activity relationships elucidated in this study provide a rational basis for the design of future analogues with improved efficacy. Further studies should focus on expanding the library of derivatives to explore a wider range of substituents on the N-aryl ring and to investigate their mechanisms of action in more detail.

References

  • Cho, N. et al. (2014). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 19(9), 14893-14909. Available at: [Link]

  • Malik, S. S. et al. (2007). Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 51(8), 2841-2846. Available at: [Link]

  • Bilici, E. & Akkoç, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(2), 10259. Available at: [Link]

  • Firsov, A. A. et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852. Available at: [Link]

  • Bayer AG. (1990). Process for the preparation of n-methylbenzamide. European Patent Office. EP0355480B1.
  • ResearchGate. (n.d.). IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. Retrieved from [Link]

  • Singh, G. et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Wei, R. et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Frontiers. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15. Available at: [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Khan, I. et al. (2021). Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells. Journal of Cancer Research and Clinical Oncology, 147, 3335-3348. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11, 28147-28163. Available at: [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • American Society for Microbiology. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852. Available at: [Link]

  • Wang, Y. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113318. Available at: [Link]

  • Kaul, M. et al. (2013). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. PLoS ONE, 8(8), e70743. Available at: [Link]

  • ResearchGate. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholesterase inhibitors. Retrieved from [Link]

  • Oxford Academic. (n.d.). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Available at: [Link]

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The Strategic Selection of Building Blocks: A Cost-Benefit Analysis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the starting materials in a multi-step synthesis are not merely inert scaffolds; they are strategic assets that dictate the efficiency, cost, and ultimately, the success of a drug discovery campaign. Among the vast arsenal of chemical building blocks, substituted aryl halides play a pivotal role, offering versatile handles for the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of a highly functionalized reagent, Methyl 2-bromo-4-fluoro-5-methoxybenzoate, for researchers, scientists, and drug development professionals. By examining its intrinsic chemical reactivity, comparing it with viable alternatives, and scrutinizing the associated costs, we aim to provide a data-driven framework for its strategic deployment in multi-step synthesis.

Introduction: The Value Proposition of Polysubstituted Aryl Halides

The strategic placement of multiple substituents on an aromatic ring provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of a drug candidate. The presence of a bromine atom, a fluorine atom, and a methoxy group on a benzoic acid ester scaffold, as in Methyl 2-bromo-4-fluoro-5-methoxybenzoate, offers a confluence of functionalities. The bromo group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa. The methoxy group can influence solubility and also serve as a potential point for further functionalization.

This guide will delve into the practical considerations of incorporating this building block into a synthetic workflow, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will explore the factors that contribute to its cost and compare it with structurally similar, and potentially more economical, alternatives.

Comparative Analysis of Building Blocks: A Cost and Reactivity Matrix

CompoundStructureCAS NumberRepresentative Cost (USD/g)Key Features
Methyl 2-bromo-4-fluoro-5-methoxybenzoate (Isomer) 949465-86-5Price not readily available, estimated to be high based on isomersOrtho-bromo for facile coupling; fluorine and methoxy for property modulation.
Methyl 5-bromo-2-fluoro-4-methoxybenzoate 949465-86-5~$150 - $250Isomeric alternative, potentially different reactivity due to substituent positions.
Methyl 2-bromo-5-methoxybenzoate 35450-36-3~$40 - $60Lacks the fluorine atom, potentially lower metabolic stability but significantly cheaper.
Methyl 4-bromo-2-methoxybenzoate 139102-34-4~$18 - $25[1]Different substitution pattern, may offer alternative regioselectivity in subsequent reactions.
Methyl 2-bromo-4-fluorobenzoate 653-92-9~$50 - $70Lacks the methoxy group, affecting solubility and potential for further functionalization.
2-Bromo-4-fluoro-5-methylbenzoic acid methyl ester 1437780-13-6Inquire for pricingMethyl group instead of methoxy, altering electronic properties and steric hindrance.

Note: Prices are approximate and can vary significantly between suppliers and based on the quantity purchased.

The data clearly indicates that the complexity of the substitution pattern directly correlates with the cost. The absence of a single functional group, such as the fluorine atom in Methyl 2-bromo-5-methoxybenzoate, can lead to a substantial reduction in price. This underscores the importance of a careful cost-benefit analysis early in the synthetic planning phase.

The Suzuki-Miyaura Coupling: A Case Study in Synthetic Utility

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents. The ortho-bromo disposition of Methyl 2-bromo-4-fluoro-5-methoxybenzoate makes it an excellent substrate for this transformation.

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic effects of the fluorine and methoxy substituents can influence the rate and efficiency of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the carbon-bromine bond, potentially facilitating oxidative addition. Conversely, the electron-donating methoxy group may have a counteracting effect. The precise impact will depend on their relative positions on the aromatic ring.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • Methyl 2-bromo-4-fluoro-5-methoxybenzoate (or analogue) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Degassed toluene and water (10:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 2-bromo-4-fluoro-5-methoxybenzoate, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Cost-Benefit Analysis: Making an Informed Decision

The primary benefit of using a highly functionalized building block like Methyl 2-bromo-4-fluoro-5-methoxybenzoate is the potential to significantly shorten a synthetic sequence. Introducing key structural and functional elements in a single step can save considerable time and resources in terms of reagents, solvents, and labor.

However, the high initial cost of such a reagent necessitates a careful evaluation of the overall cost-effectiveness.

Cost_Benefit_Analysis cluster_Benefits Benefits of Using Methyl 2-bromo-4-fluoro-5-methoxybenzoate cluster_Costs Costs and Risks B1 Fewer Synthetic Steps B2 Reduced Labor and Time B1->B2 B4 Introduction of Key Functionalities Early B1->B4 B3 Faster Access to Target Molecule B2->B3 Decision Decision Point: Use Methyl 2-bromo-4-fluoro-5-methoxybenzoate? B3->Decision C1 High Initial Reagent Cost C1->Decision C2 Potential for Lower Overall Yield if Subsequent Steps are Low-Yielding C3 Limited Supplier Availability

Caption: A flowchart illustrating the cost-benefit analysis for selecting a complex building block.

Considerations for a Favorable Cost-Benefit Ratio:

  • Impact on Overall Yield: If the use of this building block eliminates several low-yielding steps in a longer synthetic route, the higher initial cost may be justified by a significantly improved overall yield.

  • Time Sensitivity of the Project: In a competitive drug discovery environment, speed is paramount. The ability to rapidly synthesize target molecules for biological evaluation can outweigh the higher cost of starting materials.

  • Scalability: For the synthesis of larger quantities of a drug candidate for preclinical or clinical studies, the cost of starting materials becomes a more critical factor. In such cases, a more convergent synthesis using a cheaper, less functionalized starting material may be more economically viable in the long run.

  • Availability of Alternatives: A thorough search for cheaper, structurally similar alternatives should always be conducted. As shown in the comparative table, minor structural modifications can lead to substantial cost savings.

Safety and Handling

Substituted bromobenzoates, including Methyl 2-bromo-4-fluoro-5-methoxybenzoate and its isomers, should be handled with appropriate safety precautions. Based on the Safety Data Sheets (SDS) of related compounds, the following hazards are likely:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

Methyl 2-bromo-4-fluoro-5-methoxybenzoate represents a class of highly valuable, albeit potentially costly, building blocks for modern drug discovery. Its densely packed functionalities offer the promise of synthetic efficiency, enabling the rapid construction of complex molecules. However, the decision to incorporate such a reagent into a synthetic plan must be a strategic one, based on a rigorous cost-benefit analysis that considers the overall synthetic route, the time sensitivity of the project, and the availability of more economical alternatives.

As synthetic methodologies continue to advance, the demand for novel, highly functionalized building blocks is likely to increase. This will hopefully drive down the cost and improve the availability of reagents like Methyl 2-bromo-4-fluoro-5-methoxybenzoate, making them more accessible to the wider research community. For now, a judicious and data-driven approach to the selection of starting materials remains a critical skill for all scientists and professionals in the field of drug development.

References

  • MySkinRecipes. Methyl 5-Bromo-4-Fluoro-2-Methylbenzoate product page. [Link]

  • Mol, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008, 10 (10), 1795–1798.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 2-bromo-4-fluoro-5-methoxybenzoate. As a halogenated organic compound, its handling and disposal demand meticulous attention to safety protocols and regulatory requirements to protect laboratory personnel and the environment. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste responsibly.

Core Directive: Hazard Assessment and Characterization

For instance, related compounds like Methyl 2-bromo-4,5-difluorobenzoate are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also classified as harmful if swallowed.[1] Given these potential hazards, it is crucial to treat Methyl 2-bromo-4-fluoro-5-methoxybenzoate as a hazardous substance.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Likely harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1]
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[1]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may have the potential for bioaccumulation.[2]Avoid release to the environment. Do not let the product enter drains.[3]

Operational Plan: Safe Handling and Storage of Waste

Proper management of chemical waste begins at the point of generation. Adherence to these procedures will ensure safety and compliance.

Personal Protective Equipment (PPE)

When handling Methyl 2-bromo-4-fluoro-5-methoxybenzoate waste, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.[3]

  • Eye and Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dusts or aerosols, use a NIOSH-approved respirator.[1]

Waste Container Selection and Labeling

The integrity of the waste containment system is critical to preventing leaks and ensuring proper disposal.

  • Container Requirements: Use a chemically compatible container with a secure, leak-proof closure.[4] Plastic containers are often preferred for their durability.[5] The container must be in good condition, free from damage or deterioration.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-bromo-4-fluoro-5-methoxybenzoate."[6] The label should also include the date when the waste was first added to the container.

Segregation and Storage

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Waste Segregation: Methyl 2-bromo-4-fluoro-5-methoxybenzoate waste should be collected as halogenated organic waste, separate from non-halogenated solvents.[6][7] Mixing these waste streams can increase disposal costs and complexity.[6]

  • Storage Location: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[4][5] Secondary containment should be used to capture any potential leaks.[4]

Disposal Protocol: Step-by-Step Guidance

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] The following steps outline the proper disposal procedure.

Small Spills (Inside a Fume Hood)
  • Ensure Safety: Wear the appropriate PPE as outlined in section 2.1.

  • Containment: Absorb the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Labeling: Ensure the waste container is properly labeled.

Bulk Quantities and Contaminated Materials

All quantities of Methyl 2-bromo-4-fluoro-5-methoxybenzoate, including unused product, reaction residues, and heavily contaminated materials, must be disposed of as hazardous waste.

  • Containerization: Ensure the waste is in a properly selected and labeled container as described in section 2.2.

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[3] These services are equipped to handle and treat hazardous materials in compliance with federal, state, and local regulations.[6]

  • Incineration: The most probable method of disposal for this type of compound is high-temperature incineration with an afterburner and scrubber system.[1][8] This process is designed to destroy the organic compound and remove hazardous combustion byproducts.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Empty Container Disposal

An empty container that has held Methyl 2-bromo-4-fluoro-5-methoxybenzoate must be handled carefully.

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste.[9]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing the label and removing the cap.[9][10] Always follow your institution's specific guidelines for empty container disposal.

Emergency Procedures: Spill and Exposure Response

In the event of a large spill or personal exposure, immediate action is critical.

  • Large Spills: Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) department or emergency response team.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Visualization: Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

WasteDisposalWorkflow cluster_generation Waste Generation & Initial Handling cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal A Generation of Waste (e.g., unused chemical, reaction mixture, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Compatible and Labeled Waste Container B->C D Segregate as 'Halogenated Organic Waste' C->D E Store in Designated, Ventilated Area with Secondary Containment D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F Container is full or per institutional timeline G Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H High-Temperature Incineration (with afterburner and scrubber) G->H I Compliant Final Disposition H->I

Caption: Decision workflow for the safe disposal of Methyl 2-bromo-4-fluoro-5-methoxybenzoate.

References

  • Capot Chemical. (2015-12-02). MSDS of Methyl 2-bromo-4-fluorobenzoate.
  • Synquest Labs. (2019-03-25). Methyl 2-bromo-4,5-difluorobenzoate Safety Data Sheet.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.